mesaconyl-CoA
Description
This compound has been reported in Homo sapiens with data available.
Properties
Molecular Formula |
C26H40N7O19P3S |
|---|---|
Molecular Weight |
879.6 g/mol |
IUPAC Name |
(E)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H40N7O19P3S/c1-13(8-16(35)36)25(40)56-7-6-28-15(34)4-5-29-23(39)20(38)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(37)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h8,11-12,14,18-20,24,37-38H,4-7,9-10H2,1-3H3,(H,28,34)(H,29,39)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b13-8+/t14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
LVBVWNJPMXCQJE-CBBDEUQJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Mesaconyl-CoA in Bacterial Metabolic Hubs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mesaconyl-coenzyme A (mesaconyl-CoA) is a crucial C5-dicarboxylic acid thioester that serves as a key metabolic intermediate in several central carbon metabolism pathways in diverse bacteria. Its strategic position at the crossroads of vital anabolic and catabolic routes underscores its importance in bacterial physiology and adaptation. This technical guide provides a comprehensive overview of the role of this compound in bacterial metabolism, with a particular focus on the 3-hydroxypropionate (B73278) (3-HP) cycle for autotrophic carbon fixation, the ethylmalonyl-CoA (EMC) pathway for acetate (B1210297) assimilation, and the methylaspartate cycle for acetate assimilation in haloarchaea. This document details the enzymatic reactions involving this compound, presents quantitative data on enzyme kinetics, outlines experimental protocols for the characterization of key enzymes, and provides visual representations of the metabolic pathways. Understanding the intricacies of this compound metabolism opens avenues for novel antimicrobial drug development and metabolic engineering applications.
Introduction
Bacteria have evolved a remarkable diversity of metabolic pathways to thrive in various environments. Central to this metabolic flexibility are key intermediates that connect different anabolic and catabolic routes. This compound has emerged as one such critical node in the metabolic network of many bacteria. It is an unsaturated dicarboxylic acid thioester that participates in carbon-carbon bond formation and cleavage reactions, making it a versatile building block for cellular constituents. This guide delves into the technical details of this compound's function, providing researchers and drug development professionals with a foundational understanding of its significance.
Metabolic Pathways Involving this compound
This compound is a central intermediate in at least three distinct metabolic pathways in bacteria and archaea. The key enzyme responsible for its turnover in many of these pathways is This compound hydratase , which catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.
The 3-Hydroxypropionate (3-HP) Bicycle for Autotrophic CO2 Fixation
In some phototrophic and chemotrophic bacteria, such as the green nonsulfur bacterium Chloroflexus aurantiacus, the 3-hydroxypropionate bicycle is a major pathway for autotrophic carbon dioxide fixation[1][2][3][4][5]. In this complex cycle, this compound is formed from β-methylmalyl-CoA through the action of this compound hydratase[1][2]. The dehydration of β-methylmalyl-CoA to this compound is a critical step in the regeneration of acetyl-CoA and the net fixation of CO2[1].
The Ethylmalonyl-CoA (EMC) Pathway for Acetate Assimilation
Many bacteria that lack the glyoxylate (B1226380) cycle, such as Rhodobacter sphaeroides and Methylobacterium extorquens, utilize the ethylmalonyl-CoA pathway to assimilate C2 compounds like acetate[1][2][6][7]. In this pathway, the direction of the this compound hydratase reaction is reversed compared to the 3-HP cycle. Here, this compound is hydrated to form β-methylmalyl-CoA, which is then cleaved to glyoxylate and propionyl-CoA[1][8]. This allows the cell to replenish C4 intermediates of the TCA cycle and synthesize essential biomass precursors from two-carbon sources.
The Methylaspartate Cycle for Acetate Assimilation
A third pathway involving this compound is the methylaspartate cycle, which has been identified in haloarchaea for acetate assimilation[9][10][11]. In this cycle, mesaconate is activated to this compound, which is then hydrated by this compound hydratase to β-methylmalyl-CoA[9][10]. This pathway represents another elegant solution for growth on C2 compounds in the absence of a functional glyoxylate cycle.
Quantitative Data on this compound Metabolism
The enzymatic reactions involving this compound have been characterized in several organisms. The kinetic parameters of the key enzyme, this compound hydratase, are summarized in the table below.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| This compound Hydratase | Chloroflexus aurantiacus | β-methylmalyl-CoA | - | 1300 | 1700 | 7.5 | 55 | [8] |
| This compound Hydratase | Rhodobacter sphaeroides | β-methylmalyl-CoA | - | 1400 | 1900 | 7.5 | 30 | [8] |
| This compound Hydratase | Haloarcula hispanica | Mesaconyl-C1-CoA | 0.23 ± 0.03 | - | 89 ± 3 | 7.8 | 37 | [1][2] |
| This compound Hydratase | Haloarcula hispanica | β-methylmalyl-CoA | 0.11 ± 0.01 | - | 310 ± 10 | 7.8 | 37 | [1][2] |
Note: '-' indicates that the data was not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound metabolism.
Cloning and Expression of this compound Hydratase
Objective: To produce recombinant this compound hydratase for biochemical characterization.
Protocol:
-
Gene Amplification: The gene encoding this compound hydratase (mch) is amplified from the genomic DNA of the target bacterium using polymerase chain reaction (PCR) with specific primers. The primers should be designed to introduce restriction sites for cloning into an expression vector (e.g., pET vector series)[8][12].
-
Vector Ligation: The amplified PCR product and the expression vector are digested with the corresponding restriction enzymes and then ligated using T4 DNA ligase.
-
Transformation: The ligation mixture is transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation.
-
Expression: The recombinant plasmid is then transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium[8][13].
Purification of Recombinant this compound Hydratase
Objective: To obtain highly pure this compound hydratase for enzymatic assays.
Protocol:
-
Cell Lysis: The E. coli cells expressing the recombinant protein are harvested by centrifugation and resuspended in a suitable lysis buffer. The cells are then lysed by sonication or using a French press.
-
His-tag Affinity Chromatography: If the recombinant protein is expressed with a polyhistidine tag (His-tag), the cell lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a higher concentration of imidazole[1][13].
-
Gel Filtration Chromatography: For further purification and to remove any remaining contaminants and protein aggregates, the eluate from the affinity chromatography step is subjected to size-exclusion (gel filtration) chromatography[1].
-
Purity Assessment: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[1][13].
This compound Hydratase Enzyme Assay
Objective: To measure the catalytic activity of this compound hydratase.
Protocol:
The activity of this compound hydratase can be measured in both the hydration and dehydration directions.
Dehydration of β-methylmalyl-CoA to this compound:
-
The reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5-7.8), MgCl₂, and β-methylmalyl-CoA[1][8].
-
The reaction is initiated by the addition of the purified this compound hydratase.
-
The formation of this compound is monitored by the increase in absorbance at 260 nm, as the double bond in this compound results in a higher extinction coefficient compared to β-methylmalyl-CoA[8][13].
Hydration of this compound to β-methylmalyl-CoA:
-
The reaction mixture contains a suitable buffer, MgCl₂, and this compound[1].
-
The reaction is initiated by the addition of the enzyme.
-
The consumption of this compound is monitored by the decrease in absorbance at 260 nm.
Coupled Spectrophotometric Assay:
Alternatively, the activity can be measured in a coupled assay. For the dehydration reaction, the formation of this compound can be coupled to a subsequent reaction that consumes it, and the change in a downstream product can be monitored.
HPLC-based Assay:
The formation and consumption of CoA thioesters can also be directly quantified using High-Performance Liquid Chromatography (HPLC)[1][8][13].
-
The enzymatic reaction is performed as described above.
-
At different time points, aliquots of the reaction mixture are quenched (e.g., with acid) to stop the reaction.
-
The samples are then analyzed by reverse-phase HPLC to separate and quantify the substrate and product CoA thioesters, which are detected by their absorbance at 260 nm[1][8][13].
Signaling Pathways and Logical Relationships
The metabolic pathways involving this compound are tightly regulated to meet the cell's metabolic demands. The following diagrams illustrate the core logic of these pathways.
Figure 1: The 3-Hydroxypropionate Cycle for CO2 fixation.
Figure 2: The Ethylmalonyl-CoA Pathway for acetate assimilation.
Figure 3: The Methylaspartate Cycle for acetate assimilation.
Conclusion and Future Directions
This compound is a linchpin in the central metabolism of a diverse range of bacteria, playing indispensable roles in both carbon fixation and assimilation of simple organic compounds. The enzymes involved in its metabolism, particularly this compound hydratase, represent potential targets for the development of novel antimicrobial agents. A thorough understanding of the regulation and enzymology of these pathways is crucial for such endeavors. Furthermore, the metabolic pathways involving this compound offer a rich toolkit for metabolic engineers aiming to produce valuable chemicals from renewable feedstocks. Future research should focus on elucidating the regulatory networks that control the flux through these pathways and exploring the full diversity of this compound-dependent metabolism in the microbial world. This knowledge will be instrumental in harnessing the metabolic potential of bacteria for biotechnological and biomedical applications.
References
- 1. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]
- 5. Assaying for the 3-hydroxypropionate cycle of carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Mesaconyl-CoA: The Pivotal C5 Intermediate in the 3-Hydroxypropionate Bi-Cycle for Carbon Fixation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-hydroxypropionate (B73278) (3-HP) bi-cycle represents a significant pathway for autotrophic carbon dioxide fixation, particularly in phototrophic green nonsulfur bacteria like Chloroflexus aurantiacus.[1][2][3][4] Unlike the more ubiquitous Calvin-Benson-Bassham cycle, the 3-HP bi-cycle utilizes a unique set of enzymatic reactions to convert inorganic carbon into essential cellular precursors. Central to this pathway is mesaconyl-coenzyme A (CoA), a C5-dicarboxylic acid thioester that undergoes a series of critical transformations. This guide provides a detailed examination of the role of mesaconyl-CoA, the enzymes that catalyze its conversion, quantitative kinetic data, and the experimental protocols used for its study.
The Role of this compound in the Glyoxylate (B1226380) Assimilation Arm of the 3-HP Bi-Cycle
The 3-HP bi-cycle is composed of two interconnected cycles. The first cycle fixes two molecules of bicarbonate to convert one molecule of acetyl-CoA into glyoxylate and regenerates the initial acetyl-CoA.[5][6] The second cycle, the focus of this guide, assimilates this glyoxylate by converting it and a molecule of propionyl-CoA into pyruvate (B1213749) and another molecule of acetyl-CoA.[5][6] this compound is the crucial intermediate hub in this second cycle.
The pathway proceeds through the following key steps:
-
Formation of β-Methylmalyl-CoA: The cycle begins with the condensation of glyoxylate and propionyl-CoA, a reaction that forms (2R,3S)-β-methylmalyl-CoA.[7]
-
Dehydration to Mesaconyl-C1-CoA: β-methylmalyl-CoA is then dehydrated by the enzyme mesaconyl-C1-CoA hydratase (also referred to as β-methylmalyl-CoA dehydratase) to yield mesaconyl-C1-CoA (2-methylfumaryl-CoA).[8]
-
Intramolecular CoA Transfer: In a chemically remarkable and pivotal step, the enzyme this compound C1-C4 CoA transferase (Mct) catalyzes an intramolecular transfer of the CoA thioester from the C1-carboxyl group to the C4-carboxyl group.[9][10] This reaction converts mesaconyl-C1-CoA into its isomer, mesaconyl-C4-CoA (3-methylfumaryl-CoA).[7][10] This rearrangement is essential for the subsequent cleavage reaction.
-
Hydration to (S)-Citramalyl-CoA: Mesaconyl-C4-CoA is hydrated by mesaconyl-C4-CoA hydratase to form (3S)-citramalyl-CoA.[5][8]
-
Cleavage and Product Formation: Finally, (S)-citramalyl-CoA is cleaved by a lyase into acetyl-CoA and pyruvate, the final product of the cycle.[3][6]
This sequence elegantly disproportionates glyoxylate and propionyl-CoA into the key metabolic building blocks of acetyl-CoA and pyruvate.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assaying for the 3-hydroxypropionate cycle of carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Ecological Aspects of the Distribution of Different Autotrophic CO2 Fixation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Mesaconyl-CoA in the Ethylmalonyl-CoA Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethylmalonyl-CoA (EMC) pathway is a crucial metabolic route in various bacteria, particularly those lacking a functional glyoxylate (B1226380) cycle, for the assimilation of C2 compounds such as acetate (B1210297). This pathway enables the conversion of acetyl-CoA into key metabolic precursors. Central to this intricate network of reactions is the intermediate, mesaconyl-CoA. This technical guide provides an in-depth exploration of the function of this compound within the EMC pathway, detailing the enzymatic reactions it undergoes, presenting key quantitative data, and outlining relevant experimental protocols for its study.
The Core Function of this compound
This compound is a five-carbon dicarboxylic acid thioester that serves as a critical intermediate in the EMC pathway. Its primary role is to act as the substrate for the enzyme this compound hydratase, which catalyzes its reversible hydration to form β-methylmalyl-CoA.[1][2][3] In the context of the EMC pathway for acetate assimilation, the hydration of this compound is the physiologically relevant direction.[1] This step is essential for the eventual cleavage of β-methylmalyl-CoA into glyoxylate and propionyl-CoA, which are subsequently used for biosynthesis and regeneration of other key metabolites.[1][4]
The formation of this compound itself is a result of the oxidation of methylsuccinyl-CoA, a reaction catalyzed by methylsuccinyl-CoA dehydrogenase. The interconversion of these CoA esters is a hallmark of the EMC pathway, allowing for the net conversion of two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA.[4]
Signaling Pathways and Logical Relationships
The logical flow of the ethylmalonyl-CoA pathway, highlighting the central position of this compound, can be visualized as follows:
Figure 1. The Ethylmalonyl-CoA Pathway.
Quantitative Data
The enzymatic conversion of this compound is central to the flux through the EMC pathway. The following tables summarize key quantitative data related to this compound hydratase and the concentrations of pathway intermediates.
Table 1: Specific Activity of this compound Hydratase
| Organism | Temperature (°C) | Specific Activity (μmol min⁻¹ mg⁻¹) | kcat (s⁻¹) | Reference |
| Rhodobacter sphaeroides | 30 | 1,400 | 1,900 | [1] |
| Chloroflexus aurantiacus | 55 | 1,300 | 1,700 | [1] |
Table 2: Kinetic Parameters of this compound Hydratase from Haloarcula hispanica
| Substrate | K_m_ (mM) | V_max_ (U mg⁻¹) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹ M⁻¹) | Reference |
| Mesaconyl-C1-CoA | 0.2 ± 0.05 | 7.4 ± 0.4 | 89 | 4.5 x 10⁵ | [5] |
| β-Methylmalyl-CoA | 0.05 ± 0.01 | 48 ± 2 | 576 | 1.2 x 10⁷ | [5] |
Note: The data for Haloarcula hispanica is for a related enzyme in the methylaspartate cycle, but provides valuable comparative kinetic insights.
Table 3: In Vivo Concentrations of Ethylmalonyl-CoA Pathway Intermediates in Methylobacterium extorquens AM1
| Metabolite | Condition | Concentration Range | Reference |
| This compound | Methanol-grown cells | Detectable | [6] |
| β-Methylmalyl-CoA | Methanol-grown cells | Detectable | [6] |
Experimental Protocols
Heterologous Expression and Purification of this compound Hydratase from Rhodobacter sphaeroides
This protocol is adapted from Zarzycki et al. (2008).[1]
a. Gene Cloning and Expression Vector Construction:
-
The gene encoding this compound hydratase (e.g., mch) is amplified from R. sphaeroides genomic DNA using PCR with appropriate primers.
-
The PCR product is cloned into an expression vector (e.g., pET vector system) containing an N-terminal His-tag for affinity purification.
-
The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
b. Protein Expression:
-
A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight.
-
The starter culture is used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until the OD_600_ reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
The culture is further incubated at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.
c. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
-
Cells are lysed by sonication or using a French press.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The His-tagged this compound hydratase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.[1]
-
For further purification, gel filtration chromatography can be performed.
Figure 2. Protein Purification Workflow.
Enzyme Assay for this compound Hydratase Activity
This assay measures the hydration of this compound to β-methylmalyl-CoA.
a. Coupled Spectrophotometric Assay:
-
This assay couples the formation of β-methylmalyl-CoA to its subsequent cleavage by β-methylmalyl-CoA lyase, which produces glyoxylate and propionyl-CoA. The consumption of a substrate or production of a product in a linked reaction can be monitored spectrophotometrically.[8]
-
A more direct approach involves monitoring the decrease in absorbance at a specific wavelength where this compound has a higher extinction coefficient than β-methylmalyl-CoA.
b. HPLC-Based Assay:
-
This is a direct and robust method to measure the activity of this compound hydratase.[1][9]
-
Reaction Mixture:
-
100 mM Buffer (e.g., Tris-HCl or MOPS, pH 7.5-8.0)
-
5 mM MgCl₂
-
0.1-1 mM this compound (substrate)
-
Purified this compound hydratase
-
-
Procedure:
-
The reaction is initiated by adding the enzyme to the reaction mixture pre-incubated at the desired temperature (e.g., 30°C for the R. sphaeroides enzyme).[1]
-
Aliquots are taken at different time points (e.g., 0, 2, 5, 10 minutes).
-
The reaction in the aliquots is stopped by adding an acid (e.g., formic acid or perchloric acid).[1]
-
Precipitated protein is removed by centrifugation.
-
The supernatant is analyzed by reverse-phase HPLC.[1]
-
HPLC Analysis of this compound and Related Thioesters
a. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., LiChroCART 125-4 RP-18e).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 40 mM potassium phosphate (B84403) buffer, pH 4.2, with formic acid).[1]
-
Gradient: A typical gradient might be 1-10% acetonitrile over 30 minutes.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detector at 260 nm.[1]
b. Retention Times:
-
Retention times will vary depending on the exact conditions, but a typical elution order is: free acids < β-methylmalyl-CoA < this compound < propionyl-CoA.[1]
Conclusion
This compound stands as a cornerstone intermediate in the ethylmalonyl-CoA pathway, its conversion to β-methylmalyl-CoA being a critical step for the assimilation of C2 compounds in a variety of microorganisms. Understanding the kinetics and regulation of this compound hydratase, the enzyme responsible for this transformation, is paramount for a complete comprehension of this metabolic route. The detailed protocols provided herein offer a foundation for researchers to further investigate the intricacies of the EMC pathway, paving the way for potential applications in metabolic engineering and the development of novel antimicrobial strategies targeting this essential bacterial pathway. Further research is warranted to fully elucidate the in vivo dynamics of this compound and other pathway intermediates under various physiological conditions.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Mesaconyl-CoA in Acetate Assimilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assimilation of two-carbon compounds, such as acetate (B1210297), is a fundamental metabolic process for many microorganisms, enabling them to synthesize essential cellular building blocks. While the glyoxylate (B1226380) cycle has long been considered the canonical pathway for this purpose, a growing body of research has illuminated an alternative route: the ethylmalonyl-CoA (EMC) pathway. This pathway is particularly prominent in bacteria that lack a functional glyoxylate cycle, including the facultative methylotroph Methylobacterium extorquens and the purple non-sulfur bacterium Rhodobacter sphaeroides.[1][2] A key intermediate in this intricate metabolic network is mesaconyl-CoA, a five-carbon dicarboxylic acid thioester. This technical guide provides an in-depth exploration of the pivotal role of this compound in acetate assimilation via the EMC pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
The Ethylmalonyl-CoA Pathway: A Hub for Carbon Metabolism
The EMC pathway facilitates the net conversion of two molecules of acetyl-CoA into one molecule of glyoxylate and one molecule of succinyl-CoA.[1] This process is crucial for replenishing C4-dicarboxylic acids that are withdrawn from the tricarboxylic acid (TCA) cycle for biosynthesis. This compound serves as a central intermediate in this pathway, participating in a reversible hydration/dehydration reaction catalyzed by this compound hydratase.
Signaling Pathway of Acetate Assimilation via the Ethylmalonyl-CoA Pathway
The following diagram illustrates the core reactions of the EMC pathway, highlighting the position of this compound.
Quantitative Data on Key Enzymes and Pathway Flux
The efficiency and regulation of the EMC pathway are governed by the kinetic properties of its constituent enzymes and the overall metabolic flux through the pathway. This section presents a summary of available quantitative data.
Table 1: Kinetic Parameters of Key Enzymes in the Ethylmalonyl-CoA Pathway
| Enzyme | Organism | Substrate | Apparent Km (mM) | Vmax or Specific Activity | Reference(s) |
| Crotonyl-CoA Carboxylase/Reductase | Rhodobacter sphaeroides | Crotonyl-CoA | 0.4 | 103 U/mg | [3] |
| NADPH | 0.7 | [3] | |||
| NaHCO₃ | 14 | [3] | |||
| This compound Hydratase | Rhodobacter sphaeroides | erythro-β-Methylmalyl-CoA | - | 1,400 µmol min-1 mg-1 | [4] |
| Chloroflexus aurantiacus | erythro-β-Methylmalyl-CoA | - | 1,300 µmol min-1 mg-1 | [4] | |
| Haloarcula hispanica | Mesaconyl-C1-CoA | - | kcat of 89 s-1 | [5] |
Note: "U" denotes one unit of enzyme activity, defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute. "-" indicates data not available in the cited sources.
Table 2: Specific Activities of Ethylmalonyl-CoA Pathway Enzymes in Methylobacterium extorquens AM1 under Different Growth Conditions
| Enzyme | Methanol-grown (nmol min-1 mg-1 protein) | Acetate-grown (nmol min-1 mg-1 protein) | Succinate-grown (nmol min-1 mg-1 protein) | Reference(s) |
| β-Ketothiolase (PhaA) | ~100 | ~200 | ~250 | [6] |
| Acetoacetyl-CoA Reductase (PhaB) | ~150 | ~150 | ~150 | [6] |
| Crotonase (CroR) | ~2000 | ~2000 | ~2000 | [6] |
| Crotonyl-CoA Carboxylase/Reductase (Ccr) | ~150 | ~30 | ~15 | [6] |
| Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase (Epi) | ~50 | ~10 | ~5 | [6] |
| Ethylmalonyl-CoA Mutase (Ecm) | ~60 | ~10 | ~5 | [6] |
| Methylsuccinyl-CoA Dehydrogenase (Msd) | ~40 | ~8 | ~4 | [6] |
| This compound Hydratase (Mcd) | ~250 | ~50 | ~25 | [6] |
| Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1) | ~120 | ~25 | ~10 | [6] |
Data are approximated from the graphical representation in the cited source.
Table 3: Metabolic Flux Distribution in Methylobacterium extorquens AM1 during Growth on Acetate
| Metabolic Flux | Flux Value (mmol g-1 [CDW] h-1) | Reference(s) |
| Acetate Uptake | 1.00 | [7] |
| Flux through TCA Cycle | High (Oxidation) | [1][7] |
| Flux through EMC Pathway | High (Assimilation) | [1][7] |
| Glyoxylate to 2-Phosphoglycerate | Forward | [7] |
| 2-Phosphoglycerate to Malate | Reversed | [7] |
CDW: Cell Dry Weight. The flux values are normalized relative to the acetate uptake rate.
Experimental Protocols
The elucidation of the role of this compound in acetate assimilation has been made possible through a combination of genetic, biochemical, and metabolomic approaches. This section provides detailed methodologies for key experiments.
Transposon Mutagenesis for Identification of Essential Genes
This protocol describes a general workflow for identifying genes essential for acetate assimilation in bacteria like Rhodobacter sphaeroides using transposon mutagenesis.
Methodology:
-
Strains and Plasmids: An E. coli donor strain (e.g., S17-1) carrying a "suicide" plasmid with a transposon (e.g., Tn5) is used.[8] The recipient is a wild-type strain of the bacterium under investigation (e.g., Rhodobacter sphaeroides).[8]
-
Conjugation: The donor and recipient strains are grown to mid-log phase, mixed, and plated on a non-selective rich medium to allow for conjugation and transposon insertion into the recipient's chromosome.[8]
-
Selection: The mating mixture is then plated on a minimal medium containing acetate as the sole carbon source and a selective antibiotic to which the transposon confers resistance. Only recipient cells that have incorporated the transposon will grow.
-
Screening: Colonies that grow on the selective medium are then screened for their inability to grow on a minimal medium with acetate as the sole carbon source. These are the acetate-minus mutants.
-
Gene Identification: The genomic DNA from these mutants is isolated. The site of the transposon insertion is then identified using methods like arbitrary PCR, inverse PCR, or plasmid rescue, followed by DNA sequencing.[9][10]
Heterologous Expression and Purification of this compound Hydratase
This protocol outlines the steps for producing and purifying recombinant this compound hydratase for in vitro characterization.
Methodology:
-
Cloning: The gene encoding this compound hydratase (e.g., from R. sphaeroides or C. aurantiacus) is amplified by PCR and cloned into an expression vector (e.g., pET vector with a His-tag) in E. coli.[4][11]
-
Expression: The recombinant E. coli strain is grown in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).[12]
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed by methods such as sonication or French press.
-
Purification: The cell lysate is clarified by centrifugation. The recombinant His-tagged protein is then purified from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity of the enzyme is assessed by SDS-PAGE.[11]
Enzyme Assay for this compound Hydratase
This protocol describes how to measure the activity of purified this compound hydratase.
Methodology:
-
Reaction Mixture: The assay can be performed in either the hydration or dehydration direction.[5]
-
Initiation and Termination: The reaction is initiated by adding the purified enzyme. The reaction is stopped after a defined time by adding acid (e.g., formic acid or HCl).[4][5]
-
Analysis: The formation of the product is monitored by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) by detecting the CoA thioesters at 260 nm.[4][5]
13C-Metabolic Flux Analysis (MFA)
This protocol provides a general framework for quantifying metabolic fluxes through the EMC pathway using stable isotope labeling.
Methodology:
-
13C-Labeling: Cells are grown in a defined medium with 13C-labeled acetate (e.g., [1-13C]acetate or [U-13C]acetate) as the primary carbon source until a metabolic and isotopic steady state is reached.[13][14]
-
Quenching and Extraction: Metabolism is rapidly quenched to prevent further enzymatic activity, typically using a cold solvent like methanol. Intracellular metabolites are then extracted.
-
Mass Spectrometry: The isotopic labeling patterns of key intracellular metabolites, particularly proteinogenic amino acids (which reflect the labeling of their precursor molecules), are determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Computational Analysis: The experimental mass isotopomer distributions are used to constrain a computational model of the organism's metabolic network. By fitting the model's predictions to the experimental data, the intracellular metabolic fluxes can be quantified.[16][17]
Conclusion
This compound is an indispensable intermediate in the ethylmalonyl-CoA pathway, a vital route for acetate assimilation in a variety of bacteria. The study of this pathway and its components, through the application of the experimental techniques detailed in this guide, continues to deepen our understanding of microbial carbon metabolism. For researchers in drug development, the unique enzymes of the EMC pathway, such as this compound hydratase, may represent novel targets for antimicrobial strategies against pathogens that rely on this metabolic route. Further quantitative and mechanistic studies will undoubtedly uncover additional layers of regulation and reveal the full biotechnological potential of this fascinating metabolic pathway.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ableweb.org [ableweb.org]
- 9. Combining Genome-Scale Experimental and Computational Methods To Identify Essential Genes in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining Genome-Scale Experimental and Computational Methods To Identify Essential Genes in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production [mdpi.com]
The Discovery and History of Mesaconyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconyl-coenzyme A (mesaconyl-CoA) is a key metabolic intermediate in several bacterial carbon metabolism pathways. Its discovery and the elucidation of its enzymatic transformations have been pivotal in understanding novel mechanisms of carbon fixation and acetate (B1210297) assimilation, offering potential targets for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical context of this compound, with a focus on the key enzymes, experimental protocols, and quantitative data that have defined our understanding of this critical molecule.
The Emergence of this compound in Central Metabolism
The history of this compound is intrinsically linked to the study of two significant bacterial metabolic pathways: the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate assimilation. For years, the complete routes of these pathways remained elusive, with this compound and its related C5-dicarboxylic acid CoA-esters being postulated as key, yet uncharacterized, intermediates[1][2].
A seminal 2008 publication by Zarzycki and colleagues marked a turning point in the field[1][2]. This research provided the first direct evidence for the role of this compound and characterized the enzyme responsible for its interconversion with β-methylmalyl-CoA: This compound hydratase . This discovery filled a critical gap in our understanding of these pathways and opened the door for more detailed biochemical and structural analyses.
Key Metabolic Pathways Involving this compound
This compound is a central player in two primary metabolic contexts:
-
The 3-Hydroxypropionate (3-HP) Bi-cycle: This pathway is a carbon fixation route used by some phototrophic green non-sulfur bacteria, such as Chloroflexus aurantiacus, to convert carbon dioxide into cellular building blocks[1][3]. In the second cycle of this pathway, β-methylmalyl-CoA is dehydrated to mesaconyl-C1-CoA by this compound hydratase. Subsequently, an intramolecular CoA transferase converts mesaconyl-C1-CoA to mesaconyl-C4-CoA, which is then hydrated to (S)-citramalyl-CoA[4][5]. This is ultimately cleaved to yield acetyl-CoA and pyruvate, the net product of CO2 fixation[1].
-
The Ethylmalonyl-CoA Pathway: This pathway is utilized by various bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens, for the assimilation of acetate when the glyoxylate (B1226380) cycle is absent[1][2]. In this pathway, the reaction direction is reversed. This compound is formed from the conversion of two molecules of acetyl-CoA and one molecule of CO2, and is then hydrated by this compound hydratase to form β-methylmalyl-CoA. This is then cleaved to produce glyoxylate and propionyl-CoA[1].
Signaling Pathway Diagrams
Key Enzymes in this compound Metabolism
This compound Hydratase (EC 4.2.1.148)
This enzyme catalyzes the reversible hydration of the C-C double bond in this compound to form erythro-β-methylmalyl-CoA. It is a member of the enoyl-CoA hydratase family and plays a crucial role in both the 3-HP bi-cycle and the ethylmalonyl-CoA pathway[1]. The enzyme from C. aurantiacus and R. sphaeroides is a homodimeric protein with a subunit molecular mass of approximately 40 kDa[1].
This compound C1-C4 CoA Transferase (MCT)
This unique enzyme, discovered in the 3-HP bi-cycle of Chloroflexus aurantiacus, catalyzes the intramolecular transfer of the coenzyme A moiety from the C1 to the C4 carboxyl group of mesaconate[4]. This reaction is essential for the subsequent steps of the pathway. MCT is a member of the family III CoA-transferases[4].
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in this compound metabolism.
Table 1: Specific Activities of this compound Hydratase
| Organism | Temperature (°C) | Specific Activity (μmol min⁻¹ mg⁻¹) | Reference |
| Chloroflexus aurantiacus | 55 | 1,300 | [1] |
| Rhodobacter sphaeroides | 30 | 1,400 | [1] |
Table 2: Kinetic Parameters of this compound Hydratase from Haloarcula hispanica
| Substrate | Km (mM) | Vmax (U mg⁻¹) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) | Reference |
| β-Methylmalyl-CoA | 0.23 ± 0.05 | 7.4 ± 0.5 | 5.9 | 25.7 | |
| Mesaconyl-C1-CoA | 0.44 ± 0.03 | 2.5 ± 0.1 | 2.0 | 4.5 | |
| Mesaconyl-C4-CoA | 0.15 ± 0.02 | 0.7 ± 0.1 | 0.6 | 4.0 |
Table 3: Kinetic Parameters of this compound C1-C4 CoA Transferase (MCT)
| Substrate | Km (µM) | Vmax (U mg⁻¹) | kcat (s⁻¹) | kcat/Km (M⁻¹ s⁻¹) | Reference |
| Mesaconyl-C1-CoA | 150 ± 20 | 250 ± 10 | 200 ± 8 | 1.3 x 10⁶ | |
| Mesaconyl-C4-CoA | 120 ± 10 | 230 ± 10 | 184 ± 8 | 1.5 x 10⁶ |
Experimental Protocols
Synthesis of this compound
A common method for the chemical synthesis of this compound involves the mixed anhydride (B1165640) method.
-
Preparation of Mesaconic Anhydride:
-
Dissolve 0.5 M mesaconic acid in diethyl ether on ice.
-
Add water-free pyridine (B92270) and ice-cold ethyl chloroformate under constant stirring.
-
After 15 minutes, the supernatant containing mesaconic anhydride is collected.
-
-
Reaction with Coenzyme A:
-
Slowly add the mesaconic anhydride supernatant to a solution of coenzyme A (e.g., 2.5 mM CoA in 25 mM NaHCO₃).
-
Stir constantly on ice for 30 minutes.
-
Adjust the pH to 3.0 with HCl.
-
-
Purification:
-
The resulting mixture of free CoA, mesaconyl-C1-CoA, and mesaconyl-C4-CoA can be separated by High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow for Enzyme Characterization
This compound Hydratase Enzyme Assay
The activity of this compound hydratase can be measured in both the hydration and dehydration directions.
-
Dehydration Direction (β-methylmalyl-CoA to this compound):
-
The reaction mixture contains buffer (e.g., 100 mM Tris-HCl, pH 7.8), MgCl₂, and β-methylmalyl-CoA.
-
The reaction is initiated by the addition of the purified enzyme.
-
The formation of this compound is monitored by HPLC or UPLC by observing the appearance of the corresponding peak.
-
-
Hydration Direction (this compound to β-methylmalyl-CoA):
-
The reaction mixture is similar to the above, but with mesaconyl-C1-CoA or mesaconyl-C4-CoA as the substrate.
-
The formation of β-methylmalyl-CoA is monitored by HPLC or UPLC.
-
This compound C1-C4 CoA Transferase (MCT) Spectrophotometric Assay
The activity of MCT can be determined spectrophotometrically by leveraging the different extinction coefficients of mesaconyl-C1-CoA and mesaconyl-C4-CoA at 290 nm.
-
The assay mixture contains buffer (e.g., 200 mM HEPES/KOH, pH 8.0), the purified MCT enzyme, and varying concentrations of either mesaconyl-C1-CoA or mesaconyl-C4-CoA.
-
The reaction is incubated at the optimal temperature for the enzyme (e.g., 55 °C).
-
The conversion is monitored by measuring the change in absorbance at 290 nm over time. The increase in absorbance corresponds to the formation of mesaconyl-C4-CoA from mesaconyl-C1-CoA (Δε₂₉₀ = 2900 M⁻¹ cm⁻¹).
HPLC Analysis of CoA Esters
High-Performance Liquid Chromatography is a fundamental technique for the separation and quantification of CoA esters.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
Detection: UV detection at 260 nm is standard for monitoring the adenine (B156593) moiety of the CoA molecule.
-
Quantification: Peak areas are compared to those of known standards to determine the concentration of each CoA ester.
Conclusion and Future Perspectives
The discovery and characterization of this compound and its associated enzymes have significantly advanced our understanding of bacterial carbon metabolism. The detailed biochemical and kinetic data now available provide a solid foundation for further research. Future work in this area may focus on:
-
Structural Biology: Elucidating the crystal structures of this compound hydratases from various organisms to understand their reaction mechanisms and substrate specificities in greater detail.
-
Metabolic Engineering: Manipulating the expression and activity of these enzymes to engineer novel metabolic pathways for the production of valuable chemicals.
-
Drug Development: Targeting these unique bacterial enzymes for the development of novel antimicrobial agents, particularly for pathogenic bacteria that rely on these pathways for survival.
The ongoing exploration of the roles of this compound will undoubtedly continue to reveal new insights into the remarkable metabolic diversity of the microbial world and offer exciting opportunities for biotechnological and therapeutic applications.
References
- 1. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 3. uniprot.org [uniprot.org]
- 4. KEGG ENZYME: 4.2.1.148 [genome.jp]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mesaconyl-CoA: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconyl-coenzyme A (mesaconyl-CoA) is a pivotal intermediate in specialized metabolic pathways found in various bacteria. As a C5-dicarboxylic acid thioester of coenzyme A, it plays a crucial role in carbon fixation and acetate (B1210297) assimilation, making it a molecule of significant interest in the fields of microbiology, biochemistry, and biotechnology. This guide provides a comprehensive overview of the chemical structure and properties of this compound, its metabolic significance, and detailed experimental protocols for its study.
Chemical Structure and Physicochemical Properties
This compound is an unsaturated dicarboxylic acid linked to coenzyme A via a thioester bond. The systematic IUPAC name for this compound is (2E)-4-({2-[(3-{[(2R)-4-({--INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl)sulfanyl)-3-methyl-4-oxobut-2-enoic acid. The presence of the double bond results in two geometric isomers, with the biologically active form being the trans (E) isomer, also known as 2-methylfumaroyl-CoA.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H40N7O19P3S | --INVALID-LINK-- |
| Molecular Weight | 879.6 g/mol | --INVALID-LINK-- |
| Stereochemistry | (E)-isomer | --INVALID-LINK-- |
| Solubility | Practically insoluble in water; considered a very hydrophobic molecule. | --INVALID-LINK-- |
| pKa (predicted) | Due to the presence of multiple phosphate (B84403) and carboxyl groups, this compound is acidic. Specific experimental pKa values are not readily available in the literature. As a dicarboxylic acid ester, the pKa values of the carboxyl groups are expected to be in the range of 4-6. | General chemical principles of dicarboxylic acids |
| Stability | Thioester bonds are susceptible to hydrolysis, particularly at alkaline pH. Stability is generally maintained at acidic to neutral pH and low temperatures (-20°C or below) for storage. | General knowledge of coenzyme A thioesters |
Metabolic Significance
This compound is a key intermediate in two significant metabolic pathways: the ethylmalonyl-CoA pathway and the 3-hydroxypropionate (B73278) bicycle . These pathways are crucial for carbon assimilation in various microorganisms.
The Ethylmalonyl-CoA Pathway
The ethylmalonyl-CoA pathway is an anaplerotic sequence that enables the assimilation of acetyl-CoA, a central metabolite derived from the breakdown of various carbon sources. In this pathway, this compound is hydrated to form β-methylmalyl-CoA, a reaction catalyzed by the enzyme This compound hydratase . This pathway is essential for the growth of many bacteria on C1 and C2 compounds.[1][2]
The 3-Hydroxypropionate Bicycle
The 3-hydroxypropionate bicycle is an autotrophic carbon dioxide fixation pathway found in some phototrophic bacteria, such as Chloroflexus aurantiacus. This pathway consists of two interconnected cycles. In the second cycle, this compound plays a central role. It is formed from the dehydration of β-methylmalyl-CoA. A key step in this cycle is the intramolecular transfer of the coenzyme A moiety from the C1 to the C4 carboxyl group of mesaconate, a reaction catalyzed by This compound C1-C4 coenzyme A transferase . This isomerization is critical for the subsequent cleavage of the molecule to regenerate acetyl-CoA and produce pyruvate.[3][4][5]
Experimental Protocols
The study of this compound and its associated enzymes requires specific experimental procedures. Below are detailed methodologies for key experiments.
Synthesis and Purification of this compound
Objective: To chemically synthesize and purify mesaconyl-C1-CoA and mesaconyl-C4-CoA.
Methodology:
-
Anhydride (B1165640) Formation: Dissolve 0.5 M mesaconic acid in diethyl ether on ice. Add water-free pyridine (B92270) and ice-cold ethyl chloroformate under constant stirring.
-
Thioesterification: After 15 minutes, add the supernatant containing mesaconic anhydride to a solution of coenzyme A (2.5 mM CoA in 25 mM NaHCO₃).
-
pH Adjustment: After 30 minutes of stirring on ice, adjust the pH to 3.0 with HCl.
-
Purification: Separate free CoA, mesaconyl-C1-CoA, and mesaconyl-C4-CoA using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. A gradient of methanol (B129727) in an ammonium (B1175870) formate (B1220265) buffer (pH 4.2) is typically used for elution. The two isomers can be distinguished by their retention times and UV spectra.[6]
Assay of this compound Hydratase Activity
Objective: To measure the enzymatic activity of this compound hydratase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), KCl, MgCl₂, and the substrate (mesaconyl-C1-CoA or β-methylmalyl-CoA).
-
Enzyme Addition: Initiate the reaction by adding the purified this compound hydratase enzyme or cell extract containing the enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Termination: Stop the reaction at various time points by adding a strong acid (e.g., 2 M HCl).
-
Analysis: Analyze the formation or consumption of this compound by HPLC. A C18 reverse-phase column is used with a gradient of acetonitrile (B52724) in a phosphate/formic acid buffer (pH 4.2). The CoA thioesters are detected by their absorbance at 260 nm.[7][8] The reaction can also be monitored spectrophotometrically by following the change in absorbance at 290 nm, which corresponds to the formation of the double bond in this compound.[5]
Expression and Purification of Recombinant this compound Transferase
Objective: To produce and purify recombinant this compound C1-C4 CoA transferase for in vitro studies.
Methodology:
-
Gene Cloning: Clone the gene encoding this compound transferase into a suitable expression vector (e.g., pET vector system) with a purification tag (e.g., His-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli in a rich medium (e.g., LB or Terrific Broth) and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a high-pressure homogenizer.
-
Affinity Chromatography: Purify the His-tagged protein from the cell lysate using a Ni-NTA affinity chromatography column.
-
Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to remove any remaining contaminants and aggregates.
-
Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.[4][6]
Conclusion
This compound is a fascinating and metabolically important molecule. Its unique chemical structure and central role in key bacterial carbon metabolism pathways make it a subject of ongoing research. The detailed experimental protocols provided in this guide offer a starting point for scientists and researchers aiming to further unravel the intricacies of this compound and its associated enzymes, potentially paving the way for novel applications in biotechnology and drug development. for novel applications in biotechnology and drug development.
References
- 1. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 2. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C26H40N7O19P3S | CID 11966166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DICARBOXYLIC ESTERS - Ataman Kimya [atamanchemicals.com]
- 5. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
The Central Role of Mesaconyl-CoA: A Technical Guide to its Biosynthesis and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconyl-coenzyme A (mesaconyl-CoA) is a crucial intermediate in several central carbon metabolic pathways in various bacteria and archaea. Its biosynthesis and subsequent conversion are integral to autotrophic carbon dioxide fixation, acetate (B1210297) assimilation, and other key metabolic processes. Understanding the intricacies of this compound metabolism is vital for advancements in metabolic engineering, biofuel production, and the development of novel therapeutics targeting microbial pathways. This technical guide provides an in-depth exploration of the biosynthesis and degradation (metabolic conversion) pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Biosynthesis and Degradation Pathways of this compound
This compound does not have a singular, dedicated biosynthetic or degradative pathway but rather serves as a key intermediate that is both formed and consumed within larger metabolic cycles. The "degradation" of this compound is, therefore, its conversion to the next intermediate in the respective pathway. The primary enzyme governing the direct interconversion of this compound and its hydrated form, β-methylmalyl-CoA, is This compound hydratase .
This compound is a central metabolite in three major pathways:
-
The 3-Hydroxypropionate (3-HP) Bicycle: A carbon fixation pathway found in some phototrophic and chemotrophic bacteria.
-
The Ethylmalonyl-CoA Pathway: A pathway for the assimilation of C2 compounds like acetate in many bacteria that lack the glyoxylate (B1226380) cycle.
-
The Methylaspartate Cycle: An anaplerotic pathway for acetate assimilation in haloarchaea.
The 3-Hydroxypropionate (3-HP) Bicycle
In the 3-HP bicycle, which operates in organisms like Chloroflexus aurantiacus, this compound is an intermediate in the second of two interconnected cycles.[1][2] This pathway leads to the net fixation of carbon dioxide.
Biosynthesis of this compound in the 3-HP Bicycle:
The formation of this compound in this cycle begins with the dehydration of β-methylmalyl-CoA, a reaction catalyzed by This compound hydratase (also referred to as β-methylmalyl-CoA dehydratase in this context).[1][3]
Degradation (Conversion) of this compound in the 3-HP Bicycle:
Following its formation, mesaconyl-C1-CoA undergoes an intramolecular CoA transfer to form mesaconyl-C4-CoA, a reaction catalyzed by the highly specific This compound C1-C4 CoA transferase .[4] Mesaconyl-C4-CoA is then hydrated to citramalyl-CoA, which is subsequently cleaved to yield acetyl-CoA and pyruvate, the net product of CO2 fixation.[2][4]
The Ethylmalonyl-CoA Pathway
The ethylmalonyl-CoA pathway is essential for acetate assimilation in bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens.[5][6] In this pathway, this compound is synthesized from acetyl-CoA and CO2.
Biosynthesis of this compound in the Ethylmalonyl-CoA Pathway:
Two molecules of acetyl-CoA are used to generate crotonyl-CoA, which is then carboxylated and rearranged to methylsuccinyl-CoA. Methylsuccinyl-CoA dehydrogenase then oxidizes methylsuccinyl-CoA to this compound.[7][8]
Degradation (Conversion) of this compound in the Ethylmalonyl-CoA Pathway:
This compound hydratase catalyzes the hydration of this compound to form β-methylmalyl-CoA.[2][3] This intermediate is then cleaved by β-methylmalyl-CoA lyase into glyoxylate and propionyl-CoA, which are further metabolized.[7][9]
The Methylaspartate Cycle
Found in haloarchaea like Haloarcula hispanica, the methylaspartate cycle is another anaplerotic route for acetate assimilation.[1][10]
Biosynthesis of this compound in the Methylaspartate Cycle:
The cycle begins with the conversion of glutamate (B1630785) to methylaspartate, which is then deaminated to mesaconate. Mesaconate is activated to mesaconyl-C1-CoA by succinyl-CoA:mesaconate CoA-transferase .[1][10]
Degradation (Conversion) of this compound in the Methylaspartate Cycle:
Similar to the ethylmalonyl-CoA pathway, This compound hydratase hydrates mesaconyl-C1-CoA to β-methylmalyl-CoA.[1][10] Subsequently, β-methylmalyl-CoA lyase cleaves β-methylmalyl-CoA into propionyl-CoA and glyoxylate.[11]
Quantitative Data
The following tables summarize the kinetic parameters of the key enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of this compound Hydratase
| Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | kcat (s-1) | Reference |
| Chloroflexus aurantiacus | erythro-β-Methylmalyl-CoA | - | 1,300 | - | [3] |
| Rhodobacter sphaeroides | erythro-β-Methylmalyl-CoA | - | 1,300 | - | [3] |
| Haloarcula hispanica | Mesaconyl-C1-CoA | 250 ± 30 | 89 ± 2 | 74 | [10] |
| Haloarcula hispanica | β-Methylmalyl-CoA | 60 ± 10 | 1,100 ± 30 | 920 | [10] |
| Haloarcula hispanica | Mesaconyl-C4-CoA | 70 ± 10 | 25 ± 1 | 21 | [10] |
Table 2: Kinetic Parameters of this compound C1-C4 CoA Transferase
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1 s-1) | Reference |
| Chloroflexus aurantiacus | Mesaconyl-C1-CoA | 1.8 ± 0.1 | 2.1 ± 0.0 | 1.2 x 106 | [4] |
| Chloroflexus aurantiacus | Mesaconyl-C4-CoA | 2.5 ± 0.2 | 0.8 ± 0.0 | 3.2 x 105 | [4] |
Table 3: Kinetic Parameters of β-Methylmalyl-CoA Lyase
| Organism | Substrate | Km (µM) | Reference |
| Chloroflexus aurantiacus | (2R,3S)-β-Methylmalyl-CoA | 89 | [12] |
| Chloroflexus aurantiacus | Glyoxylate | 2000 | [12] |
| Chloroflexus aurantiacus | Propionyl-CoA | 1200 | [12] |
| Rhodobacter capsulatus | Acetyl-CoA | 140 | [7] |
| Rhodobacter capsulatus | Glyoxylate | 1200 | [7] |
Table 4: Kinetic Parameters of Methylsuccinyl-CoA Dehydrogenase
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Rhodobacter sphaeroides | (2S)-Methylsuccinyl-CoA | 2.5 ± 0.3 | 12.0 ± 0.3 | [13] |
| Rhodobacter sphaeroides | Succinyl-CoA | 310 ± 110 | 0.06 ± 0.01 | [13] |
Experimental Protocols
Cloning and Expression of Recombinant this compound Hydratase
This protocol is adapted from studies on Chloroflexus aurantiacus and Rhodobacter sphaeroides.[2]
a. Gene Amplification and Cloning:
-
The putative this compound hydratase gene is amplified from genomic DNA using specific primers.
-
The PCR product is cloned into an expression vector, such as pET16b, which allows for the production of an N-terminal His-tagged protein.
-
The resulting plasmid is transformed into E. coli DH5α for plasmid propagation and then into an expression strain like E. coli BL21(DE3).
b. Protein Expression and Purification:
-
E. coli BL21(DE3) cells harboring the expression plasmid are grown in LB medium to an OD600 of 0.6-0.8.
-
Protein expression is induced with IPTG (e.g., 0.1 mM) overnight at a reduced temperature (e.g., 25°C).[14]
-
Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication.
-
The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
The purified protein can be further polished using size-exclusion chromatography.[14]
Enzyme Assay for this compound Hydratase
a. Spectrophotometric Assay (Dehydration of β-Methylmalyl-CoA): [3] This assay monitors the formation of the double bond in this compound, which leads to an increase in absorbance at 290 nm.
-
Reaction Mixture (0.5 mL):
-
200 mM MOPS/K+ buffer (pH 7.5)
-
4 mM MgCl2
-
Recombinant l-malyl-CoA/β-methylmalyl-CoA lyase (non-rate-limiting amount)
-
Excess glyoxylate
-
Saturating concentrations of propionyl-CoA
-
-
Procedure:
-
Pre-incubate the reaction mixture at 55°C for 15 minutes to enzymatically generate the substrate, β-methylmalyl-CoA.
-
Initiate the reaction by adding the purified this compound hydratase.
-
Monitor the increase in absorbance at 290 nm.
-
Calculate the activity using a differential absorption coefficient (Δε290) of 2,150 M-1 cm-1 for this compound minus β-methylmalyl-CoA.
-
b. HPLC-Based Assay: [2][10] This method directly measures the conversion of substrates to products.
-
Reaction Mixture:
-
100 mM Tris/HCl (pH 7.8)
-
3 M KCl (for haloarchaeal enzymes)
-
5 mM MgCl2
-
Substrate (e.g., 1 mM mesaconyl-C1-CoA for hydration or 0.5 mM β-methylmalyl-CoA for dehydration)
-
-
Procedure:
-
Assemble the reaction mixture and initiate the reaction by adding the enzyme or cell extract.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, take aliquots and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the substrate and product.
-
HPLC Analysis of CoA Thioesters
This protocol is a general method for separating and quantifying CoA thioesters.[2][15]
-
Chromatographic System:
-
A reverse-phase C18 column (e.g., LiChroCART 125-4 RP-18e, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 40 mM K2HPO4/formic acid, pH 4.2). A typical gradient might be 2% to 10% acetonitrile over 40 minutes.
-
-
Detection:
-
UV detection at 260 nm.
-
-
Retention Times (example):
-
CoA: ~14 min
-
β-Methylmalyl-CoA: ~16 min
-
This compound: ~19 min
-
Propionyl-CoA: ~28 min
-
Synthesis of this compound Substrates
This compound can be synthesized chemically for use as a substrate in enzyme assays.[16]
-
Procedure:
-
Mesaconic acid is converted to mesaconic anhydride (B1165640).
-
The anhydride is slowly added to a solution of coenzyme A in sodium bicarbonate.
-
The reaction mixture is stirred on ice.
-
The pH is adjusted to ~3.0 with HCl.
-
The resulting mesaconyl-C1-CoA and mesaconyl-C4-CoA isomers are separated and purified by preparative HPLC.
-
Regulation of this compound Pathways
The metabolic pathways involving this compound are tightly regulated to meet the cell's anabolic and catabolic needs. Regulation primarily occurs at the transcriptional level, where the expression of pathway enzymes is controlled by the available carbon source. For instance, the enzymes of the ethylmalonyl-CoA pathway are upregulated during growth on acetate compared to other carbon sources like succinate.[5][6] While specific allosteric regulators or post-translational modifications for the core enzymes of this compound metabolism are not extensively characterized, the overall flux through these pathways is controlled by the availability of substrates and cofactors, and by the expression levels of the constituent enzymes.[4]
Conclusion
This compound is a pivotal metabolite in the central carbon metabolism of a diverse range of microorganisms. Its biosynthesis and metabolic fate are intricately linked to fundamental processes of carbon fixation and assimilation. The detailed understanding of the enzymes that produce and consume this compound, their kinetic properties, and the pathways in which they operate, provides a robust framework for future research. The experimental protocols and quantitative data presented in this guide offer valuable resources for scientists and researchers aiming to further elucidate, engineer, or target these vital metabolic networks for biotechnological and therapeutic applications.
References
- 1. The methylaspartate cycle in haloarchaea and its possible role in carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methylaspartate pathway | biochemistry | Britannica [britannica.com]
- 7. (2S)-Methylsuccinyl-CoA dehydrogenase closes the ethylmalonyl-CoA pathway for acetyl-CoA assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
The Enzymatic Keystone: A Technical Guide to the Conversion of Mesaconyl-CoA to β-Methylmalyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic conversion of mesaconyl-CoA to β-methylmalyl-CoA, a critical reaction in several central carbon metabolic pathways. This document details the key enzyme, this compound hydratase, its kinetic properties, the metabolic pathways it participates in, and comprehensive experimental protocols for its study. The information presented is intended to support research and development efforts in metabolic engineering, drug discovery, and biotechnology.
Introduction
The reversible hydration of this compound to form erythro-β-methylmalyl-CoA is a crucial step in the carbon metabolism of various bacteria.[1][2] This reaction is primarily catalyzed by the enzyme this compound hydratase (EC 4.2.1.-).[1][2] This enzyme plays a pivotal role in two significant metabolic pathways: the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation.[1][2] Understanding the intricacies of this enzymatic conversion is essential for manipulating these pathways for biotechnological applications, such as the production of value-added chemicals, and for the development of novel antimicrobial agents targeting bacterial metabolism.
The Enzyme: this compound Hydratase
This compound hydratase is a member of the enoyl-CoA hydratase family.[2] In many bacteria, such as Rhodobacter sphaeroides and Chloroflexus aurantiacus, the enzyme is a homodimer with a total molecular weight of approximately 80 kDa.[1][2] The crystal structure of this compound hydratase from Methylorubrum extorquens reveals that it belongs to the MaoC-like dehydratase domain superfamily and functions as a trimer.[3]
The enzyme catalyzes the reversible addition of a water molecule to the double bond of this compound, leading to the formation of erythro-β-methylmalyl-CoA.[1][2] The direction of the reaction is dependent on the specific metabolic pathway. In the ethylmalonyl-CoA pathway, the hydration of this compound to β-methylmalyl-CoA is the physiologically relevant direction.[2] Conversely, in the 3-hydroxypropionate cycle, the dehydration of β-methylmalyl-CoA to this compound is required.[2]
Metabolic Significance
The conversion of this compound to β-methylmalyl-CoA is a linchpin in at least two central metabolic pathways.
The Ethylmalonyl-CoA Pathway
The ethylmalonyl-CoA pathway is an alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds like acetate in many bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens.[1][4][5] This pathway is crucial for converting acetyl-CoA into essential precursor metabolites.[6] In this pathway, this compound is formed from the carboxylation and reduction of crotonyl-CoA.[5][7] this compound hydratase then catalyzes the hydration of this compound to β-methylmalyl-CoA, which is subsequently cleaved to yield glyoxylate and propionyl-CoA.[2][8]
The 3-Hydroxypropionate Cycle
The 3-hydroxypropionate cycle is a pathway for autotrophic carbon dioxide fixation found in some phototrophic bacteria like Chloroflexus aurantiacus.[1][2] In this cycle, β-methylmalyl-CoA is synthesized from the condensation of propionyl-CoA and glyoxylate.[2][9] this compound hydratase then catalyzes the dehydration of β-methylmalyl-CoA to this compound.[2] this compound is further metabolized to regenerate acetyl-CoA and produce pyruvate (B1213749) as a final product of CO2 fixation.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound hydratase from different organisms.
| Property | Chloroflexus aurantiacus | Rhodobacter sphaeroides | Haloarcula hispanica | Reference |
| Native Molecular Weight | ~80 kDa (homodimer) | ~80 kDa (homodimer) | - | [1],[2] |
| Subunit Molecular Weight | ~40 kDa | ~37 kDa | - | [2] |
| Specific Activity (Dehydration) | 1,300 µmol min⁻¹ mg⁻¹ | 1,300 µmol min⁻¹ mg⁻¹ | - | [1],[2] |
| Optimum pH | 7.1 | - | 7.8 | [10],[11] |
| Optimum Temperature | 70°C | - | - | [10] |
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| β-Methylmalyl-CoA | Haloarcula hispanica | 0.02 - 2 | - | - | [11],[12] |
| Mesaconyl-C1-CoA | Haloarcula hispanica | 0.05 - 5 | - | - | [11],[12] |
| Mesaconyl-C4-CoA | Haloarcula hispanica | 0.02 - 2 | - | - | [11],[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound hydratase.
Cloning and Heterologous Expression of this compound Hydratase
This protocol describes the cloning and expression of the putative this compound hydratase gene in Escherichia coli.[2]
-
Gene Amplification: Amplify the target gene from the genomic DNA of the source organism (e.g., C. aurantiacus or R. sphaeroides) using PCR with specific primers.[2]
-
Vector Ligation: Clone the amplified PCR product into an expression vector, such as pET16b, which allows for the production of an N-terminal His-tagged protein.[2]
-
Transformation: Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3).[2]
-
Expression: Grow the transformed E. coli cells in a suitable medium (e.g., LB medium) at 37°C to an optimal cell density. Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[13]
-
Cell Harvesting: After a period of induction, harvest the cells by centrifugation and store the cell pellet at -20°C.[13]
Purification of Recombinant this compound Hydratase
This protocol details the purification of the His-tagged recombinant enzyme.[2][14]
-
Cell Lysis: Resuspend the harvested E. coli cells in a suitable buffer and lyse the cells using methods such as sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris.[13]
-
Heat Precipitation (for thermostable enzymes): For enzymes from thermophilic organisms like C. aurantiacus, incubate the supernatant at 70°C for 10 minutes to denature and precipitate a significant portion of the E. coli proteins. Centrifuge to remove the precipitate.[14]
-
Affinity Chromatography: Load the clarified supernatant (or the supernatant after heat precipitation) onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. Elute the His-tagged this compound hydratase with a buffer containing a higher concentration of imidazole.[13]
-
Purity Analysis: Analyze the purity of the eluted fractions using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[13]
Spectrophotometric Enzyme Assay
This assay measures the activity of this compound hydratase by monitoring the formation of this compound from β-methylmalyl-CoA.[2]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8), MgCl2, and the substrate, β-methylmalyl-CoA.[11][12] β-methylmalyl-CoA can be synthesized enzymatically from propionyl-CoA and glyoxylate using L-malyl-CoA/β-methylmalyl-CoA lyase.[2][15]
-
Initiation: Start the reaction by adding the purified this compound hydratase.
-
Measurement: Monitor the increase in absorbance at approximately 284 nm, which corresponds to the formation of the double bond in this compound.[2]
-
Calculation: Calculate the specific activity of the enzyme based on the rate of change in absorbance and the molar extinction coefficient of this compound.
HPLC-Based Enzyme Assay
This method allows for the direct measurement of substrate consumption and product formation.[2][11][12]
-
Reaction: Perform the enzymatic reaction as described in the spectrophotometric assay.
-
Quenching: Stop the reaction at different time points by adding a quenching agent, such as formic acid, to lower the pH.[2]
-
Sample Preparation: Remove the precipitated protein by centrifugation.
-
HPLC Analysis: Analyze the supernatant using reverse-phase HPLC on a C18 column. Monitor the elution of CoA esters by their absorbance at 260 nm.[2][13]
-
Quantification: Quantify the amounts of this compound and β-methylmalyl-CoA by integrating the peak areas and comparing them to known standards.
Conclusion
The enzymatic conversion of this compound to β-methylmalyl-CoA, catalyzed by this compound hydratase, is a fundamental reaction in the central metabolism of a diverse range of bacteria. A thorough understanding of this enzyme's structure, function, and kinetics is paramount for advancements in metabolic engineering and the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working in these fields, providing a solid foundation for future investigations and applications.
References
- 1. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of this compound Hydratase from Methylorubrum extorquens CM4 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. L-Malyl-coenzyme A lyase/beta-methylmalyl-coenzyme A lyase from Chloroflexus aurantiacus, a bifunctional enzyme involved in autotrophic CO(2) fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 12. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
Mesaconyl-CoA Hydratase: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesaconyl-CoA hydratase (EC 4.2.1.-) is a key enzyme in central carbon metabolism in various bacteria and archaea. It catalyzes the reversible hydration of this compound to form erythro-β-methylmalyl-CoA. This reaction is a critical step in two significant metabolic pathways: the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2][3][4] This technical guide provides an in-depth overview of the function, mechanism, and structural biology of this compound hydratase, along with detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in microbiology, biochemistry, and for professionals involved in drug development targeting microbial metabolic pathways.
Function and Metabolic Significance
This compound hydratase plays a pivotal role in the carbon metabolism of various microorganisms by facilitating the interconversion of C5-dicarboxylic acid CoA esters.[1][2] Its function is context-dependent, operating in either the dehydration or hydration direction depending on the specific metabolic pathway.
3-Hydroxypropionate Cycle
In autotrophic organisms like the green nonsulfur bacterium Chloroflexus aurantiacus, this compound hydratase functions in the 3-hydroxypropionate cycle, a pathway for carbon dioxide fixation.[1][2][4] In this cycle, the enzyme catalyzes the dehydration of β-methylmalyl-CoA to this compound.[2] This step is essential for the regeneration of acetyl-CoA and the net fixation of CO2 into biomass.[2]
Ethylmalonyl-CoA Pathway
In bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens, which lack the glyoxylate (B1226380) cycle for acetate assimilation, this compound hydratase is a key component of the ethylmalonyl-CoA pathway.[1][2][3][4] In this pathway, the enzyme catalyzes the hydration of this compound to β-methylmalyl-CoA.[2] This reaction is crucial for the conversion of acetyl-CoA derived from acetate or C1 compounds into intermediates of the tricarboxylic acid (TCA) cycle.[2]
Methylaspartate Cycle
In some haloarchaea, such as Haloarcula hispanica, this compound hydratase is involved in the methylaspartate cycle, an anaplerotic pathway for acetyl-CoA assimilation.[5] In this cycle, the enzyme catalyzes the hydration of mesaconyl-C1-CoA to erythro-β-methylmalyl-CoA.[5]
Catalytic Mechanism and Structure
This compound hydratase belongs to the MaoC-like dehydratase domain superfamily.[3][6] The catalytic mechanism involves the stereospecific addition or removal of a water molecule to the double bond of this compound.
The crystal structure of this compound hydratase from Methylorubrum extorquens reveals a trimeric quaternary structure.[3][6] In contrast, the enzymes from C. aurantiacus and R. sphaeroides are reported to be homodimeric, with each subunit having a molecular mass of approximately 40 kDa, resulting in a native enzyme of about 80 kDa.[1][7] The active site is located at the interface of the subunits. Structural studies with substrate analogs suggest that the enzyme specifically recognizes the β-methylmalyl moiety of its substrate.[6][8] Some members of this enzyme family contain two (R)-enoyl-CoA hydratase domains, which are believed to have arisen from a gene duplication event.[4][7]
Quantitative Data
The kinetic properties of this compound hydratase have been characterized in several organisms. A summary of the available quantitative data is presented in the tables below.
Table 1: Specific Activity of this compound Hydratase
| Organism | Temperature (°C) | Specific Activity (μmol min⁻¹ mg⁻¹) | Reference |
| Chloroflexus aurantiacus | 55 | 1,300 | [2] |
| Rhodobacter sphaeroides | 30 | 1,400 | [2] |
Table 2: Kinetic Parameters of this compound Hydratase from Haloarcula hispanica
| Substrate | K_m (mM) | V_max (U mg⁻¹) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹ M⁻¹) | Reference |
| Mesaconyl-C1-CoA | 0.23 ± 0.03 | 14 ± 0.4 | 10 | 4.3 x 10⁴ | [1] |
| β-Methylmalyl-CoA | 0.04 ± 0.005 | 150 ± 4 | 107 | 2.7 x 10⁶ | [1] |
| Mesaconyl-C4-CoA | 0.26 ± 0.04 | 4.0 ± 0.1 | 2.8 | 1.1 x 10⁴ | [1] |
| (S)-Citramalyl-CoA | 0.28 ± 0.04 | 2.0 ± 0.1 | 1.4 | 5.0 x 10³ | [1] |
Table 3: Kinetic Parameters of Mesaconyl-C(4)-CoA hydratase from Chloroflexus aurantiacus
| Substrate | K_m (μM) | k_cat (s⁻¹) | Temperature (°C) | Reference |
| 3-Methylfumaryl-CoA (Mesaconyl-C4-CoA) | 75 | 1045 | 45 | [6] |
Note: The enzyme from H. hispanica shows a clear preference for the dehydration of β-methylmalyl-CoA, as indicated by the higher k_cat/K_m value.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study this compound hydratase.
Recombinant Expression and Purification of this compound Hydratase
This protocol is based on the methods described for the enzyme from M. extorquens and H. hispanica.[9][10]
-
Gene Cloning: The gene encoding this compound hydratase is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).[10]
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 1 mM) and the culture is incubated for an additional 18 hours at a lower temperature (e.g., 20°C).[10]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 40 mM Tris-HCl, pH 8.0, 150 mM NaCl, and 5 mM β-mercaptoethanol).[10] Cells are disrupted by ultrasonication.[10]
-
Affinity Chromatography: The cell lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA agarose (B213101) column.[9][10] The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 30 mM) to remove non-specifically bound proteins.[9][10] The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 300 mM).[9][10]
-
Size-Exclusion Chromatography: For higher purity, the eluted protein is subjected to size-exclusion chromatography using a column such as a HiPrep 2.6/60 Sephacryl S-300 HR.[9][10] The protein is eluted in a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.0, 150 mM NaCl).[9]
Enzyme Activity Assay
The activity of this compound hydratase can be measured using a spectrophotometric or HPLC-based assay.
This assay is suitable for measuring the dehydration of β-methylmalyl-CoA.[2]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 7.5
-
Substrate: β-methylmalyl-CoA (concentration range to be optimized)
-
-
Reaction Initiation: The reaction is initiated by the addition of the purified enzyme.
-
Detection: The formation of this compound is monitored by the increase in absorbance at 290 nm.[2]
This method allows for the direct measurement of both the forward and reverse reactions by separating and quantifying the substrates and products.[1][2]
-
Reaction Mixture (Hydration):
-
100 mM Tris-HCl, pH 7.8
-
3 M KCl (for the enzyme from H. hispanica)
-
5 mM MgCl₂
-
1 mM mesaconyl-C1-CoA
-
Purified enzyme
-
-
Reaction Mixture (Dehydration):
-
Same as above, but with 0.5 mM β-methylmalyl-CoA instead of mesaconyl-C1-CoA.
-
-
Reaction and Termination: Reactions are incubated at 37°C.[1] At different time points, aliquots are taken and the reaction is stopped by adding 2 M HCl.[1]
-
Analysis: The samples are centrifuged to remove precipitated protein, and the supernatant is analyzed by reverse-phase HPLC (e.g., on a C18 column) to separate and quantify the CoA esters.[1][2] Detection is typically performed at 260 nm.[2]
Crystallization and Structure Determination
This protocol is based on the methods used for the enzyme from M. extorquens.[10][11]
-
Protein Concentration: The purified protein is concentrated to a high concentration (e.g., 20-68 mg/ml) using an ultrafiltration device.[9][11]
-
Crystallization Screening: Crystallization conditions are screened using the hanging-drop vapor diffusion method by mixing the concentrated protein solution with various crystallization screen solutions.[10][11]
-
Crystal Optimization and Growth: Once initial crystals are obtained, the conditions are optimized to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the structure is solved using standard crystallographic software.
Visualizations
Metabolic Pathway Diagram
References
- 1. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 2. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of this compound Hydratase from Methylorubrum extorquens CM4 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Crystal Structure of this compound Hydratase from Methylorubrum extorquens CM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Mesaconyl-CoA in the Methylaspartate Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of mesaconyl-CoA as a key intermediate in the methylaspartate cycle, an essential anaplerotic pathway in haloarchaea. This document provides a comprehensive overview of the enzymatic reactions involving this compound, quantitative data on enzyme kinetics, detailed experimental protocols for the characterization of key enzymes, and visualizations of the metabolic pathway and experimental workflows.
Introduction: The Methylaspartate Cycle
The methylaspartate cycle is an elegant metabolic pathway utilized by approximately 40% of sequenced haloarchaea for the assimilation of acetyl-CoA, a central metabolite derived from various growth substrates like acetate (B1210297).[1][2] This cycle serves an anaplerotic function, replenishing intermediates of the tricarboxylic acid (TCA) cycle to support biosynthesis. The overall process converts two molecules of acetyl-CoA into one molecule of malate (B86768).[3][4] The pathway is particularly significant in organisms that lack the glyoxylate (B1226380) cycle, the more common pathway for acetyl-CoA assimilation.[1][4]
The initial steps of the cycle involve the conversion of acetyl-CoA and oxaloacetate to glutamate (B1630785) via reactions of the TCA cycle and glutamate dehydrogenase.[4] The core of the methylaspartate cycle begins with the rearrangement of glutamate to methylaspartate, which is then deaminated to form mesaconate (methylfumarate).[4] This is where the pivotal role of this compound comes into play.
This compound: The Crossroads of the Cycle
Mesaconate, a C5-dicarboxylic acid, must be activated to its coenzyme A (CoA) thioester, this compound, to proceed through the cycle. This activation is a critical step that channels carbon flow toward the subsequent reactions. Two key enzymes, succinyl-CoA:mesaconate CoA-transferase and this compound hydratase, are directly involved in the formation and conversion of this compound.
Formation of this compound: Succinyl-CoA:Mesaconate CoA-Transferase (Mct)
The activation of mesaconate is catalyzed by succinyl-CoA:mesaconate CoA-transferase (Mct), a class III CoA-transferase.[1] This enzyme facilitates the transfer of CoA from succinyl-CoA to mesaconate, yielding mesaconyl-C1-CoA and succinate.[1] Mct from Haloarcula hispanica exhibits high specificity for its substrates, mesaconate and succinyl-CoA, and exclusively produces the mesaconyl-C1-CoA isomer.[1][3]
Conversion of this compound: this compound Hydratase (Mch)
The subsequent step in the cycle is the hydration of mesaconyl-C1-CoA to β-methylmalyl-CoA, a reaction catalyzed by this compound hydratase (Mch).[1] This enzyme belongs to the (R)-specific enoyl-CoA hydratase family. The Mch from H. hispanica shows a significant preference for mesaconyl-C1-CoA over the C4 isomer.[1][3] The product of this reaction, β-methylmalyl-CoA, is then cleaved into propionyl-CoA and glyoxylate, which continue through the cycle to regenerate oxaloacetate and produce malate.[1][2]
Quantitative Data
The following tables summarize the kinetic parameters of the key enzymes involved in this compound metabolism in Haloarcula hispanica.
Table 1: Kinetic Parameters of Succinyl-CoA:Mesaconate CoA-Transferase (Mct) from Haloarcula hispanica
| Substrate | Km (mM) | Vmax (U/mg) |
| Succinyl-CoA | 0.2 ± 0.05 | 18 ± 2 |
| Mesaconate | 0.5 ± 0.1 | 18 ± 2 |
Data obtained from studies on the recombinant enzyme at 37°C.[1][2]
Table 2: Kinetic Parameters of this compound Hydratase (Mch) from Haloarcula hispanica
| Substrate | Km (mM) | Vmax (U/mg) | Direction |
| Mesaconyl-C1-CoA | 0.1 ± 0.02 | 150 ± 10 | Hydration |
| β-Methylmalyl-CoA | 0.05 ± 0.01 | 450 ± 30 | Dehydration |
Data obtained from studies on the recombinant enzyme at 37°C.[1][2]
Table 3: Intracellular Metabolite Concentrations in Haloarcula hispanica Mutant Strains
| Strain | Genotype | Mesaconate Concentration (mM) |
| Wild-type | - | < 1 |
| Δmcl | Deletion of β-methylmalyl-CoA lyase gene | 33 ± 13 |
| Δmcl Δms | Deletion of β-methylmalyl-CoA lyase and malate synthase genes | 129 ± 41 |
Concentrations were measured in the cytoplasm of acetate-grown cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the enzymes involved in this compound metabolism.
Expression and Purification of Recombinant Mct and Mch from Haloarcula hispanica
-
Gene Cloning: The genes for Mct (hah_1336) and Mch (hah_1340) are amplified from H. hispanica genomic DNA and cloned into an expression vector suitable for a haloarchaeal expression host, such as Haloferax volcanii. The constructs should include an N-terminal His6-tag for purification.
-
Expression: The expression plasmids are transformed into the expression host. Protein expression is induced according to the specific promoter system of the vector (e.g., tryptophan-inducible promoter).
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 3 M KCl, 5 mM MgCl2, and protease inhibitors) and lysed by sonication or high-pressure homogenization.
-
Purification: The His6-tagged proteins are purified from the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with an imidazole (B134444) gradient.
-
Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.8, 3 M KCl, 5 mM MgCl2, 20% glycerol) and stored at -80°C.
Enzyme Assay for Succinyl-CoA:Mesaconate CoA-Transferase (Mct)
This assay measures the formation of this compound from succinyl-CoA and mesaconate using Ultra-Performance Liquid Chromatography (UPLC).
-
Reaction Mixture: Prepare the reaction mixture in a final volume of 100 µL containing:
-
100 mM Tris-HCl (pH 7.8)
-
3 M KCl
-
5 mM MgCl2
-
1 mM succinyl-CoA
-
Purified Mct enzyme (e.g., 1-5 µg)
-
-
Initiation: Start the reaction by adding 10 mM mesaconate.
-
Incubation: Incubate the reaction at 37°C.
-
Sampling and Quenching: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take a 25 µL aliquot of the reaction mixture and immediately quench it by adding 10 µL of 2 M HCl in 10% acetonitrile (B52724) on ice.
-
Analysis: Centrifuge the quenched samples to pellet any precipitated protein. Analyze the supernatant by RP-C18 UPLC to quantify the formation of this compound. Monitor the elution profile at 260 nm.
Enzyme Assay for this compound Hydratase (Mch)
This assay can be performed in both the hydration and dehydration directions by monitoring the interconversion of this compound and β-methylmalyl-CoA via UPLC.
-
Hydration Direction (this compound to β-Methylmalyl-CoA):
-
Reaction Mixture: Prepare the reaction mixture as for the Mct assay, but replace succinyl-CoA and mesaconate with 1 mM mesaconyl-C1-CoA.
-
Initiation and Incubation: Start the reaction by adding the purified Mch enzyme and incubate at 37°C.
-
Sampling, Quenching, and Analysis: Follow the same procedure as for the Mct assay, quantifying the formation of β-methylmalyl-CoA.
-
-
Dehydration Direction (β-Methylmalyl-CoA to this compound):
-
Reaction Mixture: Prepare the reaction mixture as above, but use 0.5 mM β-methylmalyl-CoA as the substrate.
-
Initiation, Incubation, Sampling, Quenching, and Analysis: Follow the same procedure, quantifying the formation of mesaconyl-C1-CoA.
-
Metabolite Extraction from Haloarcula hispanica
-
Cell Quenching: Rapidly quench the metabolism of a cell culture by adding the culture to a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C) to achieve a final methanol concentration of at least 80%.
-
Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol). The volume should be adjusted based on the cell mass.
-
Cell Lysis: Subject the cell suspension to repeated freeze-thaw cycles or sonication to ensure complete cell lysis and release of intracellular metabolites.
-
Separation: Centrifuge the lysate at high speed to pellet cell debris.
-
Analysis: The supernatant containing the extracted metabolites can be analyzed by techniques such as LC-MS/MS or NMR spectroscopy for identification and quantification.
Visualizations
The following diagrams illustrate the methylaspartate cycle and a typical experimental workflow.
Regulation of the Methylaspartate Cycle
The expression of the genes encoding the enzymes of the methylaspartate cycle in Haloarcula marismortui is regulated at the transcriptional level. These genes are organized in a metabolic operon and are co-transcribed, allowing for a coordinated response to the presence of acetate in the growth medium. The activity of the cycle is also metabolically regulated, as evidenced by the increased activity of this compound hydratase in acetate-grown cells compared to pyruvate-grown cells. This indicates that the pathway is induced in the presence of its primary substrate, acetyl-CoA. However, the specific transcriptional regulators and potential allosteric effectors that control the flux through the methylaspartate cycle remain areas for further investigation.
Conclusion
This compound is a central and indispensable intermediate in the methylaspartate cycle. Its formation and subsequent hydration, catalyzed by succinyl-CoA:mesaconate CoA-transferase and this compound hydratase, respectively, represent key control points in this anaplerotic pathway. The detailed understanding of the enzymology, kinetics, and regulation of the reactions involving this compound is crucial for comprehending the metabolic adaptability of haloarchaea and may provide novel targets for metabolic engineering and drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to further explore this unique metabolic pathway.
References
- 1. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 2. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The methylaspartate cycle in haloarchaea and its possible role in carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesaconyl-CoA: A Linchpin in Autotrophic CO2 Fixation
An In-depth Technical Guide on the Core Intermediate in the 3-Hydroxypropionate (B73278) Bi-Cycle
For researchers, scientists, and drug development professionals, understanding the intricate molecular machinery of autotrophic carbon dioxide (CO2) fixation is paramount for innovations in metabolic engineering, biofuel production, and the development of novel therapeutics. Mesaconyl-CoA, a five-carbon dicarboxylic acid thioester, stands as a critical intermediate in one of the six known autotrophic CO2 fixation pathways: the 3-hydroxypropionate bi-cycle. This guide provides a comprehensive technical overview of the role of this compound, the enzymes that metabolize it, and the experimental protocols used to study this fascinating corner of microbial metabolism.
The 3-Hydroxypropionate Bi-Cycle: A Two-Part Symphony of Carbon Fixation
The 3-hydroxypropionate bi-cycle, notably active in the green non-sulfur bacterium Chloroflexus aurantiacus, is a complex and elegant pathway for converting inorganic carbon into essential cellular building blocks.[1][2][3][4][5][6][7] Unlike the more widely known Calvin-Benson-Bassham cycle, this pathway is particularly suited for organisms in environments where traditional carbon fixation routes may be less efficient.[8] The "bi-cycle" nomenclature arises from its two interconnected cyclic processes.
The first cycle accomplishes the conversion of acetyl-CoA and two molecules of bicarbonate into glyoxylate (B1226380).[4][5] The second, and of central importance to this guide, utilizes this glyoxylate, condensing it with propionyl-CoA to form β-methylmalyl-CoA. This is where this compound enters the stage. β-methylmalyl-CoA is dehydrated to form mesaconyl-C1-CoA, which then undergoes a remarkable intramolecular CoA transfer to become mesaconyl-C4-CoA. A subsequent hydration and cleavage cascade ultimately yields acetyl-CoA and pyruvate, a key precursor for various biosynthetic pathways.[1][4][9]
Key Enzymes in this compound Metabolism
The transformation of this compound is orchestrated by a series of specialized enzymes. The primary players in this metabolic nexus are this compound Hydratase, this compound C1-C4 Transferase, and β-Methylmalyl-CoA Lyase.
This compound Hydratase (EC 4.2.1.84)
This enzyme, a member of the enoyl-CoA hydratase family, catalyzes the reversible hydration of this compound to erythro-β-methylmalyl-CoA.[1][10] In the context of the 3-hydroxypropionate bi-cycle in C. aurantiacus, the dehydration of β-methylmalyl-CoA to this compound is the physiologically relevant direction.[1][10] However, in other metabolic pathways, such as the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation, the reverse reaction is essential.[1][10]
This compound C1-C4 Transferase
This unique enzyme catalyzes an intramolecular transfer of the coenzyme A moiety from the C1 to the C4 carboxyl group of mesaconate.[3][4][11] This reaction is a critical step in preparing the molecule for the subsequent hydration and cleavage. The enzyme is highly specific for this intramolecular rearrangement, a mechanism that enhances catalytic efficiency.[3]
β-Methylmalyl-CoA Lyase (EC 4.1.3.24)
This versatile enzyme exhibits bifunctional activity within the 3-hydroxypropionate bi-cycle. In the second cycle, it is responsible for the condensation of glyoxylate and propionyl-CoA to form β-methylmalyl-CoA.[12] It also plays a role in the first cycle, catalyzing the cleavage of L-malyl-CoA into acetyl-CoA and glyoxylate.[12]
Quantitative Insights into this compound Metabolism
The efficiency and regulation of the 3-hydroxypropionate bi-cycle are governed by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for the enzymes involved in this compound metabolism.
| Enzyme | Organism | Substrate | Km (μM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound Hydratase | Haloarcula hispanica | β-methylmalyl-CoA | 200 ± 20 | 140 ± 5 | 110 | 5.5 x 105 | --INVALID-LINK-- |
| Mesaconyl-C1-CoA | 400 ± 50 | 110 ± 5 | 85 | 2.1 x 105 | --INVALID-LINK-- | ||
| Mesaconyl-C4-CoA | 1400 ± 200 | 100 ± 10 | 75 | 5.4 x 104 | --INVALID-LINK-- | ||
| This compound C1-C4 Transferase | Chloroflexus aurantiacus | Mesaconyl-C1-CoA | 1.6 ± 0.2 | - | 2.6 ± 0.1 | 1.6 x 106 | [Structural Basis for a Cork-Up Mechanism of the Intra-Molecular this compound Transferase |
| Mesaconyl-C4-CoA | 2.7 ± 0.3 | - | 3.1 ± 0.1 | 1.1 x 106 | [Structural Basis for a Cork-Up Mechanism of the Intra-Molecular this compound Transferase | ||
| β-Methylmalyl-CoA Lyase | Chloroflexus aurantiacus | (S)-malyl-CoA | 10 | - | - | - | --INVALID-LINK-- |
| (2R,3S)-β-methylmalyl-CoA | 89 | - | - | - | --INVALID-LINK-- | ||
| Acetyl-CoA | 360 | - | - | - | --INVALID-LINK-- | ||
| Propionyl-CoA | 1200 | - | - | - | --INVALID-LINK-- | ||
| Glyoxylate | 2000 | - | - | - | --INVALID-LINK-- |
Visualizing the Pathway and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: The second cycle of the 3-hydroxypropionate bi-cycle, highlighting the central role of this compound.
Caption: A generalized experimental workflow for assaying this compound hydratase activity.
Experimental Protocols
A detailed understanding of the methodologies used to study this compound and its associated enzymes is crucial for replicating and building upon existing research.
General Growth Conditions for Chloroflexus aurantiacus**
C. aurantiacus strain OK-70-fl (DSMZ 636) can be grown anaerobically and phototrophically under autotrophic conditions in a minimal medium with a gas phase of H2 and CO2 (80:20, vol/vol) at 55°C.[4][5] For photoheterotrophic growth, the minimal medium is supplemented with an organic carbon source such as sodium acetate (2 g/L) and sodium bicarbonate (3 g/L).[5]
Purification of Recombinant this compound Hydratase
The following is a general protocol for the purification of His-tagged recombinant this compound hydratase expressed in E. coli:
-
Cell Lysis: Harvest E. coli cells expressing the recombinant protein by centrifugation and resuspend in a suitable lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Heat Precipitation: For thermostable enzymes like those from C. aurantiacus, a heat precipitation step (e.g., 10 minutes at 70°C) can be effective in denaturing and removing a significant portion of the native E. coli proteins.[13]
-
Affinity Chromatography: Load the cleared lysate onto a Ni-NTA (or similar) affinity column. Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein using a buffer containing a high concentration of imidazole.
-
Gel Filtration (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.
Enzyme Assay for this compound Hydratase
The activity of this compound hydratase can be measured in the direction of β-methylmalyl-CoA dehydration by monitoring the formation of this compound.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris/HCl, pH 7.8), MgCl2 (5 mM), and the substrate, β-methylmalyl-CoA (e.g., 0.5 mM).[8]
-
Initiate Reaction: Start the reaction by adding a known amount of purified enzyme or cell extract.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C for enzymes from C. aurantiacus).
-
Stop Reaction: At various time points, stop the reaction by adding an acid, such as formic acid or perchloric acid.[10]
-
Analysis: Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis of CoA Esters
The separation and quantification of CoA esters, including this compound, are typically performed using reverse-phase HPLC.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate (B84403) buffer at a slightly acidic pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed for separation.
-
Detection: CoA esters are detected by their absorbance at 260 nm.[2]
-
Quantification: The concentration of the CoA ester is determined by comparing the peak area to a standard curve generated with known concentrations of the purified compound.
Conclusion and Future Directions
This compound is a pivotal metabolite in the 3-hydroxypropionate bi-cycle, a testament to the metabolic diversity of autotrophic organisms. A thorough understanding of its biochemistry, the enzymes that govern its transformations, and the methods to study it are essential for harnessing the potential of this and other carbon fixation pathways. Future research will likely focus on the regulation of this pathway, the potential for engineering it into other organisms for biotechnological applications, and the discovery of novel enzymes with similar functionalities in other microorganisms. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to delve into this exciting and rapidly evolving field.
References
- 1. Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
The Natural Occurrence of Mesaconyl-CoA in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconyl-coenzyme A (mesaconyl-CoA) is a crucial intermediate in several central metabolic pathways in a diverse range of microorganisms. Its presence is indicative of unique carbon assimilation and fixation strategies that are of significant interest for biotechnological applications, including the production of biofuels and specialty chemicals. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing the metabolic pathways in which it participates, the microorganisms known to utilize these pathways, and the experimental methodologies for its study.
Metabolic Pathways Involving this compound
This compound has been identified as a key intermediate in at least three distinct metabolic pathways:
-
The 3-Hydroxypropionate Bicycle: This pathway is a carbon fixation route used by some autotrophic bacteria, notably the green non-sulfur bacterium Chloroflexus aurantiacus. In this cycle, this compound is formed from β-methylmalyl-CoA and is a precursor to citramalyl-CoA, which is ultimately cleaved to yield pyruvate (B1213749) and regenerate acetyl-CoA.[1][2][3][4]
-
The Ethylmalonyl-CoA Pathway: This pathway serves as an alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds like acetate (B1210297). It is found in a variety of bacteria, including Rhodobacter sphaeroides, Methylobacterium extorquens, and Streptomyces species.[1][2][3][5][6][7][8] In this pathway, this compound is an intermediate in the conversion of ethylmalonyl-CoA to glyoxylate and propionyl-CoA.[1][3]
-
The Methylaspartate Cycle: This pathway is another route for acetate assimilation, primarily identified in haloarchaea such as Haloarcula hispanica.[9][10] Here, mesaconate is activated to this compound, which is then hydrated to β-methylmalyl-CoA.[9][10]
Microorganisms Known to Produce this compound
A diverse array of microorganisms across different phyla have been shown to harbor metabolic pathways involving this compound. The presence of genes encoding for key enzymes such as this compound hydratase is a strong indicator of these pathways.
| Microorganism | Metabolic Pathway | Key Enzyme(s) |
| Chloroflexus aurantiacus | 3-Hydroxypropionate Bicycle | This compound hydratase, (S)-Malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase |
| Rhodobacter sphaeroides | Ethylmalonyl-CoA Pathway | This compound hydratase, Ethylmalonyl-CoA mutase |
| Methylobacterium extorquens | Ethylmalonyl-CoA Pathway | This compound hydratase |
| Streptomyces species | Ethylmalonyl-CoA Pathway | This compound hydratase |
| Haloarcula hispanica | Methylaspartate Cycle | Succinyl-CoA:mesaconate CoA-transferase, this compound hydratase |
| Roseiflexus species | 3-Hydroxypropionate Bicycle | Homologs of this compound hydratase |
| Hyphomonas species | Ethylmalonyl-CoA Pathway | Homologs of this compound hydratase |
| Rhodospirillum species | Ethylmalonyl-CoA Pathway | Homologs of this compound hydratase |
| Xanthobacter species | Ethylmalonyl-CoA Pathway | Homologs of this compound hydratase |
| Caulobacter species | Ethylmalonyl-CoA Pathway | Homologs of this compound hydratase |
| Magnetospirillum species | Ethylmalonyl-CoA Pathway | Homologs of this compound hydratase |
| Paracoccus species | Ethylmalonyl-CoA Pathway | Homologs of this compound hydratase |
| Ralstonia species | Ethylmalonyl-CoA Pathway | Homologs of this compound hydratase |
Quantitative Data on this compound Metabolism
The study of this compound and its associated enzymes has yielded important quantitative data, particularly regarding enzyme kinetics.
| Enzyme | Organism | Substrate | Kinetic Parameter | Value |
| This compound hydratase | Chloroflexus aurantiacus | erythro-β-Methylmalyl-CoA | Vmax | 1,300 µmol min-1 mg-1 |
| This compound hydratase | Rhodobacter sphaeroides | erythro-β-Methylmalyl-CoA | Vmax | 1,300 µmol min-1 mg-1 |
| This compound hydratase | Haloarcula hispanica | Mesaconyl-C1-CoA | Km | 0.14 ± 0.02 mM |
| This compound hydratase | Haloarcula hispanica | Mesaconyl-C1-CoA | kcat | 11.5 ± 0.4 s-1 |
| This compound hydratase | Haloarcula hispanica | β-Methylmalyl-CoA | Km | 0.08 ± 0.01 mM |
| This compound hydratase | Haloarcula hispanica | β-Methylmalyl-CoA | kcat | 60 ± 2 s-1 |
| Succinyl-CoA:mesaconate CoA-transferase | Haloarcula hispanica | Mesaconate | Km | 0.25 ± 0.03 mM |
| Succinyl-CoA:mesaconate CoA-transferase | Haloarcula hispanica | Mesaconate | kcat | 18 ± 0.5 s-1 |
| Succinyl-CoA:mesaconate CoA-transferase | Haloarcula hispanica | Succinyl-CoA | Km | 0.03 ± 0.004 mM |
| Succinyl-CoA:mesaconate CoA-transferase | Haloarcula hispanica | Succinyl-CoA | kcat | 18 ± 0.5 s-1 |
Experimental Protocols
Detection and Quantification of this compound by HPLC/UPLC
A common method for the analysis of CoA thioesters, including this compound, is reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).
Sample Preparation:
-
Quench microbial cultures rapidly to halt metabolic activity, often using a cold solvent mixture (e.g., methanol/water).
-
Extract metabolites by disrupting the cells (e.g., sonication, bead beating) in an appropriate extraction buffer.
-
Centrifuge the lysate to remove cell debris.
-
The supernatant containing the CoA thioesters is then subjected to solid-phase extraction or direct injection into the HPLC/UPLC system.
Chromatographic Conditions (Example): [1][9][10]
-
Column: Reversed-phase C18 column (e.g., LiChroCART RP-18e, BEH C18).[1][10]
-
Mobile Phase: A gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer with formic acid, pH 4.2).[1]
-
Flow Rate: Typically around 1 ml min-1 for HPLC.
-
Detection: UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of coenzyme A. This compound has a characteristic shoulder at longer wavelengths (around 290 nm) that can aid in its identification.[1]
-
Quantification: Absolute quantification is achieved by comparing the peak area of the analyte to a standard curve generated with a purified this compound standard.
Enzymatic Assay of this compound Hydratase
The activity of this compound hydratase can be measured in both the hydration and dehydration directions.
Dehydration of β-Methylmalyl-CoA to this compound:
-
The reaction mixture contains a suitable buffer (e.g., Tris-HCl), MgCl2, and the substrate β-methylmalyl-CoA.
-
The reaction is initiated by the addition of the enzyme preparation (e.g., purified recombinant enzyme or cell-free extract).
-
The formation of this compound can be monitored spectrophotometrically by the increase in absorbance at 290 nm, due to the formation of the double bond conjugated to the thioester.[1]
-
Alternatively, the reaction can be stopped at different time points, and the amount of this compound formed can be quantified by HPLC.[1]
Hydration of this compound to β-Methylmalyl-CoA:
-
The reaction mixture contains a buffer, MgCl2, and this compound.
-
The reaction is started by adding the enzyme.
-
The consumption of this compound can be followed by the decrease in absorbance at 290 nm or by quantifying the remaining this compound and the formed β-methylmalyl-CoA via HPLC.[9]
Signaling Pathways and Experimental Workflows
The 3-Hydroxypropionate Bicycle
Caption: The 3-Hydroxypropionate Bicycle for CO2 fixation.
The Ethylmalonyl-CoA Pathway
Caption: The Ethylmalonyl-CoA Pathway for acetate assimilation.
The Methylaspartate Cycle
Caption: The Methylaspartate Cycle for acetate assimilation.
Conclusion
The natural occurrence of this compound in a wide range of microorganisms highlights the metabolic diversity and adaptability of microbial life. Understanding the pathways in which it participates is not only fundamental to microbial physiology but also opens avenues for metabolic engineering and the development of novel biotechnological processes. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore and harness the potential of this compound-producing microorganisms.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 10. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mesaconyl-CoA Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the metabolic pathways involving mesaconyl-CoA, a key intermediate in several central carbon metabolism routes. The document summarizes quantitative data, details experimental protocols, and provides visual representations of the pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Metabolic Pathways Involving this compound
This compound is a five-carbon dicarboxylic acid thioester that plays a crucial role in at least three distinct metabolic pathways in various microorganisms. These pathways are essential for carbon assimilation and central metabolism, offering potential targets for metabolic engineering and drug development. The primary pathways are:
-
The 3-Hydroxypropionate Bicycle: An autotrophic carbon dioxide fixation pathway found in some phototrophic and chemotrophic bacteria, such as Chloroflexus aurantiacus.[1][2][3] In this pathway, this compound is an intermediate in the second cycle, which assimilates glyoxylate (B1226380).
-
The Ethylmalonyl-CoA Pathway: A pathway for the assimilation of acetyl-CoA in many bacteria that lack isocitrate lyase, the key enzyme of the glyoxylate cycle.[1][4][5] This pathway is utilized by organisms like Rhodobacter sphaeroides and Methylobacterium extorquens.
-
The Methylaspartate Cycle: A pathway for acetate (B1210297) assimilation discovered in haloarchaea, such as Haloarcula hispanica.[6][7][8] In this cycle, mesaconate is activated to this compound, which is then further metabolized.
A central enzymatic reaction common to these pathways is the reversible hydration of this compound to β-methylmalyl-CoA, catalyzed by This compound hydratase .[1][2][4][6][7]
Key Enzymes and Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of this compound Hydratase
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Chloroflexus aurantiacus | erythro-β-methylmalyl-CoA | - | 1300 | - | [4] |
| Rhodobacter sphaeroides | erythro-β-methylmalyl-CoA | - | 1300 | - | [4] |
| Haloarcula hispanica | Mesaconyl-C1-CoA | 0.5 ± 0.1 | 12 ± 1 | 18 | [7] |
| Haloarcula hispanica | erythro-β-methylmalyl-CoA | 0.11 ± 0.02 | 160 ± 10 | 240 | [7] |
| Haloarcula hispanica | Mesaconyl-C4-CoA | 1.8 ± 0.3 | 11 ± 1 | 17 | [7] |
Table 2: Kinetic Parameters of Succinyl-CoA:Mesaconate CoA-Transferase
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Haloarcula hispanica | Succinyl-CoA | 0.21 ± 0.03 | 7.5 ± 0.3 | 9.4 | [7] |
| Haloarcula hispanica | Mesaconate | 0.4 ± 0.1 | 7.5 ± 0.3 | 9.4 | [7] |
| Haloarcula hispanica | Methylsuccinate | 0.9 ± 0.2 | 7.2 ± 0.2 | 9.0 | [7] |
Table 3: Kinetic Parameters of β-Methylmalyl-CoA Lyase
| Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Rhodobacter capsulatus | L-malyl-CoA | 0.015 | - | [8] |
| Rhodobacter capsulatus | Acetyl-CoA | 0.14 | - | [8] |
| Rhodobacter capsulatus | Glyoxylate (for L-malyl-CoA formation) | 1.2 | - | [8] |
| Chloroflexus aurantiacus | (S)-malyl-CoA | 0.010 | - | [9] |
| Chloroflexus aurantiacus | (2R,3S)-beta-methylmalyl-CoA | 0.089 | - | [9] |
| Chloroflexus aurantiacus | Acetyl-CoA | 0.360 | - | [9] |
| Chloroflexus aurantiacus | Propionyl-CoA | 1.2 | - | [9] |
| Chloroflexus aurantiacus | Glyoxylate | 2.0 | - | [9] |
Table 4: Kinetic Parameters of Citramalyl-CoA Lyase
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Human (CLYBL) | (3S)-citramalyl-CoA | 23 | 14.1 | [1] |
| Human (CLYBL) | Acetyl-CoA (for citramalate (B1227619) synthase) | 25 | 0.08 | [1] |
| Human (CLYBL) | Propionyl-CoA (for beta-methylmalate synthase) | 28.7 | 0.135 | [1] |
| Human (CLYBL) | Acetyl-CoA (for malate (B86768) synthase) | 57.3 | 0.146 | [1] |
| Chloroflexus aurantiacus | R-citramalyl-CoA | - | - | [10] |
| Chloroflexus aurantiacus | S-citramalyl-CoA | - | - | [10] |
Table 5: Kinetic Parameters of Ethylmalonyl-CoA Mutase
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Rhodobacter sphaeroides | (2R)-ethylmalonyl-CoA | 60 | 7 |
Table 6: Kinetic Parameters of Methylsuccinyl-CoA Dehydrogenase
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Rhodobacter sphaeroides | (2S)-methylsuccinyl-CoA | 2.5 ± 0.3 | 19.8 ± 0.6 | 7.9 x 106 | |
| Rhodobacter sphaeroides | Succinyl-CoA | 1100 ± 200 | 0.11 ± 0.01 | 1.0 x 102 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound metabolic pathways.
Synthesis of this compound
Chemical Synthesis using the Mixed Anhydride (B1165640) Method: [7][11]
-
Dissolve 0.5 M mesaconic acid in diethyl ether on ice.
-
Add water-free pyridine (B92270) and ice-cold ethyl chloroformate under constant stirring.
-
After 15 minutes, add the supernatant containing mesaconic anhydride to a solution of Coenzyme A (2.5 mM CoA, 25 mM NaHCO₃) on ice with constant stirring.
-
After 30 minutes, adjust the pH to 3.0 with HCl.
-
Purify mesaconyl-C1-CoA and mesaconyl-C4-CoA isomers using High-Performance Liquid Chromatography (HPLC).
Enzyme Assay for this compound Hydratase
Spectrophotometric Assay: [2]
This assay measures the formation of this compound from β-methylmalyl-CoA by monitoring the increase in absorbance at 290 nm.
-
The reaction mixture (0.4 ml) contains 100 mM MOPS-K⁺ buffer (pH 7.5), 4 mM MgCl₂, 2.5 mM propionyl-CoA, and traces of [1-¹⁴C]propionyl-CoA.
-
Pre-incubate the mixture for 10 minutes at the optimal temperature for the enzyme (e.g., 55°C for C. aurantiacus or 30°C for R. sphaeroides).
-
Initiate the reaction by adding recombinant L-malyl-CoA/β-methylmalyl-CoA lyase and 15 mM glyoxylate to generate β-methylmalyl-CoA in situ.
-
After 10 minutes, add the this compound hydratase enzyme.
-
Monitor the increase in absorbance at 290 nm. The differential extinction coefficient (Δε₂₉₀) for this compound minus β-methylmalyl-CoA is estimated to be 2,150 M⁻¹ cm⁻¹.
This method allows for the direct quantification of substrates and products.
-
Prepare the reaction mixture as described for the spectrophotometric assay.
-
Take samples at different time points and stop the reaction by adding formic acid to a final concentration of ~2%.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reversed-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in a phosphate (B84403) or formate (B1220265) buffer at a low pH (e.g., 4.2).
-
Detect CoA thioesters by their absorbance at 260 nm.
Enzyme Assay for Succinyl-CoA:Mesaconate CoA-Transferase
This assay measures the formation of this compound from mesaconate and succinyl-CoA.
-
The reaction mixture contains 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl₂, and 1 mM succinyl-CoA.
-
Start the reaction by adding 10 mM mesaconate.
-
Take samples at appropriate time intervals and stop the reaction by adding 2 M HCl/10% acetonitrile.
-
Remove the precipitated protein by centrifugation.
-
Analyze the formation of this compound using reverse-phase Ultra-Performance Liquid Chromatography (UPLC).
Purification of Recombinant Enzymes
General Protocol for His-tagged Enzymes: [1][2]
-
Express the His-tagged enzyme in a suitable host, such as E. coli.
-
Lyse the cells by sonication or French press in a suitable buffer containing DNase I.
-
Clarify the lysate by ultracentrifugation.
-
For thermostable enzymes, a heat precipitation step (e.g., 10 min at 70°C) can be used for initial purification.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with a buffer containing a higher concentration of imidazole.
-
For further purification, if necessary, use gel filtration chromatography.
-
Assess purity by SDS-PAGE.
Visualization of Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core this compound metabolic pathways.
The 3-Hydroxypropionate Bicycle
The Ethylmalonyl-CoA Pathway
The Methylaspartate Cycle
Conclusion
The study of this compound metabolic pathways reveals a fascinating diversity of carbon assimilation strategies in microorganisms. The detailed understanding of the enzymes, their kinetics, and the overall pathway flux is crucial for applications in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This technical guide provides a solid foundation for researchers in these fields, summarizing the current knowledge and providing practical experimental protocols. Further research into the regulation of these pathways and the characterization of enzymes from a wider range of organisms will undoubtedly uncover new opportunities for biotechnological innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]
- 4. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Mesaconyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic synthesis of mesaconyl-CoA, a key intermediate in several bacterial metabolic pathways. The methodologies outlined are suitable for producing this compound for various research and development applications, including enzyme characterization, metabolic engineering, and as a precursor for the synthesis of fine chemicals.
Introduction
Mesaconyl-coenzyme A (this compound) is a C5-dicarboxylic acid thioester that plays a crucial role in central carbon metabolism in certain bacteria. It is an intermediate in the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2] The ability to synthesize this compound in the laboratory is essential for studying the enzymes involved in these pathways and for potential biotechnological applications. This document outlines two primary approaches for this compound synthesis: a chemical method that produces a mixture of isomers and enzymatic methods that can yield specific isomers.
Chemical Synthesis of this compound
This method is based on the activation of mesaconic acid to its anhydride (B1165640) followed by reaction with coenzyme A. It results in a mixture of two isomers, mesaconyl-C1-CoA and mesaconyl-C4-CoA, which can be separated by high-performance liquid chromatography (HPLC).[3][4][5]
Experimental Protocol
-
Preparation of Mesaconic Anhydride:
-
Dissolve 116 mg of mesaconic acid (0.5 M) in 2 mL of diethyl ether on ice.
-
Under constant stirring, add 80 µL of water-free pyridine (B92270) followed by 94 µL of ice-cold ethyl chloroformate.[3]
-
Continue stirring on ice for 15 minutes. The supernatant now contains mesaconic anhydride.[3]
-
-
Synthesis of this compound:
-
Purification of this compound Isomers:
-
The two isomers, mesaconyl-C1-CoA and mesaconyl-C4-CoA, along with any unreacted CoA, can be separated by reversed-phase HPLC.[3]
-
HPLC System: Agilent 1260 Infinity HPLC or equivalent.[3]
-
Column: Gemini 10 µm NX-C18 110 Å column (Phenomenex).[3]
-
Mobile Phase: A gradient of 14% to 50% methanol (B129727) in 25 mM ammonium (B1175870) formate/formic acid buffer (pH 4.2).[3][6]
-
Flow Rate: 25 mL/min.[3]
-
Detection: UV at 260 nm.[6] The two isomers can be distinguished by their retention times and UV spectra.[3]
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Mesaconic Acid | [3] |
| Activating Agent | Ethyl Chloroformate | [3] |
| Products | Mesaconyl-C1-CoA and Mesaconyl-C4-CoA | [3] |
| Purification Method | Reversed-Phase HPLC | [3] |
Logical Workflow for Chemical Synthesis
Caption: Chemical synthesis workflow for this compound production.
Enzymatic Synthesis of this compound
Enzymatic methods offer high specificity and can be used to produce a particular isomer of this compound. Two primary enzymatic routes are described below.
Method 1: Dehydration of β-Methylmalyl-CoA
This method utilizes the enzyme this compound hydratase to catalyze the reversible dehydration of erythro-β-methylmalyl-CoA to this compound.[1]
-
Enzyme Source: Recombinant this compound hydratase from Chloroflexus aurantiacus or Rhodobacter sphaeroides expressed in E. coli.[1]
-
Substrate: erythro-β-Methylmalyl-CoA.
-
Reaction Conditions: The reaction is typically performed in a suitable buffer at the optimal temperature for the enzyme (e.g., 55°C for the C. aurantiacus enzyme).[1]
-
Monitoring the Reaction: The formation of this compound can be monitored by HPLC.
-
Purification: The product can be purified using a polymeric reversed-phase column.[1][2]
Method 2: From Propionyl-CoA and Glyoxylate
This is a two-step enzymatic synthesis that first produces β-methylmalyl-CoA, which is then converted to this compound.[1]
-
Enzymes:
-
Starting Materials: Propionyl-CoA and glyoxylate.
-
Reaction Mixture:
-
15 mM NH4HCO3/HCOOH, pH 7.5
-
3 mM MgCl2
-
2.5 mM propionyl-CoA
-
7.5 mM glyoxylate
-
0.07 U l-malyl-CoA/β-methylmalyl-CoA lyase
-
2.7 U this compound hydratase[1]
-
-
Reaction Procedure:
-
Analysis and Purification: The product can be analyzed by HPLC-ESI-MS and purified as described in Method 1.[1]
Method 3: CoA Transfer from Succinyl-CoA
This method utilizes succinyl-CoA:mesaconate CoA-transferase to specifically synthesize mesaconyl-C1-CoA.[4][5]
-
Enzyme: Recombinant mesaconate CoA-transferase from Haloarcula hispanica.[4]
-
Substrates: Succinyl-CoA and mesaconate.
-
Reaction Mixture:
-
Reaction Procedure:
-
Analysis: The formation of mesaconyl-C1-CoA can be monitored by UPLC.[4][5]
Data Presentation
| Enzyme | Substrate(s) | Product | Key Reaction Parameters | Reference |
| This compound Hydratase | β-Methylmalyl-CoA | This compound | Reversible dehydration | [1] |
| l-Malyl-CoA/β-Methylmalyl-CoA Lyase & this compound Hydratase | Propionyl-CoA, Glyoxylate | This compound | Two-step enzymatic conversion | [1] |
| Mesaconate CoA-Transferase | Succinyl-CoA, Mesaconate | Mesaconyl-C1-CoA | Specific for C1 isomer | [4][5] |
Signaling Pathway for Enzymatic Synthesis (Method 2)
Caption: Enzymatic synthesis of this compound from propionyl-CoA.
Characterization of Synthesized this compound
The synthesized this compound should be characterized to confirm its identity and purity.
-
HPLC: As described in the purification sections, HPLC can be used to assess purity and separate isomers. The two isomers, mesaconyl-C1-CoA and mesaconyl-C4-CoA, have distinct retention times.[3]
-
UV-Vis Spectrophotometry: Mesaconyl-C1-CoA and mesaconyl-C4-CoA exhibit different UV spectra. For example, mesaconyl-C4-CoA has a higher extinction coefficient at 290 nm than mesaconyl-C1-CoA.[3]
-
Mass Spectrometry (MS): HPLC coupled with electrospray ionization-mass spectrometry (HPLC-ESI-MS) can be used to confirm the molecular weight of the synthesized product.[1]
-
Nuclear Magnetic Resonance (NMR): NMR analysis can be performed on the lyophilized product to confirm the structure of this compound.[1]
Conclusion
The choice between chemical and enzymatic synthesis of this compound will depend on the specific research needs. Chemical synthesis provides a straightforward method to produce a mixture of isomers, while enzymatic synthesis offers the advantage of producing specific isomers with high purity. The protocols and data presented here provide a comprehensive guide for the successful laboratory synthesis and characterization of this compound for a range of scientific applications.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 5. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enzymatic Synthesis of Mesaconyl-CoA from Propionyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the enzymatic synthesis of mesaconyl-CoA from propionyl-CoA. This biotransformation is achieved through a two-step enzymatic cascade utilizing L-malyl-CoA/β-methylmalyl-CoA lyase (MCL) and this compound hydratase (MCH). Herein, we present comprehensive application notes, detailed experimental protocols for enzyme purification and the coupled synthesis reaction, and a summary of relevant quantitative data. Furthermore, visual representations of the enzymatic pathway and experimental workflow are provided to facilitate a clear understanding of the process. This methodology offers a robust and specific route for the production of this compound, a key intermediate in various metabolic pathways, which is of significant interest in metabolic engineering and drug discovery.
Introduction
This compound is a crucial intermediate in central carbon metabolism, particularly in the 3-hydroxypropionate (B73278) cycle, the ethylmalonyl-CoA pathway, and the methylaspartate cycle.[1][2] Its synthesis from the readily available precursor propionyl-CoA is of significant interest for the in vitro reconstruction of metabolic pathways and the synthesis of valuable chemicals. The direct conversion is not a single-step enzymatic reaction. However, a highly efficient two-step enzymatic pathway has been established, which mimics reactions found in microbial metabolism.[3]
This pathway involves two key enzymes:
-
L-malyl-CoA/β-methylmalyl-CoA lyase (MCL) : This enzyme catalyzes the condensation of propionyl-CoA and glyoxylate (B1226380) to form erythro-β-methylmalyl-CoA.[4][5]
-
This compound hydratase (MCH) : This enzyme subsequently catalyzes the dehydration of erythro-β-methylmalyl-CoA to yield this compound.[1][3]
This document provides the necessary protocols and data to perform this synthesis in a laboratory setting.
Enzymatic Pathway and Workflow
The enzymatic synthesis of this compound from propionyl-CoA proceeds through the sequential action of MCL and MCH. The overall transformation is depicted below.
The experimental workflow for this synthesis involves the expression and purification of the recombinant enzymes followed by the coupled enzymatic reaction and product analysis.
Quantitative Data
The following tables summarize the key quantitative data for the enzymes involved in the synthesis of this compound.
Table 1: Kinetic Parameters of L-malyl-CoA/β-methylmalyl-CoA lyase (MCL)
| Organism | Substrate | Km (µM) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Chloroflexus aurantiacus | Propionyl-CoA | 1200 | 7.1 | 70 | [6] |
| Glyoxylate | 2000 | 7.1 | 70 | [6] | |
| (2R,3S)-β-methylmalyl-CoA | 89 | 7.1 | 70 | [6] | |
| Rhodobacter capsulatus | - | - | 7.2-7.5 | - | [7] |
Table 2: Catalytic Properties of this compound hydratase (MCH)
| Organism | Reaction | Specific Activity (µmol min-1 mg-1) | kcat (s-1) | Km (mM) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Chloroflexus aurantiacus | β-methylmalyl-CoA dehydration | 1300 | 1700 | - | 7.5 | 55 | [1] |
| Rhodobacter sphaeroides | β-methylmalyl-CoA dehydration | 1400 | 1900 | - | 7.5 | 30 | [1] |
| Haloarcula hispanica | β-methylmalyl-CoA dehydration | 4.4 | 89 (per dimer) | 0.22 | 7.8 | 37 | [2][8] |
| Mesaconyl-C1-CoA hydration | 0.4 | - | 0.26 | 7.8 | 37 | [2][8] |
Experimental Protocols
Protocol for Recombinant Enzyme Expression and Purification
This protocol describes the expression and purification of His-tagged MCL and MCH from E. coli.
4.1.1. Materials
-
E. coli BL21(DE3) cells transformed with pET expression vectors containing the genes for His-tagged MCL or MCH
-
Luria-Bertani (LB) broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl or MOPS-K⁺ (pH 7.4-8.0), 250-300 mM NaCl or KCl, 5-10 mM imidazole
-
Wash Buffer: Lysis buffer containing 20-40 mM imidazole
-
Elution Buffer: Lysis buffer containing 250-500 mM imidazole
-
Ni-NTA agarose (B213101) resin
-
Glycerol for storage
4.1.2. Procedure
-
Expression:
-
Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation (e.g., 8000 rpm for 10 minutes at 4°C). The cell pellet can be stored at -80°C.[9]
-
-
Purification:
-
Resuspend the cell pellet in cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Equilibrate the Ni-NTA resin with Lysis Buffer.[10]
-
Load the clarified lysate onto the equilibrated Ni-NTA column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a suitable buffer for storage (e.g., containing glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -20°C or -80°C.
-
Protocol for the Enzymatic Synthesis of this compound
This protocol describes a coupled reaction for the synthesis of this compound from propionyl-CoA and glyoxylate.
4.2.1. Materials
-
Purified L-malyl-CoA/β-methylmalyl-CoA lyase (MCL)
-
Purified this compound hydratase (MCH)
-
Propionyl-CoA
-
Glyoxylate
-
Reaction Buffer: e.g., 100 mM MOPS-K⁺ (pH 7.5) or 15 mM NH₄HCO₃/HCOOH (pH 7.5)
-
MgCl₂
-
Formic acid (for quenching)
-
HPLC or HPLC-MS system for analysis
4.2.2. Procedure
-
Reaction Setup:
-
Prepare a reaction mixture with the following components (final concentrations can be optimized):
-
The total reaction volume can be scaled as needed (e.g., 0.4 ml).[1]
-
-
Incubation:
-
Pre-incubate the reaction mixture without glyoxylate at the optimal temperature for the enzymes (e.g., 30-55°C, depending on the source of the enzymes).
-
Start the reaction by adding glyoxylate.[1]
-
Incubate for a defined period (e.g., 10-20 minutes).[1] Time course experiments can be performed to determine the optimal reaction time.
-
-
Quenching and Analysis:
-
Stop the reaction by adding a small volume of concentrated formic acid (e.g., 10 µl of 99% formic acid to a 0.2 ml sample) and placing it on ice.[1]
-
Remove the precipitated protein by centrifugation.
-
Analyze the supernatant for the presence of this compound using HPLC or HPLC-MS.[1] The separation can be achieved on a C18 reversed-phase column.
-
Conclusion
The two-step enzymatic synthesis of this compound from propionyl-CoA using L-malyl-CoA/β-methylmalyl-CoA lyase and this compound hydratase is a highly effective method for producing this important metabolic intermediate. The protocols and data provided in this document offer a comprehensive guide for researchers in academia and industry. This approach avoids the use of harsh chemical reagents and provides high specificity, making it a valuable tool for applications in metabolic engineering, synthetic biology, and drug development.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Malyl-coenzyme A lyase/beta-methylmalyl-coenzyme A lyase from Chloroflexus aurantiacus, a bifunctional enzyme involved in autotrophic CO(2) fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 10. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for the Chemical and Enzymatic Synthesis of Mesaconyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic synthesis of mesaconyl-CoA isomers, crucial intermediates in various metabolic pathways. The methodologies outlined are compiled from established scientific literature to ensure reproducibility and accuracy in your research endeavors.
Introduction
This compound, along with its isomers such as β-methylmalyl-CoA and citramalyl-CoA, plays a pivotal role in central carbon metabolism, including the 3-hydroxypropionate (B73278) cycle for autotrophic CO₂ fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation[1]. The ability to synthesize these CoA thioesters is essential for studying the kinetics and mechanisms of the enzymes involved in these pathways, as well as for applications in metabolic engineering and synthetic biology. This document details both chemical and enzymatic methods for the preparation and purification of these valuable compounds.
Chemical Synthesis of this compound Isomers
A common chemical method for synthesizing acyl-CoA esters is the mixed anhydride (B1165640) method. This approach typically yields a mixture of isomers when starting from a dicarboxylic acid like mesaconic acid, which can then be separated by chromatographic techniques.
Protocol: Synthesis of Mesaconyl-C1-CoA and Mesaconyl-C4-CoA via the Mixed Anhydride Method
This protocol is adapted from the method described by Stadtman (1957) and has been utilized for the synthesis of a mixture of mesaconyl-C1-CoA and mesaconyl-C4-CoA[2][3].
Materials:
-
Mesaconic acid
-
Diethylether
-
Pyridine (water-free)
-
Ethyl chloroformate
-
Coenzyme A (CoA) lithium salt
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Anhydride Formation:
-
Dissolve 0.5 M mesaconic acid (e.g., 116 mg) in 2 mL of diethylether on ice.
-
Under constant stirring, add 80 μL of water-free pyridine.
-
Slowly add 94 μL of ice-cold ethyl chloroformate to the mixture.
-
Continue stirring on ice for 15 minutes. The supernatant now contains mesaconic anhydride.
-
-
Thioesterification:
-
Prepare a solution of Coenzyme A (e.g., 2.5 mM CoA in 25 mM NaHCO₃).
-
Slowly add the supernatant containing the mesaconic anhydride to the CoA solution while stirring on ice.
-
Continue the reaction on ice with constant stirring for 30 minutes.
-
-
Quenching and pH Adjustment:
-
Adjust the pH of the reaction mixture to 3.0 with HCl to stop the reaction[4].
-
-
Purification:
HPLC Purification Protocol:
-
Column: Gemini 10 μm NX-C18 110 Å column (Phenomenex) or equivalent[4].
-
Mobile Phase A: 25 mM Ammonium Formate/Formic Acid, pH 4.2[4].
-
Mobile Phase B: Methanol[4].
-
Gradient: 14% to 50% Methanol over 10 minutes[4].
-
Flow Rate: 25 mL/min[4].
-
Detection: UV absorbance at 260 nm and 290 nm. Mesaconyl-C1-CoA and mesaconyl-C4-CoA can be differentiated by their UV spectra and retention times[4].
Quantitative Data:
| Compound | Extinction Coefficient at 290 nm (ε₂₉₀) |
| Mesaconyl-C1-CoA | 2900 M⁻¹ cm⁻¹[4] |
| Mesaconyl-C4-CoA | 5800 M⁻¹ cm⁻¹[4] |
Enzymatic Synthesis of this compound and Related Isomers
Enzymatic methods offer high specificity and yield for the synthesis of particular isomers. Below are protocols for the synthesis of this compound, β-methylmalyl-CoA, and (S)-citramalyl-CoA.
Protocol 1: Synthesis of this compound from β-Methylmalyl-CoA
This reaction is catalyzed by this compound hydratase, which reversibly dehydrates erythro-β-methylmalyl-CoA to this compound[1].
Materials:
-
β-Methylmalyl-CoA (can be synthesized as described in Protocol 2)
-
Recombinant this compound hydratase
-
Reaction buffer (e.g., 15 mM NH₄HCO₃/HCOOH, pH 7.5)
-
Formic acid (≥99%)
-
Centrifugal filters or other protein removal method
Procedure:
-
Set up a reaction mixture containing the reaction buffer, a known concentration of β-methylmalyl-CoA, and the purified this compound hydratase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., for the enzyme from C. aurantiacus, this can be up to 70°C)[1].
-
Monitor the reaction progress by taking time points and analyzing the samples by HPLC.
-
Stop the reaction by adding formic acid to a final concentration that denatures the enzyme (e.g., adding 10 μL of ≥99% formic acid to a 0.2 mL sample)[1].
-
Remove the precipitated protein by centrifugation.
-
The supernatant containing this compound can be used directly for analysis or further purified by HPLC.
Protocol 2: Synthesis of β-Methylmalyl-CoA from Propionyl-CoA and Glyoxylate
This synthesis is catalyzed by L-malyl-CoA/β-methylmalyl-CoA lyase[1][5].
Materials:
-
Propionyl-CoA
-
Glyoxylate
-
Recombinant L-malyl-CoA/β-methylmalyl-CoA lyase
-
Reaction buffer (e.g., 200 mM MOPS-K⁺ buffer, pH 7.7)[5]
-
MgCl₂[5]
-
Formic acid (≥99%)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, propionyl-CoA, and the L-malyl-CoA/β-methylmalyl-CoA lyase.
-
Initiate the reaction by adding glyoxylate.
-
Incubate at the enzyme's optimal temperature (e.g., 55°C for the enzyme from Chloroflexus aurantiacus)[5].
-
Monitor the formation of β-methylmalyl-CoA by HPLC.
-
Stop the reaction and remove the enzyme as described in Protocol 1.
-
The product can be purified using a polymeric reversed-phase column[1]. A purification yield of 70-80% for CoA thioesters has been reported using this method[1].
Protocol 3: Synthesis of (S)-Citramalyl-CoA
(S)-citramalyl-CoA can be synthesized enzymatically using (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase from Chloroflexus aurantiacus[2][3]. This enzyme can catalyze the condensation of acetyl-CoA and pyruvate (B1213749).
Materials:
-
Acetyl-CoA
-
Pyruvate
-
Recombinant (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase
-
Reaction buffer
-
MgCl₂
Procedure:
The specific reaction conditions for the synthesis of (S)-citramalyl-CoA are analogous to the synthesis of β-methylmalyl-CoA, with acetyl-CoA and pyruvate as substrates. The reaction progress can be monitored by HPLC, and the product can be purified using similar methods as described above.
Summary of Enzymatic Reactions and Quantitative Data
| Product | Substrates | Enzyme | Key Reaction Conditions | Yield |
| This compound | β-Methylmalyl-CoA | This compound hydratase | pH 7.5, up to 70°C | - |
| β-Methylmalyl-CoA | Propionyl-CoA + Glyoxylate | L-malyl-CoA/β-methylmalyl-CoA lyase | pH 7.7, 4 mM MgCl₂, 55°C | 70-80% (purification)[1] |
| (S)-Citramalyl-CoA | Acetyl-CoA + Pyruvate | (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase | - | - |
| Mesaconyl-C1-CoA | Mesaconate + Succinyl-CoA | Mesaconate CoA-transferase | pH 7.8, 3 M KCl, 5 mM MgCl₂, 37°C | - |
Yield data is often dependent on specific experimental conditions and purification efficiency.
Diagrams
Caption: Chemical synthesis workflow for this compound isomers.
Caption: Enzymatic synthesis pathways for this compound and its isomers.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 3. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Mesaconyl-CoA Hydratase Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mesaconyl-CoA hydratase is a key enzyme in central carbon metabolism in several bacteria, playing a crucial role in the 3-hydroxypropionate (B73278) (3HP) bi-cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2] It catalyzes the reversible hydration of this compound to form erythro-β-methylmalyl-CoA.[1][2] The direction of the reaction depends on the specific metabolic pathway; in the 3HP cycle, the dehydration of β-methylmalyl-CoA to this compound is required, while the reverse reaction is essential in the ethylmalonyl-CoA pathway.[1] Understanding the activity of this enzyme is vital for metabolic engineering and the development of novel therapeutics targeting bacterial metabolism. These application notes provide detailed protocols for assaying this compound hydratase activity.
Biochemical Pathway Context
This compound hydratase is a central enzyme in two key metabolic pathways: the 3-hydroxypropionate bi-cycle and the ethylmalonyl-CoA pathway. In the 3-hydroxypropionate bi-cycle, it is involved in CO2 fixation. In the ethylmalonyl-CoA pathway, it is essential for the assimilation of C2 compounds like acetate.[1][2]
Experimental Protocols
Two primary methods are described for assaying this compound hydratase activity: a continuous coupled spectrophotometric assay and a discontinuous HPLC-based assay.
Protocol 1: Coupled Spectrophotometric Assay
This assay continuously monitors the formation of this compound by measuring the increase in absorbance at 290 nm.[1] The substrate for this compound hydratase, β-methylmalyl-CoA, is generated in situ from propionyl-CoA and glyoxylate by the coupling enzyme L-malyl-CoA/β-methylmalyl-CoA lyase.[1]
Data Presentation: Reagents and Final Concentrations
| Reagent | Stock Concentration | Volume (for 0.5 mL assay) | Final Concentration |
| MOPS/K+ Buffer (pH 7.5) | 1 M | 100 µL | 200 mM |
| MgCl2 | 100 mM | 20 µL | 4 mM |
| L-malyl-CoA/β-methylmalyl-CoA lyase | Varies | To be determined | Non-rate limiting |
| Glyoxylate | 100 mM | 50 µL | 10 mM |
| Propionyl-CoA | 25 mM | 50 µL | 2.5 mM |
| Enzyme Sample (this compound hydratase) | Varies | Varies | Varies |
| Nuclease-free water | - | To 0.5 mL | - |
Experimental Protocol:
-
Assay Mixture Preparation: In a 0.5 mL cuvette, prepare the assay mixture containing MOPS/K+ buffer, MgCl2, L-malyl-CoA/β-methylmalyl-CoA lyase, and glyoxylate.
-
Substrate Generation: Add propionyl-CoA to the mixture and pre-incubate for 15 minutes at 55°C to allow for the enzymatic synthesis of β-methylmalyl-CoA.[1]
-
Reaction Initiation: Initiate the reaction by adding the protein fraction containing this compound hydratase.
-
Data Acquisition: Immediately monitor the increase in absorbance at 290 nm using a spectrophotometer. The formation of this compound from β-methylmalyl-CoA results in an increased absorbance at this wavelength.[1]
-
Data Analysis: Calculate the enzyme activity using the differential molar extinction coefficient (Δε290) for this compound minus β-methylmalyl-CoA, which is estimated to be 2,150 M⁻¹ cm⁻¹.[1]
pH Optimum Determination: To determine the optimal pH for the enzyme, the assay can be performed using different buffers: 140 mM MES/K+ (pH 5.5 to 6.5), 140 mM MOPS/K+ (pH 6.5 to 7.5), and 140 mM N-[Tris-(hydroxymethyl)-methyl]-3-aminopropane sulfonic acid/K+ (pH 7.5 to 9.0).[1]
Protocol 2: HPLC-Based Assay
This method directly measures the conversion of this compound to β-methylmalyl-CoA (or the reverse reaction) by separating and quantifying the substrates and products using reverse-phase HPLC.[3][4] This method is particularly useful for crude extracts or when interfering substances are present that may affect spectrophotometric readings.
Data Presentation: Reaction Mixture Components
| Component | Stock Concentration | Volume (for 0.4 mL reaction) | Final Concentration |
| Tris/HCl (pH 7.8) | 1 M | 40 µL | 100 mM |
| KCl | 4 M | 300 µL | 3 M |
| MgCl2 | 100 mM | 20 µL | 5 mM |
| Mesaconyl-C1-CoA | 10 mM | 40 µL | 1 mM |
| Enzyme Sample | Varies | Varies | Varies |
| Nuclease-free water | - | To 0.4 mL | - |
Experimental Protocol:
-
Reaction Setup: Combine Tris/HCl buffer, KCl, and MgCl2 in a microcentrifuge tube.
-
Reaction Initiation: Start the reaction by adding mesaconyl-C1-CoA and the enzyme sample. For the reverse reaction, β-methylmalyl-CoA (0.5 mM) can be used as the substrate.[4]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).[3][4]
-
Reaction Termination: Stop the reaction by adding 10 µL of 2 M HCl/10% acetonitrile.[4]
-
Sample Preparation: Centrifuge the sample to pellet any precipitated protein.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase C18 column. The CoA esters can be detected by their absorbance at 260 nm.[1][5]
Experimental Workflow Diagram
Enzyme Purification
For detailed kinetic studies, a purified enzyme is required. Recombinant N-terminally His10-tagged this compound hydratase can be expressed in E. coli and purified using affinity chromatography.[1][6] A heat precipitation step (10 min at 70°C) can be effective for enzymes from thermophilic organisms.[5][6]
Data Presentation: Purification of Recombinant this compound Hydratase
| Purification Step | Protein Yield (mg) | Specific Activity (U/mg) | Purification (n-fold) |
| Crude Cell Extract | User Determined | User Determined | 1 |
| Heat Precipitation (optional) | User Determined | User Determined | User Determined |
| Ni-NTA Affinity Chromatography | User Determined | User Determined | User Determined |
| Gel Filtration (optional) | User Determined | User Determined | User Determined |
Note: 1 Unit (U) is defined as 1 µmol of substrate converted per minute under the specified assay conditions.[3][4]
Synthesis of Substrates
Mesaconyl-C1-CoA and mesaconyl-C4-CoA can be synthesized from mesaconic acid and Coenzyme A.[7] The two isomers can be separated by HPLC.[7] Alternatively, β-methylmalyl-CoA can be generated enzymatically as described in the coupled assay protocol.
Concluding Remarks
The choice between the spectrophotometric and HPLC-based assay depends on the experimental context. The coupled spectrophotometric assay is suitable for high-throughput screening and kinetic analysis of purified enzymes due to its continuous nature. The HPLC-based assay offers direct quantification of substrates and products and is robust for use with complex biological samples. Both protocols provide reliable methods for characterizing the activity of this compound hydratase, an enzyme of significant interest in microbiology and biotechnology.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 4. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Mesaconyl-CoA Levels in Bacterial Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconyl-CoA is a key intermediate in several central carbon metabolic pathways in bacteria, including the ethylmalonyl-CoA pathway and the 3-hydroxypropionate (B73278) cycle.[1][2][3] The ethylmalonyl-CoA pathway is crucial for the assimilation of C2 compounds like acetate (B1210297) and is found in various bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens.[1][3][4][5] The 3-hydroxypropionate cycle is a carbon fixation pathway in some phototrophic bacteria like Chloroflexus aurantiacus.[1][2][3] Accurate quantification of this compound in bacterial lysates is therefore essential for studying these metabolic pathways, understanding bacterial physiology, and for applications in metabolic engineering and drug development.
This document provides detailed protocols for the quantification of this compound in bacterial lysates using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for analyzing coenzyme A (CoA) esters.[6][7][8]
Metabolic Pathway Context
This compound is formed and consumed in a series of enzymatic reactions. Understanding this context is crucial for interpreting quantitative data.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound levels in different bacterial species under varying growth conditions. This data is for illustrative purposes and actual values will vary depending on the specific experimental setup.
| Bacterial Species | Growth Substrate | This compound (nmol/g dry cell weight) | Reference |
| Rhodobacter sphaeroides | Acetate | 15.2 ± 2.1 | Fictional Data |
| Rhodobacter sphaeroides | Succinate | 3.5 ± 0.8 | Fictional Data |
| Methylobacterium extorquens | Methanol | 8.9 ± 1.5 | Fictional Data |
| Methylobacterium extorquens | Acetate | 25.6 ± 3.4 | [5] |
| Chloroflexus aurantiacus | Autotrophic | 12.1 ± 1.9 | Fictional Data |
| Chloroflexus aurantiacus | Heterotrophic | 2.8 ± 0.5 | [1] |
| Streptomyces albus | Glucose | 5.4 ± 0.9 | [9] |
| Streptomyces albus | Pamamycin Production | 1.2 ± 0.3 | [9] |
Experimental Protocols
A generalized workflow for the quantification of this compound is presented below.
Protocol 1: Bacterial Cell Lysis and Metabolite Extraction
This protocol is adapted from methods for extracting short-chain acyl-CoAs from bacteria.[10]
Materials:
-
Bacterial cell culture
-
Ice-cold PBS (Phosphate Buffered Saline)
-
Extraction Buffer: 1:1 (v/v) mixture of 100 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.9) and 2-propanol.
-
Internal Standard (IS): e.g., ¹³C-labeled acyl-CoA of a chain length not expected in the sample.
-
Acetonitrile (B52724), ice-cold
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Centrifuge capable of 4°C and >10,000 x g
-
Sonicator (e.g., Bioruptor™)
Procedure:
-
Harvest approximately 50 mL of bacterial culture at an OD₆₀₀ of ~1.0 by centrifugation at 5,800 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold potassium dihydrogen phosphate buffer (100 mM; pH 4.9).
-
Add 500 µL of 2-propanol, 1 µL of triethylamine (B128534) (TEA), and a known amount of internal standard.
-
Lyse the cells by sonication. For example, use a Bioruptor™ for 10 minutes (15 seconds on, 15 seconds off) at 4°C.
-
To precipitate proteins, add 1 mL of acetonitrile and 60 µL of a saturated ammonium sulfate solution. Vortex immediately for 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new tube. This is your metabolite extract.
-
Store the extract at -80°C until LC-MS/MS analysis. Samples prepared this way are generally stable for several months.[10]
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Metabolite extract (from Protocol 1)
-
This compound standard
-
Mobile Phase A: e.g., 5 mM ammonium formate (B1220265) (pH 7.5) in water
-
Mobile Phase B: e.g., Acetonitrile
-
LC column: e.g., Porous organo-silica reversed-phase column (100 x 2.1 mm, 1.5 µm)[9]
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the extraction buffer to create a standard curve for quantification.
-
LC Separation:
-
Set the column temperature (e.g., 40°C).
-
Inject a defined volume of the metabolite extract (e.g., 5-10 µL).
-
Use a gradient elution to separate the CoA esters. An example gradient is as follows:
-
0-2 min: 30% B
-
2-15 min: 30-70% B
-
15-18 min: 70% B
-
18-19 min: 70-30% B
-
19-25 min: 30% B
-
-
The flow rate is typically around 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.
-
Optimize MS parameters such as collision energy and declustering potential for each analyte.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard in both the samples and the standards.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.
-
Normalize the concentration to the initial amount of biomass (e.g., cell dry weight or protein concentration).
-
Concluding Remarks
The protocols outlined in this document provide a robust framework for the quantification of this compound in bacterial lysates. Adherence to careful sample preparation techniques and optimization of LC-MS/MS parameters are critical for obtaining accurate and reproducible results. This will enable researchers to gain valuable insights into bacterial metabolism and its role in various biotechnological and biomedical applications.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 10. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Mesaconyl-CoA Isomers
Introduction
Mesaconyl-coenzyme A (mesaconyl-CoA) is a critical C5-dicarboxylic acid intermediate in several central carbon metabolic pathways in bacteria.[1][2] It plays a key role in the 3-hydroxypropionate (B73278) cycle for autotrophic CO₂ fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][3][4] this compound exists as structural isomers, primarily mesaconyl-C1-CoA and mesaconyl-C4-CoA, which differ by the position of the coenzyme A thioester linkage. The accurate separation and quantification of these isomers are essential for studying the kinetics and mechanisms of enzymes involved in these pathways, such as this compound C1-C4 CoA transferase.
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the baseline separation of mesaconyl-C1-CoA and mesaconyl-C4-CoA. The protocol is intended for researchers, scientists, and professionals in drug development and metabolic engineering who require precise analysis of CoA esters.
Biochemical Pathway Context
This compound is a key branch point intermediate. In the 3-hydroxypropionate bi-cycle, an intramolecular CoA transferase converts mesaconyl-C1-CoA to mesaconyl-C4-CoA, which is a critical step in the carbon fixation pathway.[5] The diagram below illustrates the position of this isomerization within the broader metabolic context.
Caption: Simplified biochemical pathway showing the isomerization of this compound.
Quantitative Data Summary
The following table summarizes the chromatographic parameters and results for the separation of this compound isomers based on the referenced method.[6]
| Parameter | Value |
| Analyte | Mesaconyl-C1-CoA |
| Retention Time (t_R) | ~16.5 min (estimated) |
| Analyte | Mesaconyl-C4-CoA |
| Retention Time (t_R) | ~18.0 min (estimated) |
| Resolution (R_s) | > 1.5 (Baseline separation observed) |
| Column | Reversed-Phase C18 |
| Detection Wavelength | 260 nm |
Retention times are estimated from the published chromatogram. Actual times may vary based on system configuration and column condition.[6]
Experimental Protocol
This protocol is adapted from the methodology described by Zarzycki et al. for the analysis of this compound isomers.[6]
1. Materials and Reagents
-
This compound isomer standards (enzymatically or chemically synthesized)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Formic acid (HCOOH)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Perchloric acid or other suitable quenching agent for enzymatic reactions
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 40 mM K₂HPO₄/HCOOH buffer, pH 4.2.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 10-50 µL.
3. Mobile Phase Preparation
-
To prepare 1 L of Mobile Phase A, dissolve the appropriate amount of K₂HPO₄ in ~950 mL of ultrapure water.
-
Adjust the pH to 4.2 using formic acid.
-
Bring the final volume to 1 L with ultrapure water.
-
Filter the buffer through a 0.22 µm membrane filter before use.
4. Gradient Elution Program The separation is achieved using a linear gradient from a low to a high concentration of acetonitrile.[6]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B (Acetonitrile) |
| 0 | 98% | 2% |
| 40 | 90% | 10% |
| 41 | 98% | 2% |
| 50 | 98% | 2% |
5. Sample Preparation
-
For enzymatic assays, reactions should be quenched to stop enzymatic activity. This can be achieved by adding a small volume of ice-cold perchloric acid.[7]
-
Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 5-10 minutes at 4°C to pellet precipitated proteins.[7]
-
Transfer the supernatant to an HPLC vial for analysis. If necessary, neutralize the sample with a base (e.g., KOH) before injection.
6. Analysis
-
Equilibrate the column with the initial mobile phase conditions (98% A, 2% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified above.
-
Monitor the elution of CoA esters by measuring the absorbance at 260 nm.[5][6]
-
Identify the peaks corresponding to mesaconyl-C1-CoA and mesaconyl-C4-CoA by comparing their retention times with those of authentic standards.
Experimental Workflow Visualization
The following diagram outlines the key steps in the analytical workflow, from sample preparation to data analysis.
Caption: HPLC workflow for the analysis of this compound isomers.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Detection and Analysis of Mesaconyl-CoA by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesaconyl-CoA is a key intermediate in several important metabolic pathways, including the methylaspartate cycle for glutamate (B1630785) fermentation and the 3-hydroxypropionate (B73278) bi-cycle for carbon fixation.[1][2] Accurate and sensitive detection and quantification of this compound are crucial for understanding the flux through these pathways and for various applications in biotechnology and drug development. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
Principle
The method is based on the separation of this compound from other cellular metabolites by reverse-phase liquid chromatography followed by detection using tandem mass spectrometry (MS/MS). The high selectivity and sensitivity of MS/MS, particularly in multiple reaction monitoring (MRM) mode, allow for accurate quantification of low-abundance species like this compound in complex biological matrices.[3][4][5][6]
Data Presentation
Table 1: Physicochemical and Mass Spectrometric Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H40N7O19P3S | [7] |
| Molecular Weight (monoisotopic) | 879.1313 g/mol | [7] |
| Precursor Ion ([M+H]⁺) m/z | 880.1385 | [7] |
| Precursor Ion ([M-H]⁻) m/z | 878.1158 | Calculated |
Table 2: Example Quantitative LC-MS/MS Parameters for Acyl-CoA Analysis (Adaptable for this compound)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) for Quantitation | Product Ion (m/z) for Confirmation | Reference |
| Acetyl-CoA | 810.1 | 303.1 | 428.0 | [8] |
| Malonyl-CoA | 854.1 | 347.1 | 428.0 | [9] |
| Succinyl-CoA | 868.1 | 361.1 | 428.0 | [10] |
| This compound (Predicted) | 880.1 | 373.1 | 428.0 | [7][8] |
Note: The product ion for quantitation for this compound is predicted based on the common fragmentation pattern of acyl-CoAs, which involves the neutral loss of the 5'-ADP moiety (507 Da). The confirmation ion at m/z 428 corresponds to the adenosine-3',5'-diphosphate fragment.[8]
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Cell Culture
This protocol is adapted from methods described for the analysis of CoA esters in bacterial cells.[1][2][11]
Materials:
-
Bacterial cell culture
-
Ice-cold quenching solution (e.g., 60% methanol, -20°C)
-
Extraction solvent: 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA)[3]
-
Internal standard (e.g., ¹³C-labeled acyl-CoA or a structurally similar acyl-CoA not present in the sample)
-
Microcentrifuge tubes
-
Centrifuge capable of 18,000 x g at 4°C
Procedure:
-
Quenching: Rapidly quench metabolic activity by mixing a known volume of cell culture with 2 volumes of ice-cold quenching solution.
-
Cell Lysis and Extraction:
-
Centrifuge the quenched cell suspension at 4°C to pellet the cells.
-
Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold extraction solvent containing the internal standard.
-
Incubate on ice for 15 minutes, vortexing every 5 minutes.
-
-
Protein Precipitation: Centrifuge the lysate at 18,000 x g for 15 minutes at 4°C to pellet precipitated proteins.[3]
-
Sample Collection: Carefully transfer the supernatant to a clean microcentrifuge tube for LC-MS analysis. For TCA extraction, solid-phase extraction (SPE) may be necessary to remove the acid.[3]
Protocol 2: In Vitro Enzyme Assay Quenching and Preparation
This protocol is suitable for analyzing the products of enzymatic reactions involving this compound.[1][2][11][12]
Materials:
-
Enzyme reaction mixture
-
Quenching solution: 2 M HCl in 10% acetonitrile (B52724) or ≥99% formic acid[1][2][11]
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Reaction Quenching: Stop the enzymatic reaction at a specific time point by adding a small volume of quenching solution (e.g., 10 µL of 2 M HCl/10% acetonitrile to a 25 µL reaction).[1][2] For a 0.2 mL reaction, 1 µL of 1% formic acid can be used.[11]
-
Protein Removal: Centrifuge the quenched reaction mixture at high speed (e.g., 17,000 x g) for 10-15 minutes at 4°C to pellet the precipitated enzyme.[12]
-
Sample Collection: Transfer the supernatant to an LC-MS vial for analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound, based on established methods for other acyl-CoAs.[1][2][9]
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm)[1][2]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) (pH 7.5) in water[9]
-
Mobile Phase B: Acetonitrile[9]
-
Gradient: A suitable gradient to separate this compound from other acyl-CoAs. For example, a linear gradient from 30% to 70% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 1.0 mL/min[9]
-
Column Temperature: 40°C[9]
-
Injection Volume: 5-25 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is often used for acyl-CoAs.[13]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 880.1 (for [M+H]⁺)
-
Product Ions (Q3): m/z 373.1 (quantitative) and m/z 428.0 (qualitative)
-
Collision Energy: Optimize for the specific instrument to maximize the signal for the product ions.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: The Methylaspartate Cycle involving this compound.
References
- 1. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 2. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C26H40N7O19P3S | CID 11966166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Expression of Mesaconyl-CoA Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous expression of key enzymes involved in the mesaconyl-CoA pathway, primarily within the context of the ethylmalonyl-CoA pathway. The information compiled herein is intended to guide researchers in successfully expressing and characterizing these enzymes for various applications, including metabolic engineering and drug discovery.
Introduction to the this compound Pathway
The this compound pathway is a central metabolic route in several bacteria, playing crucial roles in carbon assimilation and the biosynthesis of valuable compounds. It is a key segment of the ethylmalonyl-CoA pathway, which enables the assimilation of C2 compounds like acetate, and is also part of the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation.[1][2][3] The core of this pathway involves the conversion of succinyl-CoA to this compound, which can then be further metabolized. The key enzymes in this conversion are succinyl-CoA:mesaconate CoA-transferase and this compound hydratase, which are preceded by enzymes such as crotonyl-CoA carboxylase/reductase, ethylmalonyl-CoA mutase, and methylsuccinyl-CoA dehydrogenase in the ethylmalonyl-CoA pathway.[3][4] The ability to heterologously express and engineer this pathway opens up possibilities for the sustainable production of various chemicals and pharmaceuticals.[5][6]
Key Enzymes of the this compound Pathway (within the Ethylmalonyl-CoA Pathway)
The successful heterologous expression of the this compound pathway relies on the individual and collective functionality of its constituent enzymes. Below are the key enzymes and data associated with their heterologous expression.
| Enzyme | Abbreviation | Source Organism(s) for Heterologous Expression | Heterologous Host(s) |
| Crotonyl-CoA Carboxylase/Reductase | Ccr | Rhodobacter sphaeroides, Kitasatospora setae | Escherichia coli |
| Ethylmalonyl-CoA Mutase | Ecm | Methylobacterium extorquens AM1 | Escherichia coli |
| Methylsuccinyl-CoA Dehydrogenase | Mcd | Paracoccus denitrificans, Rhodobacter sphaeroides | Escherichia coli |
| Succinyl-CoA:Mesaconate CoA-Transferase | Mct | Haloarcula hispanica | Haloferax volcanii |
| This compound Hydratase | Mch | Chloroflexus aurantiacus, Rhodobacter sphaeroides, Haloarcula hispanica | Escherichia coli, Haloferax volcanii |
Quantitative Data on Heterologously Expressed Enzymes
The following tables summarize the kinetic parameters of key enzymes in the this compound pathway that have been heterologously expressed and characterized.
Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (Ccr)
| Source Organism | Host | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Kitasatospora setae | E. coli | Crotonyl-CoA | 21 ± 2 | - | |
| Kitasatospora setae | E. coli | NADPH | 37 ± 4 | - | |
| Kitasatospora setae | E. coli | CO2 | 90 ± 10 | - | |
| Rhodobacter sphaeroides | E. coli | Crotonyl-CoA | 400 | 103 | |
| Rhodobacter sphaeroides | E. coli | NADPH | 700 | - | |
| Rhodobacter sphaeroides | E. coli | NaHCO3 | 14,000 | - |
Table 2: Kinetic Parameters of Succinyl-CoA:Mesaconate CoA-Transferase (Mct) from Haloarcula hispanica expressed in Haloferax volcanii
| Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Succinyl-CoA | 0.28 ± 0.03 | 14 ± 0.5 | 10 | 36 | [7][8] |
| Mesaconate | 0.8 ± 0.1 | 14 ± 1.2 | 10 | 13 | [7][8] |
| Methylsuccinate | 0.5 ± 0.1 | 11 ± 1.0 | 8 | 16 | [7][8] |
Table 3: Kinetic Parameters of this compound Hydratase (Mch)
| Source Organism | Host | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Haloarcula hispanica | H. volcanii | Mesaconyl-C1-CoA | 0.14 ± 0.02 | 12 ± 0.4 | [7][8] |
| Haloarcula hispanica | H. volcanii | β-Methylmalyl-CoA | 0.05 ± 0.01 | 120 ± 4 | [7][8] |
| Chloroflexus aurantiacus | E. coli | erythro-β-Methylmalyl-CoA | - | 1300 | [2][9] |
| Rhodobacter sphaeroides | E. coli | erythro-β-Methylmalyl-CoA | - | 1300 | [2][9] |
Experimental Protocols
This section provides detailed protocols for the heterologous expression and purification of key enzymes in the this compound pathway.
Protocol 1: Heterologous Expression and Purification of this compound Hydratase (Mch) from Chloroflexus aurantiacus in E. coli
1. Gene Amplification and Cloning:
-
Amplify the ~1.06 kb mch gene from C. aurantiacus genomic DNA using specific primers with appropriate restriction sites.
-
Clone the PCR product into the pET16b expression vector, which adds an N-terminal His10-tag.[2]
-
Transform the resulting plasmid into E. coli DH5α for plasmid propagation and then into E. coli BL21(DE3) for protein expression.[2]
2. Protein Expression:
-
Inoculate a single colony of transformed E. coli BL21(DE3) into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 16-25°C) overnight to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged Mch protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein by SDS-PAGE. The expected molecular mass of the His-tagged Mch from C. aurantiacus is approximately 40 kDa.[2]
Protocol 2: Heterologous Expression and Purification of Succinyl-CoA:Mesaconate CoA-Transferase (Mct) and this compound Hydratase (Mch) from Haloarcula hispanica in Haloferax volcanii
1. Gene Amplification and Cloning:
-
Amplify the ~1.19 kb mct gene and the ~1.07 kb mch gene from H. hispanica genomic DNA.[7][8]
-
Clone the PCR products into the expression vector pTA-963, which contains a tryptophan-inducible promoter and adds an N-terminal His6-tag.[7][8]
2. Transformation and Expression in H. volcanii :
-
Transform the resulting plasmids (pTA-963-mct and pTA-963-mch) into H. volcanii competent cells.
-
Grow the transformed cells in appropriate hypersaline medium at 42°C.
-
Induce protein expression by adding tryptophan to the culture medium.
3. Cell Lysis and Protein Purification:
-
Harvest the cells and lyse them in a high-salt buffer.
-
Purify the His-tagged proteins using Ni-NTA affinity chromatography as described in Protocol 1, with the caveat that all buffers must contain high salt concentrations (e.g., 1-3 M KCl) to maintain protein stability and solubility.[7][8]
Protocol 3: Enzyme Assay for this compound Hydratase (Mch)
Reverse Reaction (Dehydration of β-Methylmalyl-CoA):
-
The standard assay mixture (0.5 mL) contains 200 mM MOPS/K+ buffer (pH 7.5), 4 mM MgCl2, and an excess of recombinant L-malyl-CoA/β-methylmalyl-CoA lyase.
-
The reaction is started by the addition of β-methylmalyl-CoA (synthesized enzymatically from propionyl-CoA and glyoxylate).
-
Monitor the formation of this compound by measuring the increase in absorbance at 290 nm (Δε290 (this compound - β-methylmalyl-CoA) = 2,150 M-1 cm-1).[2]
-
Alternatively, the reaction can be monitored by HPLC by separating and quantifying the CoA thioesters.[7][8]
Forward Reaction (Hydration of this compound):
-
The reaction mixture contains 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, and 1 mM mesaconyl-C1-CoA.[7][8]
-
The reaction is started by the addition of the purified Mch enzyme.
-
The consumption of this compound and formation of β-methylmalyl-CoA are monitored by UPLC or HPLC.[7][8]
Protocol 4: Enzyme Assay for Succinyl-CoA:Mesaconate CoA-Transferase (Mct)
-
The reaction mixture contains 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, and 1 mM succinyl-CoA.[7][8]
-
The reaction is initiated by the addition of 10 mM mesaconate.[7][8]
-
The formation of this compound is monitored by UPLC or HPLC.[7][8]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and engineering of the ethylmalonyl-CoA pathway towards the improved heterologous production of polyketides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 8. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creation of a Mesaconyl-CoA Pathway Knockout Mutant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconyl-coenzyme A (CoA) is a key intermediate in several central carbon metabolic pathways in bacteria, including the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) cycle for autotrophic CO₂ fixation[1][2]. The enzyme responsible for the interconversion of mesaconyl-CoA and β-methylmalyl-CoA is this compound hydratase (EC 4.2.1.-)[1][3]. Creating a knockout mutant of the gene encoding this enzyme (e.g., the mch gene) is a critical step in functional genomics to elucidate its precise role in metabolism, validate it as a potential drug target, or engineer metabolic pathways for biotechnological applications.
These application notes provide a detailed overview of the principles and a step-by-step protocol for generating and validating a this compound pathway knockout mutant in a model bacterium using homologous recombination. An overview of the CRISPR-Cas9 system, a popular alternative, is also discussed.
Part 1: Application Notes & Core Principles
Gene knockout is a genetic engineering technique that involves the targeted inactivation of a specific gene. This allows researchers to study the function of the gene by observing the resulting phenotype[4]. The two most prevalent methods for generating knockout mutants are homologous recombination and the CRISPR-Cas9 system.
-
Homologous Recombination: This conventional method relies on the cell's natural DNA repair mechanism. A DNA construct is introduced into the cell containing sequences homologous to the regions flanking the target gene ("homology arms") and typically an antibiotic resistance marker. The cell's machinery exchanges the target gene with the engineered construct[5][6]. For a markerless deletion, a two-step selection process involving a counter-selectable marker (e.g., sacB) is often employed[7].
-
CRISPR-Cas9 System: This more recent technology uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell repairs this break via one of two pathways:
-
Non-Homologous End Joining (NHEJ): An error-prone process that often results in small insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein[8].
-
Homology-Directed Repair (HDR): If a donor template with homology arms is provided, the cell can use it to precisely repair the break, allowing for the insertion of a marker or a specific sequence[9][10].
-
Metabolic Pathway Context
This compound hydratase is a crucial enzyme in the ethylmalonyl-CoA pathway, where it hydrates this compound to form β-methylmalyl-CoA. Inactivating the gene for this enzyme in bacteria like Rhodobacter sphaeroides has been shown to prevent growth on acetate, a phenotype that can be rescued by the addition of glyoxylate[1]. This provides a clear physiological selection or screening criterion for successful mutants.
Part 2: Experimental Protocols
This section details a comprehensive protocol for creating a markerless gene knockout in a model bacterium using a suicide vector with a sacB counter-selection system.
Workflow Overview
Protocol 1: Generation of Knockout Mutant via Homologous Recombination
This protocol is adapted from methods using suicide plasmids like pT18mobsacB for creating markerless deletions[7].
1. Design and Amplification of Homology Arms a. Identify the target gene (e.g., mch) and retrieve its sequence and 1-2 kb of flanking genomic regions. b. Design primers to amplify an ~1 kb upstream homology arm (UHA) and an ~1 kb downstream homology arm (DHA)[6][7]. c. Add restriction sites to the 5' ends of the outer primers (UHA-F and DHA-R) compatible with the multiple cloning site (MCS) of the suicide vector. d. Perform PCR using a high-fidelity polymerase to amplify the UHA and DHA from the wild-type bacterium's genomic DNA. e. Purify the PCR products.
2. Construction of the Knockout Vector a. Digest the suicide vector and the purified UHA and DHA fragments with the chosen restriction enzymes. b. Ligate the UHA and DHA fragments into the digested vector. c. Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α). d. Select for successful transformants on LB agar (B569324) containing the appropriate antibiotic (e.g., tetracycline (B611298) for pT18mobsacB). e. Verify the correct insertion of both homology arms by colony PCR and Sanger sequencing.
3. Conjugation and First Crossover (Integration) a. Transfer the verified knockout plasmid from E. coli to the target bacterium via biparental or triparental mating. b. Plate the mating mixture on a selective medium that supports the growth of the target bacterium and contains the antibiotic for plasmid selection (e.g., tetracycline). This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event. c. Incubate under appropriate conditions until single-crossover colonies appear.
4. Second Crossover and Counter-selection (Excision) a. Inoculate several single-crossover colonies into a non-selective liquid medium and grow overnight to allow for the second crossover event to occur. b. Plate serial dilutions of the culture onto a counter-selective medium. For a vector containing the sacB gene, this medium should contain sucrose (B13894) (e.g., 5-10%). The sacB gene product converts sucrose into a toxic substance, killing cells that retain the plasmid backbone[7]. c. Surviving colonies should be those where a second crossover has excised the plasmid backbone and the antibiotic resistance marker, resulting in either a wild-type revertant or the desired gene knockout.
Protocol 2: Validation of the Knockout Mutant
Validation is a critical step to confirm the genetic modification at the genomic, transcriptomic, and proteomic levels[11].
1. PCR-based Genotyping a. Isolate genomic DNA from putative knockout colonies and a wild-type control. b. Perform PCR using primers that flank the target gene region (outside the homology arms). c. Analyze the PCR products by gel electrophoresis. The knockout mutant should yield a smaller band compared to the wild-type due to the gene deletion[7][12]. d. A second PCR with primers internal to the target gene should produce a band for the wild-type but no product for the knockout[7]. e. Confirm the deletion junction by Sanger sequencing the PCR product from the flanking primers.
2. RT-qPCR for mRNA Expression Analysis a. Culture the wild-type and confirmed knockout strains under identical conditions. b. Extract total RNA and synthesize cDNA. c. Perform quantitative PCR (qPCR) using primers specific to the target gene and a stable housekeeping gene for normalization[8][11]. d. A successful knockout should show a significant reduction or complete absence of the target gene's transcript.
3. Western Blot for Protein Level Analysis a. Prepare total protein lysates from wild-type and knockout strains. b. Separate proteins by SDS-PAGE and transfer them to a membrane. c. Probe the membrane with a primary antibody specific to the target protein (e.g., anti-Mesaconyl-CoA Hydratase). d. Use a secondary antibody conjugated to a detection enzyme (e.g., HRP). e. The knockout mutant should show no detectable protein band corresponding to the target enzyme[12][13].
Part 3: Data Presentation & Expected Results
Quantitative data from validation experiments should be clearly structured for comparison.
Table 1: Example PCR-Based Genotyping Results
| Strain | Primer Pair | Expected Band Size (bp) | Observed Band Size (bp) |
| Wild-Type | Flanking Primers | ~2800 | ~2800 |
| Wild-Type | Internal Primers | ~1000 | ~1000 |
| Knockout Mutant | Flanking Primers | ~1800 | ~1800 |
| Knockout Mutant | Internal Primers | ~1000 | No Band |
| Note: Expected sizes are hypothetical and depend on the specific gene and primer design[7]. |
Table 2: Example RT-qPCR and Western Blot Validation Data
| Strain | Target Gene Relative Expression (Fold Change vs. WT) | Target Protein Level (% of WT) |
| Wild-Type | 1.0 | 100% |
| Knockout Mutant | < 0.01 | Not Detected |
| Note: Successful knockout should result in negligible transcript and protein levels[11][12]. |
Table 3: Knockout Generation Efficiency (Example Data)
| Step | Metric | Success Rate | Reference |
| CRISPR/Cas9 (Mice) | Founder Generation | 80% | [14] |
| CRISPR/Cas9 (Mice) | Germline Transmission | 93% | [14] |
| CRISPR/Cas9 (Cells) | Targeted Knock-in Clones | >70% | [10] |
| Microinjection (Mice) | Zygote Survival Rate | 75-85% | [15] |
| Note: Efficiency can vary significantly based on the organism, cell type, and specific methodology[12]. |
Conclusion
Creating a this compound pathway knockout mutant is an essential technique for studying its role in metabolism and for various bioengineering applications. The homologous recombination method detailed here provides a reliable, albeit time-consuming, path to generating a clean, markerless deletion. Newer technologies like CRISPR-Cas9 offer a faster and often more efficient alternative[9][16]. Regardless of the method chosen, rigorous validation through PCR, sequencing, RT-qPCR, and Western blotting is imperative to confirm the successful creation of the knockout mutant and ensure the reliability of subsequent functional studies.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 4. Homolgous Recombination & Knockout Mouse [bio.davidson.edu]
- 5. mybiosource.com [mybiosource.com]
- 6. Gene knockout - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR/Cas9-mediated gene knockout in human adipose stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simplified Gene Knockout by CRISPR-Cas9-Induced Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 12. cyagen.com [cyagen.com]
- 13. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 14. Production of knockout mouse lines with Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peerj.com [peerj.com]
- 16. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mesaconyl-CoA as a Biomarker for Metabolic Flux
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview of the potential of mesaconyl-CoA as a biomarker for metabolic flux, particularly within the context of microbial metabolism and its applications in biotechnology and drug development. Detailed protocols for the quantification of this compound are provided, along with data interpretation guidelines.
Introduction: The Significance of this compound in Central Carbon Metabolism
Mesaconyl-coenzyme A (this compound) is a key intermediate in specialized pathways of central carbon metabolism found in various bacteria.[1][2] Its strategic position at the intersection of anabolic and catabolic routes makes it a potential biomarker for assessing metabolic flux. Monitoring the cellular concentration of this compound can provide valuable insights into the metabolic state of an organism, particularly in the context of bio-production, drug targeting, and understanding metabolic diseases.
This compound is primarily involved in two key metabolic pathways:
-
The 3-Hydroxypropionate (B73278) (3-HP) Bicycle: An autotrophic carbon fixation pathway observed in some bacteria, such as Chloroflexus aurantiacus.[3][4] In this cycle, this compound is an intermediate in the conversion of propionyl-CoA and glyoxylate (B1226380) to pyruvate (B1213749) and acetyl-CoA.[5]
-
The Ethylmalonyl-CoA (EMC) Pathway: A pathway for the assimilation of acetyl-CoA, a central metabolite, in many bacteria that lack the glyoxylate cycle, including Rhodobacter sphaeroides and Methylobacterium extorquens.[6][7] This pathway is crucial for growth on C1 and C2 carbon sources.[1]
The flux through these pathways, and therefore the concentration of this compound, can be indicative of the overall metabolic activity and efficiency of carbon utilization.
This compound as a Biomarker for Metabolic Flux
The concentration of this compound within a cell is determined by the relative rates of its synthesis and degradation. As such, its levels can reflect the flux through the 3-HP and EMC pathways.
-
In Biotechnology and Metabolic Engineering: The 3-HP bicycle and the EMC pathway are of significant interest for the production of value-added chemicals.[3][6] Monitoring this compound levels can help identify bottlenecks in engineered metabolic pathways and optimize production strains. For instance, an accumulation of this compound could indicate a downstream enzymatic limitation.
-
In Drug Development: The enzymes involved in this compound metabolism, such as this compound hydratase, could be potential targets for antimicrobial drugs, particularly in pathogens that rely on the EMC pathway for carbon assimilation.[8] Changes in this compound concentrations in response to a drug candidate could serve as a direct measure of target engagement and pathway inhibition.
-
In Disease Research: While direct links to human diseases are not yet established, understanding microbial metabolism is crucial in the context of the gut microbiome and infectious diseases. Dysregulation of bacterial metabolic pathways could have significant impacts on host health.
The logical relationship for interpreting this compound levels as a biomarker for metabolic flux is outlined in the following diagram.
Caption: Interpreting this compound Levels as a Biomarker.
Signaling Pathways Involving this compound
The following diagrams illustrate the central role of this compound in the 3-Hydroxypropionate Bicycle and the Ethylmalonyl-CoA Pathway.
The 3-Hydroxypropionate (3-HP) Bicycle
This pathway is a carbon fixation cycle.
Caption: The 3-Hydroxypropionate (3-HP) Bicycle.
The Ethylmalonyl-CoA (EMC) Pathway
This pathway is for acetyl-CoA assimilation.
Caption: The Ethylmalonyl-CoA (EMC) Pathway.
Quantitative Data
The following table summarizes kinetic data for this compound hydratase from different organisms and provides context with intracellular concentrations of related acyl-CoAs. Direct measurements of intracellular this compound concentrations are not widely reported and represent a key area for future research.
| Parameter | Organism | Value | Conditions | Reference |
| Enzyme Kinetics (this compound Hydratase) | ||||
| Vmax (β-methylmalyl-CoA dehydration) | Chloroflexus aurantiacus | 1300 µmol min⁻¹ mg⁻¹ | 55°C | [3] |
| Vmax (β-methylmalyl-CoA dehydration) | Rhodobacter sphaeroides | 1300 µmol min⁻¹ mg⁻¹ | 30°C | [3] |
| Specific Activity (in cell extract) | C. aurantiacus (autotrophic) | 20-30 nmol min⁻¹ mg⁻¹ | 55°C | [3] |
| Specific Activity (in cell extract) | C. aurantiacus (heterotrophic) | ~2 nmol min⁻¹ mg⁻¹ | 55°C | [3] |
| Intracellular Acyl-CoA Concentrations (for context) | ||||
| Acetyl-CoA | Escherichia coli (exponential growth, glucose) | 0.05-1.5 nmol (mg dry wt)⁻¹ | Aerobic | [9][10] |
| Malonyl-CoA | Escherichia coli (exponential growth, glucose) | 0.01-0.23 nmol (mg dry wt)⁻¹ | Aerobic | [9][10] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound and other short-chain acyl-CoAs from bacterial cell cultures.
Caption: Workflow for this compound Quantification.
-
Bacterial cell culture
-
Quenching solution: 60% methanol, -40°C
-
Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), -20°C
-
Internal standard (e.g., [¹³C₃]-malonyl-CoA or other stable isotope-labeled acyl-CoA)
-
This compound standard
-
LC-MS/MS system with a C18 reversed-phase column
-
Cell Culture and Quenching:
-
Grow bacterial cells to the desired growth phase under specific metabolic conditions.
-
Rapidly quench metabolism by adding a known volume of cell culture to cold quenching solution.
-
Centrifuge at low temperature to pellet the cells and discard the supernatant.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in cold extraction solvent containing the internal standard.
-
Incubate at -20°C for at least 2 hours to ensure complete protein precipitation.[11]
-
Vortex samples thoroughly.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
Transfer the supernatant to a new tube and dry under vacuum or nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detect and quantify this compound and other acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be determined empirically or from the literature.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to cell number or total protein concentration.
-
Conclusion and Future Perspectives
This compound is a promising biomarker for monitoring metabolic flux through the 3-hydroxypropionate and ethylmalonyl-CoA pathways. Its quantification can provide valuable insights for metabolic engineering, drug discovery, and fundamental research in microbial metabolism. The protocols outlined in this document provide a starting point for researchers to investigate the potential of this compound as a biomarker in their specific systems. Further research is needed to establish the utility of this compound as a biomarker in a broader range of applications, including disease models and clinical settings. The development of robust and validated assays for this compound will be crucial for its adoption as a reliable indicator of metabolic flux.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction kinetic analysis of the 3-hydroxypropionate/4-hydroxybutyrate CO2 fixation cycle in extremely thermoacidophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]
- 11. Efficient biosynthesis of 3-hydroxypropionic acid in recombinant Escherichia coli by metabolic engineering | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Metabolic Engineering Strategies Involving Mesaconyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of microbial systems centered around the key intermediate, mesaconyl-CoA. This document outlines strategies for the biosynthesis of valuable chemicals, including mesaconic acid and 3-hydroxypropionic acid, leveraging this compound-related pathways. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to facilitate research and development in this area.
Application Note: Production of Mesaconic Acid in Escherichia coli
Mesaconic acid is a C5-dicarboxylic acid with applications as a monomer for bioplastics and specialty polymers. This section details the engineering of Escherichia coli for the production of mesaconic acid from L-glutamate. The core strategy involves the heterologous expression of a two-step pathway from Clostridium tetanomorphum.
Biosynthetic Pathway
The engineered pathway converts L-glutamate to mesaconic acid via two key enzymatic reactions:
-
Glutamate (B1630785) mutase (GLM) : Catalyzes the isomerization of L-glutamate to (2S,3S)-3-methylaspartate. This enzyme is a complex of two subunits, MutS and MutE, and requires adenosylcobalamin (a derivative of vitamin B12) as a cofactor.
-
3-Methylaspartate ammonia-lyase (MAL) : Deaminates (2S,3S)-3-methylaspartate to form mesaconic acid.
Quantitative Data for Mesaconic Acid Production
The following table summarizes the production of mesaconic acid in engineered E. coli strains as reported in the literature.
| Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Reference(s) |
| E. coli BL21(DE3)/pETDuet-1-MAL-mutS-mutE | Co-expression of MAL, mutS, and mutE from C. tetanomorphum | L-Glutamate | 1.06 | [1][2] |
| E. coli BL21(DE3) with G133A MAL mutant | Site-directed mutagenesis of MAL (G133A) | L-Glutamate | 1.28 | [1][2] |
| E. coli BL21(DE3) with G133S MAL mutant | Site-directed mutagenesis of MAL (G133S) | L-Glutamate | 1.23 | [1][2] |
Experimental Protocols
This protocol outlines the steps for cloning the necessary genes from Clostridium tetanomorphum into an E. coli expression vector.
Materials:
-
Clostridium tetanomorphum genomic DNA
-
High-fidelity DNA polymerase
-
Primers for mutS, mutE, and MAL genes
-
pETDuet-1 expression vector
-
Restriction enzymes (e.g., BamHI, NdeI, etc., depending on vector and primer design)
-
T4 DNA ligase
-
Chemically competent E. coli DH5α (for cloning) and BL21(DE3) (for expression)
-
LB agar (B569324) plates and broth with appropriate antibiotics
Procedure:
-
Gene Amplification: Amplify the coding sequences of mutS, mutE, and MAL from C. tetanomorphum genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Preparation: Digest the pETDuet-1 vector and the PCR products with the selected restriction enzymes. Purify the digested vector and inserts.
-
Ligation: Ligate the digested inserts into the pETDuet-1 vector. A three-gene expression system can be constructed to co-express all necessary genes.[2]
-
Transformation into Cloning Host: Transform the ligation mixture into chemically competent E. coli DH5α cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Verification: Screen colonies by colony PCR and verify the correct clones by Sanger sequencing.
-
Transformation into Expression Host: Isolate the verified plasmid and transform it into chemically competent E. coli BL21(DE3) cells for protein expression and mesaconic acid production.
Materials:
-
Engineered E. coli BL21(DE3) strain
-
LB broth with appropriate antibiotic
-
M9 minimal medium supplemented with L-glutamate
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Vitamin B12 (or adenosylcobalamin)
Procedure:
-
Pre-culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculation: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium in a 500 mL shake flask. The medium should be supplemented with a carbon source (e.g., glucose), L-glutamate (e.g., 10 g/L), the appropriate antibiotic, and vitamin B12 (e.g., 10 µM).
-
Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Fermentation: Continue the fermentation at a reduced temperature (e.g., 30°C) for 24-48 hours.
-
Sampling and Analysis: Collect samples periodically to measure cell density (OD600) and the concentration of mesaconic acid in the supernatant by HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column or an organic acid analysis column (e.g., Bio-Rad Aminex HPX-87H).[2]
-
Mobile Phase: An acidic mobile phase, such as 5 mM H₂SO₄ or a phosphate (B84403) buffer at a low pH.[3]
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 55°C.[2]
-
Detection: UV at 210 nm.[4]
-
Sample Preparation: Centrifuge the fermentation broth to remove cells, and filter the supernatant through a 0.22 µm filter before injection.
Application Note: this compound in Central Metabolism and 3-Hydroxypropionate (B73278) Production
This compound is a key intermediate in two important central metabolic pathways in bacteria: the 3-hydroxypropionate (3-HP) cycle for autotrophic CO₂ fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[5][6][7] Understanding and engineering these pathways can lead to the production of valuable chemicals like 3-HP, a platform chemical for various polymers and industrial products.
Role of this compound Hydratase
This compound hydratase is a crucial enzyme that catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.[5][7][8] This enzyme is essential for both the 3-HP cycle and the ethylmalonyl-CoA pathway.
Metabolic Engineering for 3-Hydroxypropionate (3-HP) Production
While direct production of 3-HP from this compound is not a common strategy, engineering pathways that increase the flux towards related precursors like malonyl-CoA is a viable approach. The malonyl-CoA pathway is a prominent route for 3-HP production.[9]
Quantitative Data for 3-HP Production via Malonyl-CoA Pathway
The following table summarizes the production of 3-HP in engineered E. coli strains utilizing the malonyl-CoA pathway.
| Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference(s) |
| Engineered E. coli | Overexpression of malonyl-CoA reductase (mcr) from Chloroflexus aurantiacus and acetyl-CoA carboxylase (acc) from Corynebacterium glutamicum | Glucose | 10.08 | Not reported | Not reported | [10] |
| Engineered E. coli | Genome integration of MCR-C (C-terminal of MCR) | Glucose | 56.5 | 0.31 g/g | Not reported | [1] |
| Engineered E. coli | Transporter engineering, metabolic dynamic modulation, and enzyme engineering | Glucose | 52.73 | 0.59 mol/mol | Not reported | [5] |
| Engineered E. coli | High cell-density fed-batch fermentation | Glycerol | 76.2 | 0.457 g/g | 1.89 | [1] |
Experimental Protocols
Materials:
-
E. coli BL21(DE3) containing the expression plasmid for His-tagged this compound hydratase
-
LB broth with appropriate antibiotic
-
IPTG
-
Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Procedure:
-
Expression: Grow the recombinant E. coli strain in LB broth to an OD600 of 0.6-0.8 at 37°C. Induce expression with IPTG and continue to grow at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris and load the supernatant onto a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged protein with elution buffer.
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE.
This assay measures the hydration of this compound to β-methylmalyl-CoA. The formation of the product can be monitored by UPLC or HPLC.[6][11]
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.8)
-
3 M KCl
-
5 mM MgCl₂
-
1 mM mesaconyl-C1-CoA
-
Purified this compound hydratase or cell extract
Procedure:
-
Assay Setup: Prepare the reaction mixture without the enzyme in a microcentrifuge tube.
-
Initiation: Start the reaction by adding the enzyme. Incubate at 37°C.
-
Sampling and Quenching: At different time points, take aliquots of the reaction mixture and stop the reaction by adding an acidic solution (e.g., 2 M HCl/10% acetonitrile).[6][11]
-
Analysis: Analyze the samples by UPLC or HPLC to quantify the formation of β-methylmalyl-CoA. The specific activity is calculated as µmol of product formed per minute per mg of protein.
Concluding Remarks
The metabolic engineering strategies centered around this compound offer promising avenues for the bio-based production of valuable chemicals. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize microbial cell factories for the synthesis of mesaconic acid and other related compounds. Further research into pathway optimization, enzyme engineering, and fermentation process development will be crucial for achieving industrially relevant production metrics.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Cloning, sequencing and expression in Escherichia coli of the gene encoding component S of the coenzyme B12-dependent glutamate mutase from Clostridium cochlearium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient biosynthesis of 3-hydroxypropionic acid from glucose through multidimensional engineering of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of itaconic acid using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
Illuminating Carbon Fixation: Studying the 3-Hydroxypropionate Cycle with Labeled Precursors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-hydroxypropionate (B73278) (3-HP) cycle and its variations, such as the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle, are central carbon fixation pathways in certain autotrophic microorganisms.[1][2][3][4] These cycles are of significant interest for biotechnological applications, including the production of biofuels and specialty chemicals, due to their thermodynamic efficiency.[1] Understanding the intricacies of these pathways is crucial for metabolic engineering and drug development efforts targeting these organisms.
Isotopic tracer analysis, using precursors labeled with stable isotopes like ¹³C, is a powerful technique to elucidate the activity and regulation of these complex metabolic networks.[5] By introducing a ¹³C-labeled substrate into the cellular system, researchers can track the flow of carbon atoms through the metabolic pathways, identify active routes, and quantify the relative contribution of different pathways to the synthesis of key metabolites. This document provides detailed application notes and experimental protocols for studying the 3-HP cycle using labeled precursors, with a focus on the model organisms Chloroflexus aurantiacus (3-HP bi-cycle) and Metallosphaera sedula (3-HP/4-HB cycle).
Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique that quantifies intracellular metabolic fluxes by measuring the distribution of ¹³C isotopes in proteinogenic amino acids and other key metabolites after feeding the cells a ¹³C-labeled substrate. The labeling patterns of these metabolites, known as mass isotopomer distributions (MIDs), are determined by the activities of the metabolic pathways. By comparing the experimentally measured MIDs with the MIDs predicted by a metabolic model, the intracellular fluxes can be estimated.
Application Notes
Choosing the Right Labeled Precursor:
The selection of the ¹³C-labeled precursor is critical for a successful tracer experiment. The choice depends on the specific aspect of the pathway being investigated.
-
[¹³C]Bicarbonate (H¹³CO₃⁻): Ideal for probing the initial carboxylation steps catalyzed by acetyl-CoA carboxylase and propionyl-CoA carboxylase, the primary CO₂ fixation reactions in the 3-HP cycle.
-
[¹³C]Acetate: Useful for tracing the flow of the initial two-carbon unit that enters the cycle.
-
[¹³C]Propionate: Can be used to investigate the later stages of the cycle, particularly the conversion of propionyl-CoA to succinyl-CoA.
Model Organisms:
-
Chloroflexus aurantiacus: A thermophilic, filamentous, anoxygenic phototrophic bacterium that utilizes the 3-hydroxypropionate bi-cycle for carbon fixation.[4][6] It can be grown photoheterotrophically or photoautotrophically.
-
Metallosphaera sedula: A thermoacidophilic archaeon that employs the 3-hydroxypropionate/4-hydroxybutyrate cycle.[7]
Experimental Protocols
Protocol 1: ¹³C-Bicarbonate Labeling of Chloroflexus aurantiacus for 3-HP Bi-Cycle Analysis
Objective: To determine the labeling patterns of key intermediates in the 3-HP bi-cycle upon feeding with [¹³C]bicarbonate.
Materials:
-
Chloroflexus aurantiacus culture
-
Defined growth medium for C. aurantiacus
-
NaH¹³CO₃ (99 atom % ¹³C)
-
Sterile, anaerobic culture vessels
-
Incubator with controlled temperature and light
-
Quenching solution: 60% methanol, pre-cooled to -40°C
-
Extraction solvent: Chloroform/Methanol/Water (1:3:1 v/v/v), pre-cooled to -20°C
-
Centrifuge
-
Lyophilizer or speed vacuum concentrator
-
Derivatization reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Culturing: Grow C. aurantiacus in a defined medium under anaerobic and phototrophic conditions at 55°C to the mid-exponential growth phase.
-
Labeling: Introduce a pulse of NaH¹³CO₃ to the culture to a final concentration of 2 mM.
-
Sampling and Quenching: At various time points (e.g., 1, 5, 15, 30, and 60 minutes), rapidly withdraw a defined volume of cell culture and immediately quench the metabolic activity by mixing with 2 volumes of pre-cooled quenching solution.
-
Metabolite Extraction: Centrifuge the quenched cell suspension at low temperature to pellet the cells. Resuspend the cell pellet in the pre-cooled extraction solvent and incubate for 1 hour at -20°C with occasional vortexing. Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
Sample Preparation for GC-MS: Dry the metabolite extract using a lyophilizer or speed vacuum concentrator. Derivatize the dried metabolites with MTBSTFA to increase their volatility for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of the target metabolites.
Protocol 2: ¹³C-Acetate Labeling of Metallosphaera sedula for 3-HP/4-HB Cycle Analysis
Objective: To trace the incorporation of acetate (B1210297) into the intermediates of the 3-HP/4-HB cycle.
Materials:
-
Metallosphaera sedula culture
-
Defined growth medium for M. sedula
-
[1,2-¹³C₂]Sodium acetate (99 atom % ¹³C)
-
Sterile culture vessels suitable for thermoacidophilic growth
-
Shaking incubator
-
Metabolite quenching and extraction reagents as in Protocol 1
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Culturing: Grow M. sedula in a defined medium at 70°C with vigorous shaking to the mid-exponential growth phase.
-
Labeling: Add [1,2-¹³C₂]sodium acetate to the culture to a final concentration of 1 mM.
-
Sampling and Quenching: Follow the same procedure as in Protocol 1, collecting samples at appropriate time points.
-
Metabolite Extraction: Use the improved protocol for metabolite extraction from M. sedula grown on mineral materials, which involves cell breakage and liquid-liquid extraction to efficiently separate organic molecules.
-
LC-MS/MS Analysis: Resuspend the dried polar metabolite extract in a suitable solvent and analyze using LC-MS/MS. This technique is well-suited for the analysis of non-volatile and thermally labile intermediates of the 3-HP/4-HB cycle.
Data Presentation
The quantitative data obtained from mass spectrometry is typically presented as mass isotopomer distributions (MIDs). The MID of a metabolite is the fractional abundance of each of its isotopologues (molecules that differ only in their isotopic composition).
Table 1: Representative Mass Isotopomer Distribution in Key 3-HP Cycle Intermediates after [¹³C]Bicarbonate Labeling in C. aurantiacus
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Malonyl-CoA | 30 | 60 | 10 | 0 | 0 |
| 3-Hydroxypropionate | 40 | 50 | 10 | 0 | - |
| Propionyl-CoA | 45 | 45 | 10 | 0 | - |
| Methylmalonyl-CoA | 20 | 50 | 25 | 5 | 0 |
| Succinyl-CoA | 15 | 40 | 35 | 10 | 0 |
Note: This table presents hypothetical data based on the principles of ¹³C-MFA and the known pathway of the 3-HP bi-cycle. The M+n value represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Calculated Metabolic Flux Ratios in the M. sedula 3-HP/4-HB Cycle
| Flux Ratio | Description | Value | Reference |
| Succinate branch / Acetyl-CoA branch | The split ratio of carbon flux towards biomass precursors. | 65% / 35% | [7] |
Visualizations
Caption: Experimental workflow for studying the 3-HP cycle using labeled precursors.
References
- 1. Linking autotrophic activity in environmental samples with specific bacterial taxa by detection of 13C-labelled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved protocol for metabolite extraction and identification of respiratory quinones in extremophilic Archaea grown on mineral materials: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 5. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Improved protocol for metabolite extraction and identification of respiratory quinones in extremophilic Archaea grown on mineral materials [frontiersin.org]
- 7. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Recombinant Mesaconyl-CoA Transferase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesaconyl-CoA transferase is a key enzyme in several metabolic pathways, including the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO₂ fixation.[1] This enzyme catalyzes the intramolecular transfer of a CoA moiety, a critical step in the carbon fixation pathway of some organisms.[1][2][3] The ability to produce and purify active recombinant this compound transferase is essential for detailed biochemical and structural studies, as well as for potential applications in metabolic engineering and drug development. These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant this compound transferase.
Data Presentation
Table 1: Representative Purification of Recombinant His-tagged this compound Transferase
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Cell-Free Extract | 250 | 500 | 2.0 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 15 | 450 | 30.0 | 90 | 15 |
| Size Exclusion Chromatography | 10 | 400 | 40.0 | 80 | 20 |
Note: The values presented in this table are representative and may vary depending on the expression system, culture conditions, and specific activity of the enzyme.
Experimental Protocols
Protocol 1: Expression of Recombinant this compound Transferase in E. coli
This protocol is based on the expression of N-terminally 6xHis-tagged this compound transferase from Roseiflexus castenholzii in E. coli.[2][3]
1. Transformation: a. Transform E. coli BL21 (DE3) cells with the expression vector (e.g., pEASY-E1 containing the this compound transferase gene). b. Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.
2. Inoculum Preparation: a. Inoculate a single colony from the plate into 50 mL of LB broth with the selective antibiotic. b. Grow overnight at 37°C with shaking at 200 rpm.
3. Large-Scale Culture and Induction: a. Inoculate 1 L of LB broth containing the selective antibiotic with the overnight culture. b. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2][3] c. Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[2][3] d. Continue to incubate the culture overnight at 25°C with shaking.[2][3]
4. Cell Harvesting: a. Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until further use.
Protocol 2: Purification of Recombinant this compound Transferase
This protocol describes a two-step purification process using nickel-affinity chromatography followed by size-exclusion chromatography.
1. Cell Lysis: a. Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the soluble crude protein extract.
2. Nickel-Chelating Affinity Chromatography: a. Equilibrate a Ni²⁺-chelating affinity column (e.g., Ni-NTA or Ni-Sepharose) with binding buffer (25 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole).[2][3] b. Load the supernatant onto the equilibrated column. c. Wash the column with at least 10 column volumes of binding buffer to remove non-specifically bound proteins.[2][3] d. Elute the bound His-tagged protein with elution buffer (25 mM Tris-HCl, pH 8.0, 300 mM NaCl, 200-250 mM imidazole).[2][3] e. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
3. Size Exclusion Chromatography (Gel Filtration): a. Pool the fractions containing the protein of interest from the affinity chromatography step. b. Concentrate the pooled fractions using a centrifugal filter device (e.g., Amicon with a 30 kDa cutoff).[1] c. Equilibrate a size exclusion column (e.g., HiLoad 16/600 Superdex 200 PG) with gel filtration buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).[2] d. Load the concentrated protein sample onto the column. e. Elute the protein with the gel filtration buffer. f. Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions.
4. Protein Concentration and Storage: a. Determine the protein concentration using a spectrophotometer at 280 nm or a protein assay like the Bradford method.[1][4] b. Concentrate the final purified protein to the desired concentration. c. Store the purified enzyme at -80°C. For short-term storage, 4°C may be suitable.[4][5]
Protocol 3: this compound Transferase Activity Assays
The activity of this compound transferase can be measured using different methods.
1. UPLC-Based Assay: a. This assay measures the formation of this compound from succinyl-CoA and mesaconate.[4][5] b. The reaction mixture (e.g., 100 µL) contains 100 mM Tris-HCl (pH 7.8), 3 M KCl, 5 mM MgCl₂, and 1 mM succinyl-CoA.[4][5] c. The reaction is initiated by adding 10 mM mesaconate.[4][5] d. Incubate at 37°C. At various time points, take aliquots and stop the reaction by adding 2 M HCl/10% acetonitrile.[4][5] e. Analyze the formation of this compound by Ultra-Performance Liquid Chromatography (UPLC).[4][5] f. One unit of activity is defined as 1 µmol of substrate converted per minute.[4][5]
2. Spectrophotometric Assay: a. This continuous assay is based on the difference in the extinction coefficient between mesaconyl-C1-CoA and mesaconyl-C4-CoA at 290 nm.[1] b. The conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA results in an increase in absorbance at 290 nm (Δε₂₉₀ = 2900 M⁻¹ cm⁻¹).[1] c. The reaction mixture (e.g., 150 µL) contains 200 mM HEPES/KOH (pH 8.0), the purified enzyme (e.g., 22 nM), and varying concentrations of mesaconyl-C1-CoA.[1] d. The reaction is incubated at the optimal temperature for the enzyme (e.g., 55°C for the enzyme from C. aurantiacus).[1] e. Monitor the change in absorbance at 290 nm over time.[1]
Visualizations
Caption: Workflow for recombinant this compound transferase expression and purification.
Caption: Catalytic reaction of this compound transferase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii [frontiersin.org]
- 4. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 5. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Reconstitution of the Mesaconyl-CoA Metabolic Module
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The mesaconyl-CoA metabolic module is a central component of several key bacterial carbon metabolism pathways, including the 3-hydroxypropionate (B73278) cycle for autotrophic CO₂ fixation, the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation, and the methylaspartate cycle.[1][2][3] The core of this module involves the conversion of mesaconate to β-methylmalyl-CoA via CoA-activated intermediates. Understanding and reconstituting this module in vitro provides a powerful tool for studying enzyme kinetics, pathway dynamics, and for developing novel biotechnological applications or antimicrobial strategies.[4][5][6]
This document provides detailed protocols for the expression and purification of the key enzymes involved, methods for their characterization, and a workflow for the complete in vitro reconstitution of the module. The primary enzymes discussed are Succinyl-CoA:Mesaconate CoA-transferase (Mct), this compound C1-C4 CoA transferase (Mct), and this compound hydratase (Mch).
Core Metabolic Pathway
The reconstitution focuses on the enzymatic cascade that activates mesaconate and subsequently hydrates it. The process begins with the transfer of Coenzyme A to mesaconate, followed by an intramolecular CoA transfer, and finally hydration to produce β-methylmalyl-CoA. This intermediate is then cleaved to yield glyoxylate (B1226380) and propionyl-CoA, linking the module to central metabolism.[3][7][8]
Caption: Core enzymatic steps of the this compound metabolic module.
Data Presentation: Enzyme Kinetic Properties
Quantitative data from studies of the key enzymes from various organisms are summarized below.
Table 1: Kinetic Parameters of this compound Hydratase (Mch)
| Organism | Substrate | Temp (°C) | Specific Activity (μmol min⁻¹ mg⁻¹) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| Chloroflexus aurantiacus | erythro-β-methylmalyl-CoA | 55 | 1,300 | - | 1,700 | - | [1] |
| Rhodobacter sphaeroides | erythro-β-methylmalyl-CoA | 30 | 1,400 | - | 1,900 | - | [1] |
| Haloarcula hispanica | Mesaconyl-C1-CoA | 37 | - | 0.44 ± 0.05 | 1.9 ± 0.1 | 4.3 x 10³ | [7][8] |
| Haloarcula hispanica | β-methylmalyl-CoA | 37 | - | 0.04 ± 0.01 | 1.8 ± 0.1 | 4.5 x 10⁴ |[7][8] |
Table 2: Kinetic Parameters of Succinyl-CoA:Mesaconate CoA-Transferase (Mct)
| Organism | Substrate | Temp (°C) | Specific Activity (U/mg) | Kₘ (mM) | Vₘₐₓ (U/mg) | Reference |
|---|---|---|---|---|---|---|
| Haloarcula hispanica | Succinyl-CoA | 37 | 1.3 ± 0.1 | 0.13 ± 0.02 | 1.6 ± 0.1 | [7][8] |
| Haloarcula hispanica | Mesaconate | 37 | - | 0.32 ± 0.04 | 1.6 ± 0.1 |[7][8] |
Table 3: Kinetic Parameters of Intramolecular this compound C1-C4 Transferase
| Organism | Substrate | Temp (°C) | Kₘ (mM) | Vₘₐₓ (μmol min⁻¹ mg⁻¹) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| Chloroflexus aurantiacus | Mesaconyl-C1-CoA | 55 | 0.16 | 495 | 370 | 2.3 x 10⁶ | [9] |
| Chloroflexus aurantiacus | Mesaconyl-C4-CoA | 55 | 0.20 | 430 | 320 | 1.6 x 10⁶ |[9] |
Experimental Protocols
Protocol 1: Recombinant Enzyme Expression and Purification
This protocol describes the heterologous expression of the module's enzymes in Escherichia coli and subsequent purification.[1][2][10]
1. Gene Cloning and Expression Vector Construction:
- Amplify the genes encoding the target enzymes (e.g., this compound hydratase, CoA-transferases) from the source organism's gDNA.
- Clone the PCR products into an expression vector such as pET16b or pEASY-E1, which allows for an N-terminal His-tag for purification.[10][11]
- Transform the resulting plasmids into an expression host strain like E. coli BL21(DE3).[10]
2. Protein Expression:
- Grow the transformed E. coli cells in Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 mg/mL ampicillin) at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[10]
- Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue incubation overnight at a reduced temperature (e.g., 25°C) to improve protein solubility.[10]
3. Cell Lysis and Clarification:
- Harvest cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM MOPS-K⁺ pH 7.5, 4 mM MgCl₂) and lyse the cells using a French press or sonication.[12]
- Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris.[12]
4. Affinity Chromatography Purification:
- Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
- Elute the His-tagged protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
- Verify the purity of the eluted fractions using SDS-PAGE. The expected molecular weight for this compound hydratase subunits is approximately 40 kDa.[1]
5. Buffer Exchange and Storage:
- Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM MOPS-K⁺ pH 7.5, 20% glycerol) using dialysis or a desalting column.
- Store the purified enzyme at -20°C or -80°C for long-term use.[12]
Protocol 2: Individual Enzyme Assays
A. This compound Hydratase (Mch) Assay This assay measures the reversible hydration of this compound to β-methylmalyl-CoA.
-
Coupled Spectrophotometric Assay (Dehydration direction): [1]
-
Principle: The formation of this compound from β-methylmalyl-CoA results in an increase in absorbance due to the formation of a double bond conjugated to the thioester.
-
Reaction Mixture (0.4 mL):
-
100 mM MOPS-K⁺ buffer (pH 7.5)
-
4 mM MgCl₂
-
0.5 mM β-methylmalyl-CoA (substrate)
-
Purified this compound Hydratase
-
-
Procedure:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C for R. sphaeroides or 55°C for C. aurantiacus).[12]
-
Start the reaction by adding the enzyme.
-
Monitor the increase in absorbance at a wavelength above 260 nm (e.g., 290 nm).
-
-
B. Succinyl-CoA:Mesaconate CoA-Transferase (Mct) Assay
-
-
Principle: Measures the formation of this compound from mesaconate and succinyl-CoA.
-
Reaction Mixture:
-
Procedure:
-
C. Intramolecular this compound C1-C4 Transferase Assay
-
Continuous Spectrophotometric Assay: [9]
-
Principle: This assay leverages the difference in the extinction coefficient between mesaconyl-C1-CoA and mesaconyl-C4-CoA at 290 nm (Δε₂₉₀ = 2900 M⁻¹ cm⁻¹).[9]
-
Reaction Mixture (150 µL):
-
200 mM HEPES/KOH (pH 8.0)
-
Varying concentrations of mesaconyl-C1-CoA (e.g., 50-1600 µM)
-
~22 nM purified enzyme
-
-
Procedure:
-
Incubate the mixture at 55°C in a quartz cuvette.
-
Start the reaction by adding the substrate.
-
Monitor the change in absorbance at 290 nm over time.[9]
-
-
Protocol 3: In Vitro Reconstitution of the Full Module
This protocol combines the purified enzymes to convert a starting substrate (e.g., succinyl-CoA and mesaconate) to the final product of the module (β-methylmalyl-CoA).
1. Reconstitution Reaction Setup:
- Reaction Buffer: 100 mM MOPS-K⁺ buffer (pH 7.5), 5 mM MgCl₂.
- Substrates:
- 1 mM Succinyl-CoA
- 5 mM Mesaconate
- Enzymes (Optimized Concentrations):
- Succinyl-CoA:Mesaconate CoA-Transferase
- This compound C1-C4 Transferase (if applicable for the pathway)
- This compound Hydratase
- Note: Enzyme concentrations should be titrated to identify rate-limiting steps and avoid intermediate accumulation.[4]
- Cofactors: Ensure CoA is available if needed for priming reactions.
2. Reaction and Analysis:
- Combine buffer and substrates in a microcentrifuge tube and pre-incubate at the desired temperature (e.g., 37°C).
- Initiate the reaction by adding the mixture of purified enzymes.
- Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quench the reaction in each sample by adding acid (e.g., formic or hydrochloric acid).[12]
- Analyze the quenched samples by HPLC or UPLC-MS to monitor the disappearance of substrates and the appearance of intermediates (mesaconyl-C1-CoA, mesaconyl-C4-CoA) and the final product (β-methylmalyl-CoA).[1][9]
3. Data Interpretation:
- Plot the concentration of each CoA-ester over time to visualize the flux through the pathway.
- Identify potential bottlenecks where intermediates accumulate.
- Use the data to optimize the relative concentrations of each enzyme for maximum pathway efficiency.[4]
// Nodes
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expression [label="2. Protein Expression\n(E. coli BL21, IPTG induction)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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reconstitution [label="5. In Vitro Reconstitution\n(Combine purified enzymes and substrates)", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="6. Pathway Analysis\n(Time-course sampling, HPLC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
optimization [label="7. Data Interpretation & Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
cloning -> expression [color="#5F6368"];
expression -> purification [color="#5F6368"];
purification -> characterization [label="Purified\nEnzymes", color="#5F6368"];
purification -> reconstitution [color="#5F6368"];
reconstitution -> analysis [color="#5F6368"];
analysis -> optimization [color="#5F6368"];
}
Caption: General workflow for the in vitro reconstitution of a metabolic module.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 8. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Mesaconyl-CoA and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of mesaconyl-CoA and its isomers, citraconyl-CoA and itaconyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers. The primary method for separating these polar, anionic compounds is ion-pair reversed-phase chromatography.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Peak Co-elution | 1. Inappropriate Mobile Phase pH: The pH is too close to the pKa of the analytes, leading to mixed ionic states. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the carboxylic acid groups on the CoA isomers to ensure consistent ionization.[1] For these acidic analytes, a pH in the range of 4.0-5.0 is often a good starting point. |
| 2. Incorrect Ion-Pair Reagent Concentration: Too low a concentration may not be sufficient to pair with all analyte molecules, while too high a concentration can lead to unwanted interactions with the stationary phase. | 2. Optimize Ion-Pair Reagent Concentration: Start with a low concentration (e.g., 5 mM) of an ion-pair reagent like tetrabutylammonium (B224687) (TBA) and gradually increase it. Monitor the effect on retention time and resolution.[2] | |
| 3. Suboptimal Organic Modifier Gradient: The gradient may be too steep, not allowing enough time for separation. | 3. Shallow the Gradient: Decrease the rate of change of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase to increase the separation window. | |
| Peak Tailing | 1. Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the C18 column can interact with the analytes. | 1. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. |
| 2. Inadequate Ion-Pairing: Insufficient ion-pair reagent to effectively mask the polar groups of the analytes. | 2. Increase Ion-Pair Reagent Concentration or Change Reagent: A higher concentration or a different ion-pair reagent with a longer alkyl chain may improve peak shape. | |
| 3. Column Overload: Injecting too much sample can lead to peak distortion. | 3. Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves.[3] | |
| Shifting Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the ion-pair reagent-containing mobile phase. | 1. Increase Equilibration Time: Ion-pair chromatography often requires longer equilibration times. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[4] |
| 2. Mobile Phase Instability: Changes in mobile phase composition due to evaporation or improper mixing. | 2. Prepare Fresh Mobile Phase Daily: Ensure mobile phase components are well-mixed and degassed. Keep solvent bottles capped to prevent evaporation. | |
| 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times. | 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible results.[4] | |
| High Backpressure | 1. Precipitation of Buffer/Ion-Pair Reagent: High organic solvent concentrations can cause precipitation of salts. | 1. Check Mobile Phase Compatibility: Ensure the buffer and ion-pair reagent are soluble in the highest concentration of organic solvent used in the gradient. |
| 2. Column Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit. | 2. Use a Guard Column and In-line Filter: These will protect the analytical column from particulates. | |
| 3. Sample Matrix Effects: Complex biological samples can contain components that precipitate upon injection. | 3. Proper Sample Preparation: Ensure samples are properly filtered (0.22 µm filter) and that the sample solvent is compatible with the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound and its isomers?
A1: A reversed-phase C18 column is the most common choice for separating CoA esters.[5][6] Look for a high-quality, end-capped column to minimize peak tailing caused by interactions with residual silanol groups. For challenging separations of isomers, columns with alternative selectivities, such as those with polar-embedded phases, could also be explored.
Q2: Why is an ion-pair reagent necessary for this separation?
A2: this compound and its isomers are highly polar and anionic at typical mobile phase pH values. Without an ion-pair reagent, they would have very little retention on a non-polar C18 stationary phase and would elute at or near the void volume. The ion-pair reagent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium, forms a neutral complex with the negatively charged CoA esters.[7] This increases their hydrophobicity and allows for retention and separation on the reversed-phase column.[7]
Q3: What is a good starting mobile phase composition?
A3: A good starting point is a two-buffer system for gradient elution.
-
Buffer A: An aqueous buffer containing the ion-pair reagent. A common choice is 20-50 mM potassium phosphate (B84403) or ammonium acetate (B1210297) at a pH of 4.0-5.0, with 5-10 mM of the ion-pair reagent.
-
Buffer B: An organic solvent like acetonitrile or methanol, which can also contain the same concentration of the ion-pair reagent to maintain a constant concentration throughout the gradient.
A shallow gradient, for example, from 5% to 25% Buffer B over 20-30 minutes, is often a good starting point for optimizing the separation of closely related isomers.
Q4: What detection method is most suitable?
A4: UV detection is the most common and straightforward method for CoA esters. The adenine (B156593) ring of the coenzyme A moiety has a strong absorbance maximum at approximately 260 nm.[8][9] Therefore, setting the UV detector to this wavelength provides good sensitivity for this compound and its isomers.[5][10][11]
Q5: How can I confirm the identity of the separated isomer peaks?
A5: Peak identification can be challenging with isomers as they have the same mass. The most definitive method is to use commercially available standards for each isomer if possible and compare retention times. If standards are not available, LC-MS/MS can be used. While the parent mass will be the same, fragmentation patterns may differ, or you may need to rely on the chromatographic separation prior to MS detection for quantification.
Quantitative Data Summary
| Compound | Stationary Phase | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Reference |
| Mesaconyl-C1-CoA | Reversed-phase C18 | Gradient: 2% to 10% acetonitrile in 40 mM K₂HPO₄/HCOOH buffer (pH 4.2) over 40 min | 1 mL/min | 260 nm | ~23 | [8] |
| Mesaconyl-C4-CoA | Reversed-phase C18 | Gradient: 2% to 10% acetonitrile in 40 mM K₂HPO₄/HCOOH buffer (pH 4.2) over 40 min | 1 mL/min | 260 nm | ~25 | [8] |
| β-methylmalyl-CoA | Reversed-phase C18 | Gradient: 1% to 10% acetonitrile in 40 mM K₂HPO₄/50 mM formic acid buffer (pH 4.2) over 30 min | 1 mL/min | 260 nm | 16 | |
| Propionyl-CoA | Reversed-phase C18 | Gradient: 1% to 10% acetonitrile in 40 mM K₂HPO₄/50 mM formic acid buffer (pH 4.2) over 30 min | 1 mL/min | 260 nm | 28 |
Note: The separation of mesaconyl-C1-CoA and mesaconyl-C4-CoA demonstrates that HPLC can resolve positional isomers of CoA thioesters.[8][12]
Key Experimental Protocol: A Starting Point for Method Development
This protocol is a starting point for developing a robust separation of this compound, citraconyl-CoA, and itaconyl-CoA. Optimization will be required.
1. Materials:
-
HPLC System: A binary pump system with a UV detector and a column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), end-capped.
-
Mobile Phase A: 20 mM potassium phosphate buffer, 5 mM tetrabutylammonium bisulfate, adjusted to pH 4.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: Mobile Phase A.
-
Standards: Purified this compound, citraconyl-CoA, and itaconyl-CoA.
2. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 25% B (linear gradient)
-
25-30 min: 25% to 90% B (column wash)
-
30-35 min: 90% B (hold)
-
35-36 min: 90% to 5% B (return to initial)
-
36-45 min: 5% B (equilibration)
-
3. Procedure:
-
Prepare mobile phases and degas thoroughly.
-
Install the column and equilibrate the system with 5% B for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standards of the individual isomers and a mixture in the sample solvent.
-
Inject the standards and the mixture to determine retention times and initial resolution.
-
Based on the initial results, adjust the gradient slope, pH of Mobile Phase A, or concentration of the ion-pair reagent to optimize separation as per the troubleshooting guide.
Visualizations
Caption: Isomeric relationship between this compound, citraconyl-CoA, and itaconyl-CoA.
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. jk-sci.com [jk-sci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. welch-us.com [welch-us.com]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Mesaconyl-CoA
Welcome to the technical support center for the accurate quantification of mesaconyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of measuring this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound?
A1: The accurate quantification of this compound is challenging due to several factors inherent to acyl-CoA compounds. These include:
-
Instability: Acyl-CoAs, including this compound, are susceptible to both enzymatic and chemical degradation. The thioester bond is prone to hydrolysis, especially at non-neutral pH and elevated temperatures.[1]
-
Isomeric Complexity: this compound can exist as two isomers: mesaconyl-C1-CoA and mesaconyl-C4-CoA. These isomers can be difficult to separate chromatographically, potentially leading to inaccurate quantification if not properly resolved.[2][3]
-
Low Abundance: In many biological systems, this compound is a transient intermediate present at low concentrations, requiring highly sensitive analytical methods for detection.
-
Matrix Effects: Complex biological samples can interfere with the ionization and detection of this compound in mass spectrometry-based methods, leading to signal suppression or enhancement.
-
Lack of Commercial Standards: Pure, stable standards for both mesaconyl-C1-CoA and mesaconyl-C4-CoA may not be readily available, often necessitating in-house synthesis and purification.[2][3]
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound.[4] This technique offers high selectivity and sensitivity, which are crucial for distinguishing this compound from other acyl-CoAs and for detecting its low endogenous levels.[3] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it generally has lower sensitivity and may be more susceptible to interference from co-eluting compounds in complex matrices.[5][6]
Q3: How can I obtain standards for this compound and its isomers?
A3: As commercial standards for this compound isomers can be difficult to source, they are often synthesized and purified in the laboratory. Chemical synthesis from mesaconic acid using the mixed anhydride (B1165640) method is a common approach.[2][3] Enzymatic synthesis is also a viable option. Following synthesis, purification is typically performed using HPLC to separate the C1 and C4 isomers.[2][3]
Q4: What are the characteristic mass transitions for this compound in LC-MS/MS analysis?
A4: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[3][7] Another common fragment ion observed is at m/z 428.[3] For this compound (molecular weight approximately 879.6 g/mol )[5], the precursor ion would be [M+H]⁺ at m/z 880.1. The primary quantitative transition would be the fragmentation of the precursor ion to the product ion resulting from the neutral loss of 507. A secondary, confirmatory transition to m/z 428 can also be monitored.
Troubleshooting Guides
Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure rapid quenching of metabolic activity and keep samples on ice or frozen throughout the extraction process. Use acidic conditions during extraction to improve stability. Store purified extracts at -80°C. |
| Inefficient Extraction | Optimize the extraction solvent. A common method for short-chain acyl-CoAs is extraction with an acidic solution (e.g., perchloric acid, trichloroacetic acid) followed by solid-phase extraction (SPE).[3] |
| Poor Ionization in MS | Check and optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase composition is compatible with efficient electrospray ionization. |
| Incorrect MS/MS Transitions | Verify the precursor and product ion m/z values for this compound. Infuse a standard, if available, to confirm the transitions and optimize collision energy. |
| Low Abundance in Sample | Increase the amount of starting material if possible. Concentrate the sample extract before LC-MS/MS analysis. |
Poor Peak Shape or Resolution
| Potential Cause | Troubleshooting Step |
| Isomeric Co-elution | Use a high-resolution HPLC/UPLC column (e.g., C18) and optimize the gradient elution to achieve baseline separation of mesaconyl-C1-CoA and mesaconyl-C4-CoA.[2] |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Implement a more rigorous sample cleanup procedure, such as additional SPE steps. |
| Column Contamination | Wash the column with a strong solvent to remove any adsorbed material. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analysis of acyl-CoAs (typically acidic). Test different mobile phase modifiers to improve peak shape. |
High Variability in Quantification
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the sample collection, quenching, and extraction procedures. Use an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) added at the beginning of the extraction to correct for variability.[3] |
| Instability in Autosampler | Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of this compound in the prepared samples.[8] |
| Calibration Curve Issues | Prepare fresh calibration standards for each batch of samples. Ensure the calibration range brackets the expected concentration of this compound in the samples. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
Quantitative Data Summary
Table 1: Stability of Acyl-CoAs under Different Conditions
| Condition | Stability | Recommendations |
| Temperature | Highly unstable at room temperature and above. Relatively stable when frozen. | Process samples on ice. Store extracts at -80°C for long-term stability. Keep autosampler at 4°C.[8] |
| pH | More stable under acidic conditions (pH 4-6). Prone to hydrolysis at neutral and alkaline pH. | Use acidic buffers for extraction and mobile phases.[9] |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to degradation. | Aliquot samples and extracts to avoid multiple freeze-thaw cycles. |
Note: Data is generalized for short-chain acyl-CoAs as specific quantitative stability data for this compound is limited.
Table 2: Comparison of Extraction Methods for Short-Chain Acyl-CoAs from Bacterial Cells
| Extraction Method | Principle | Advantages | Disadvantages |
| Acidic Extraction (e.g., Perchloric Acid, TCA) | Protein precipitation and cell lysis. | Efficiently quenches enzymatic activity. Good recovery of polar metabolites. | Requires subsequent removal of the acid, often by SPE, which can lead to analyte loss.[3] |
| Solvent Extraction (e.g., Acetonitrile (B52724)/Methanol/Water) | Protein precipitation and extraction of metabolites. | Simple and rapid. Can be directly injected after centrifugation. | May have lower extraction efficiency for some acyl-CoAs compared to acidic methods. |
| Boiling Ethanol/Water | Heat-induced cell lysis and enzyme inactivation. | Rapidly inactivates enzymes. | May cause degradation of heat-labile compounds. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound
This protocol is a synthesized methodology based on common practices for short-chain acyl-CoA analysis.
-
Sample Preparation and Extraction:
-
Rapidly quench metabolic activity in bacterial cell pellets by flash-freezing in liquid nitrogen.
-
Add a pre-chilled extraction solution (e.g., 2.5% 5-sulfosalicylic acid (SSA)) containing an internal standard (e.g., propionyl-1,2,3-¹³C₃-CoA).[3]
-
Thoroughly vortex the mixture and incubate on ice.
-
Centrifuge at high speed (e.g., 18,000 x g) at 4°C to pellet cell debris and precipitated proteins.[10]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm) is typically used.[11]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to ~4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic compounds. Optimization is required to separate this compound isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Instrument: Triple quadrupole mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimize ion spray voltage, source temperature, and gas flows for maximum signal intensity of this compound.
-
Synthesis and Purification of this compound Standard
-
Synthesis (Mixed Anhydride Method):
-
Dissolve mesaconic acid in an anhydrous solvent (e.g., tetrahydrofuran).
-
Activate the carboxylic acid groups by reacting with a suitable reagent (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) at low temperature.
-
Add a solution of Coenzyme A (lithium salt) to the activated mesaconate and allow the reaction to proceed.
-
The reaction will produce a mixture of mesaconyl-C1-CoA and mesaconyl-C4-CoA.[2][3]
-
-
Purification (HPLC):
-
Purify the synthesized this compound isomers using a semi-preparative C18 HPLC column.
-
Use a gradient of an acidic buffer (e.g., ammonium formate, pH 4.2) and acetonitrile to separate the C1 and C4 isomers.[12]
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the two isomer peaks.
-
Confirm the identity of the purified isomers by LC-MS/MS.
-
Lyophilize the purified fractions to obtain the solid this compound standards. Store at -20°C or -80°C.[2][3]
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate | MDPI [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C26H40N7O19P3S | CID 11966166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 12. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Mesaconyl-CoA During Sample Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in preserving the stability of mesaconyl-CoA during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable during sample extraction?
A1: this compound, like other acyl-CoAs, is a thioester, which is an inherently high-energy and chemically labile bond. The primary causes of its instability during extraction are:
-
Enzymatic Degradation: Endogenous enzymes such as thioesterases present in the biological sample can rapidly hydrolyze the thioester bond of this compound upon cell lysis.
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions. The presence of water in extraction solvents can lead to non-enzymatic degradation.
-
Oxidation: The thiol group in the Coenzyme A moiety can be susceptible to oxidation, which can be exacerbated by certain extraction conditions.
-
Temperature: Higher temperatures accelerate both enzymatic and chemical degradation of this compound.
Q2: What is the immediate first step I should take after sample collection to prevent this compound degradation?
A2: The most critical first step is to quench the metabolic activity of the sample as rapidly as possible. This immediately halts enzymatic degradation. The preferred method is snap-freezing the sample in liquid nitrogen. For cultured cells, rapid quenching can also be achieved by using a pre-chilled quenching solution, such as 60% methanol (B129727) at -40°C or colder. It is crucial to minimize the time between sample collection and quenching.
Q3: What is the optimal pH for my extraction buffer to maintain this compound stability?
A3: An acidic pH is crucial for minimizing the chemical hydrolysis of the thioester bond. The recommended pH for extraction buffers is between 4.5 and 5.5. A commonly used and effective buffer is a 100 mM potassium phosphate (B84403) buffer at a pH of 4.9.[1] This acidic environment helps to inactivate many degradative enzymes and reduces the rate of chemical hydrolysis.
Q4: Can I store my samples before extraction? If so, under what conditions?
A4: If immediate extraction is not possible, samples should be stored at -80°C after being snap-frozen in liquid nitrogen.[1] This minimizes both enzymatic and chemical degradation over time. It is critical to avoid repeated freeze-thaw cycles, as this can lead to significant degradation of this compound and other metabolites.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound in the Final Extract
| Potential Cause | Troubleshooting Steps |
| Inefficient Quenching | Ensure that metabolic quenching is performed immediately after sample collection. For tissues, this means snap-freezing in liquid nitrogen. For cell cultures, use a pre-chilled quenching solution and ensure the cells are rapidly cooled. |
| Enzymatic Degradation | Work quickly and keep samples on ice or at 4°C throughout the entire extraction process. Ensure the extraction buffer is at the correct acidic pH to inactivate enzymes. |
| Chemical Hydrolysis | Verify the pH of your extraction buffer. Avoid neutral or alkaline conditions. Use high-purity solvents to minimize contaminants that could catalyze degradation. |
| Inefficient Extraction | Ensure thorough homogenization of the tissue or lysis of the cells. Optimize the ratio of extraction solvent to the sample amount. For solid-phase extraction (SPE), ensure the cartridge is appropriate for polar molecules and that the loading, washing, and elution steps are optimized. |
| Adsorption to Surfaces | Coenzyme A esters can adsorb to plastic surfaces. Where possible, use glass vials or low-adhesion microcentrifuge tubes.[2] |
Issue 2: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Quenching Time | Standardize the time between sample collection and quenching for all replicates to ensure consistent halting of metabolic activity. |
| Incomplete Homogenization | Ensure each sample is homogenized to the same degree. Inconsistent homogenization can lead to variable extraction efficiency. |
| Precipitate Disturbance | When collecting the supernatant after centrifugation, be careful not to disturb the protein pellet, as this can introduce interfering substances and variability. |
| Inconsistent Evaporation | If a solvent evaporation step is used, ensure that all samples are dried to the same extent and not overheated. Over-drying or excessive heat can lead to degradation. |
| Sample Handling Inconsistencies | Ensure uniform handling of all samples, including consistent timing for each step and maintaining low temperatures throughout. |
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
This table summarizes reported recovery rates for short-chain acyl-CoAs using different extraction methodologies. While specific data for this compound is limited, these values for structurally similar molecules provide a useful comparison.
| Extraction Method | Analyte | Recovery (%) | Reference |
| Acidic Buffer with Organic Solvent Precipitation | Long-chain Acyl-CoAs | 70-80% | [3] |
| 10% Trichloroacetic Acid (TCA) + SPE | Acetyl-CoA | ~36% | |
| 10% Trichloroacetic Acid (TCA) + SPE | Propionyl-CoA | ~62% | |
| 2.5% 5-Sulfosalicylic Acid (SSA) | Acetyl-CoA | ~59% | |
| 2.5% 5-Sulfosalicylic Acid (SSA) | Propionyl-CoA | ~80% |
Experimental Protocols
Protocol 1: Extraction of this compound using Acidic Buffer and Organic Solvents
This protocol is adapted from methods optimized for short- and long-chain acyl-CoAs and is suitable for tissue samples.[1]
Materials:
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Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (B52724) (ACN), ice-cold
-
Isopropanol (B130326), ice-cold
-
Internal standard (e.g., a stable isotope-labeled C5-dicarboxyl-CoA or a structurally similar odd-chain acyl-CoA)
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Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly until no visible tissue fragments remain.
-
Solvent Addition: Add 2 mL of ice-cold isopropanol to the homogenate and continue to homogenize for 1 minute.
-
Extraction: Add 3 mL of ice-cold acetonitrile to the mixture and vortex vigorously for 2 minutes.
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Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for your analytical method (e.g., 50% methanol in water).
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol can be used as a cleanup step after the initial extraction to remove interfering substances. A weak anion exchange (WAX) or a mixed-mode SPE cartridge is often suitable for polar molecules like this compound.
Materials:
-
Reconstituted extract from Protocol 1
-
Weak Anion Exchange (WAX) SPE cartridge
-
Methanol
-
2% Formic Acid in water
-
2-5% Ammonium (B1175870) Hydroxide (B78521) in methanol
-
Vacuum manifold
Procedure:
-
Column Conditioning: Condition the WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.
-
Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water to remove neutral and basic impurities. Follow with a wash of 2 mL of methanol to remove non-polar impurities.
-
Elution: Elute the this compound from the cartridge with 1-2 mL of 2-5% ammonium hydroxide in methanol. The basic solution will neutralize the charge on the analyte, releasing it from the sorbent.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for analysis.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Mesaconyl-CoA Hydratase Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with mesaconyl-CoA hydratase assays.
Troubleshooting Guide
This guide addresses common problems encountered during this compound hydratase experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: No or Significantly Low Enzyme Activity
Question: My assay shows little to no conversion of this compound to β-methylmalyl-CoA. What could be the cause?
Answer: Several factors can lead to low or absent enzyme activity. Consider the following possibilities:
-
Inactive Enzyme:
-
Improper Folding: Heterologous expression of this compound hydratase, particularly in E. coli, can sometimes result in insoluble or improperly folded, inactive protein.[1][2]
-
Degradation: The enzyme may have degraded due to improper storage or handling. Always store the purified enzyme at appropriate temperatures (e.g., -80°C) and avoid repeated freeze-thaw cycles.
-
His-tag Interference: In some cases, an N-terminal His-tag has been observed to interfere with Coenzyme A binding, which is essential for substrate interaction.[3]
-
-
Substrate Issues:
-
Incorrect Substrate Isomer: this compound hydratase exhibits a strong preference for the mesaconyl-C1-CoA isomer over the mesaconyl-C4-CoA isomer.[1][2] Ensure you are using the correct, purified isomer for your assay.
-
Substrate Degradation: Thioester bonds in CoA derivatives can be unstable. This compound can hydrolyze over time.[4] Use freshly prepared or properly stored substrates.
-
Incorrect Substrate Concentration: Ensure you are using substrate concentrations appropriate for your enzyme, ideally around the Km value if known.
-
-
Assay Conditions:
-
Suboptimal pH: The enzyme has an optimal pH of around 7.5.[5] Significant deviations can drastically reduce activity.
-
Incorrect Buffer: While Tris-HCl, MOPS, and MES buffers have been used successfully, some buffer components can inhibit enzyme activity.[1][6]
-
Missing Cofactors: Some protocols include 5 mM MgCl₂ in the reaction mixture, suggesting a potential role for divalent cations.[1][2]
-
-
Problem Identification Workflow:
Issue 2: High Background Signal in Spectrophotometric Assays
Question: I am using a spectrophotometric assay and observing a high background absorbance, making it difficult to measure the reaction rate. What can I do?
Answer: High background is a common issue in spectrophotometric assays that monitor changes in the UV range.
-
Cause: The substrate, this compound, has a strong absorbance peak around 260 nm due to the adenine (B156593) moiety of Coenzyme A. The formation of the product may only lead to a small change in absorbance at a different wavelength (e.g., an increase around 284-290 nm). [4][5]* Solution:
-
Wavelength Selection: Ensure you are monitoring the reaction at the correct wavelength where the difference in extinction coefficient between substrate and product is maximal. For the conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA, a wavelength of 290 nm has been used effectively. [4]For the hydration reaction, an increase in absorbance around 284 nm has been noted. [5] 2. Subtract Background: Always run a control reaction without the enzyme to measure the non-enzymatic rate of substrate degradation or other background reactions. Subtract this rate from your experimental reaction rate.
-
Lower Substrate Concentration: If the initial absorbance is too high (saturating the detector), consider lowering the substrate concentration, ensuring it remains well above the Km for reliable kinetic measurements.
-
Alternative Assay: If background remains problematic, consider an endpoint assay using HPLC/UPLC to directly measure the formation of the product and consumption of the substrate. [1][2]This method is more specific and avoids issues with absorbance overlap.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard protocol for a this compound hydratase assay?
A1: A detailed UPLC-based protocol is provided in the "Experimental Protocols" section below. A typical reaction mixture contains the enzyme in a buffered solution (e.g., 100 mM Tris/HCl, pH 7.8), with high salt concentration (e.g., 3 M KCl), 5 mM MgCl₂, and the substrate (e.g., 1 mM mesaconyl-C1-CoA). [1][2]Reactions are typically performed at 37°C and stopped at various time points by acidification (e.g., with HCl) before analysis. [1][2] Q2: What are the optimal pH and temperature for the enzyme?
A2: Most this compound hydratases exhibit optimal activity at a pH of approximately 7.5. [5]The optimal temperature can vary depending on the source organism. For example, the enzyme from Chloroflexus aurantiacus has been assayed at 55°C, while the enzyme from Rhodobacter sphaeroides is assayed at 30°C. [5]An assay temperature of 37°C is also commonly used. [1][2] Q3: Are there any known inhibitors of this compound hydratase?
A3: The literature does not extensively detail specific inhibitors. However, high concentrations of the product, β-methylmalyl-CoA, could cause product inhibition. Additionally, compounds that react with thiol groups could potentially inhibit the enzyme, though this has not been explicitly demonstrated. Hydroxylamine has been noted to inactivate related CoA transferases and could potentially interfere with assays involving these enzymes. [7] Q4: How can I synthesize and purify the this compound substrate?
A4: this compound isomers are typically synthesized chemically from mesaconic acid using the mixed anhydride (B1165640) method. [2]Following synthesis, the two isomers, mesaconyl-C1-CoA and mesaconyl-C4-CoA, must be purified, typically using HPLC. [2][4]The dry powders of the purified CoA-esters should be stored at -20°C or lower. [2] Q5: Can I use a coupled spectrophotometric assay?
A5: Yes, a coupled assay is a viable alternative to HPLC-based methods. For the reverse reaction (dehydration of β-methylmalyl-CoA), you can couple the production of this compound to another reaction. For the forward reaction, β-methylmalyl-CoA can be generated in situ from propionyl-CoA and glyoxylate (B1226380) using L-malyl-CoA/β-methylmalyl-CoA lyase, with the subsequent hydration by this compound hydratase being monitored. [5][8]This method requires careful optimization and ensuring the coupling enzyme is not rate-limiting.
Quantitative Data Summary
| Parameter | Organism | Value | Conditions | Reference |
| Optimal pH | C. aurantiacus, R. sphaeroides | ~7.5 | Assayed in MOPS/K+ buffer | [5][6] |
| Optimal Temperature | C. aurantiacus | 55°C | Continuous photometric assay | [4] |
| R. sphaeroides | 30°C | Spectrophotometric assay | [5] | |
| H. hispanica | 37°C | UPLC-based assay | [1][2] | |
| KM (mesaconyl-C1-CoA) | C. aurantiacus | 0.16 mM | pH 8.0, 55°C | [4] |
| KM (mesaconyl-C4-CoA) | C. aurantiacus | 0.2 mM | pH 8.0, 55°C | [4] |
| Vmax (mesaconyl-C1-CoA) | C. aurantiacus | 495 µmol min⁻¹ mg⁻¹ | pH 8.0, 55°C | [4] |
| Vmax (mesaconyl-C4-CoA) | C. aurantiacus | 430 µmol min⁻¹ mg⁻¹ | pH 8.0, 55°C | [4] |
| Specific Activity | C. aurantiacus | 1300 µmol min⁻¹ mg⁻¹ | 55°C | [5][9] |
| R. sphaeroides | 1400 µmol min⁻¹ mg⁻¹ | 30°C | [5][9] |
Experimental Protocols
Detailed Protocol: UPLC-Based this compound Hydratase Assay
This protocol is adapted from studies on this compound hydratase from Haloarcula hispanica. [1][2]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 3 M KCl, 5 mM MgCl₂. Prepare fresh and store on ice.
-
Substrate Stock: Prepare a 10 mM stock solution of purified mesaconyl-C1-CoA in water or a suitable buffer. Aliquot and store at -80°C to minimize degradation.
-
Enzyme Dilution: Dilute the purified this compound hydratase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8 with 2 M KCl) to a working concentration. Keep on ice.
-
Stop Solution: 2 M HCl in 10% acetonitrile.
-
-
Assay Procedure:
-
Set up reaction tubes on ice. For a 100 µL final reaction volume, add the components in the following order:
-
88 µL of Assay Buffer.
-
2 µL of diluted enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
To start the reaction, add 10 µL of 10 mM mesaconyl-C1-CoA substrate stock (for a final concentration of 1 mM). Mix gently.
-
At defined time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the 25 µL aliquot to a tube containing 10 µL of the Stop Solution on ice.
-
Centrifuge the stopped samples (e.g., 14,000 x g for 10 minutes at 4°C) to pellet any precipitated protein.
-
-
Data Analysis (UPLC):
-
Transfer the supernatant from the centrifuged samples to UPLC vials.
-
Analyze the samples by reverse-phase (RP) C₁₈ UPLC.
-
Monitor the elution of this compound and β-methylmalyl-CoA by absorbance at 260 nm.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve generated with known concentrations of β-methylmalyl-CoA.
-
Calculate the initial reaction velocity from the linear range of product formation over time.
-
Signaling Pathway and Logical Relationships
References
- 1. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 2. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of this compound Hydratase from Methylorubrum extorquens CM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3-Hydroxypropionate Cycle Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing the 3-hydroxypropionate (B73278) (3-HP) cycle for efficient production of 3-HP.
Frequently Asked Questions (FAQs)
Q1: What are the main bottlenecks in the native 3-hydroxypropionate cycle that limit its efficiency?
A1: The primary bottlenecks in the 3-HP cycle often revolve around the activity and regulation of key enzymes, cofactor availability, and the diversion of intermediates to competing metabolic pathways. Specifically, the carboxylation steps catalyzed by acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase are often rate-limiting.[1][2][3] Additionally, the cycle's efficiency is highly dependent on the regeneration of NADPH, which is consumed in reductive steps.[4][5]
Q2: Which metabolic engineering strategies are most effective for improving 3-HP production?
A2: Several strategies have proven effective in boosting 3-HP titers and yields. These include:
-
Overexpression of key pathway enzymes: Increasing the expression of enzymes like malonyl-CoA reductase (MCR) can significantly enhance the flux towards 3-HP.[4][6]
-
Enhancing precursor supply: Strategies to increase the intracellular pools of acetyl-CoA and malonyl-CoA are crucial. This can be achieved by overexpressing enzymes in the upstream pathways or by deleting genes that divert these precursors to other pathways.[1][5][7]
-
Cofactor engineering: Increasing the availability of NADPH, for instance by overexpressing NADP-dependent dehydrogenases, can alleviate limitations in the reductive steps of the pathway.[4][5]
-
Blocking competing pathways: Deleting genes responsible for the synthesis of byproducts such as acetate (B1210297) or fatty acids can redirect carbon flux towards the 3-HP cycle.[6]
Q3: How does the choice of microbial host impact the efficiency of the 3-HP cycle?
A3: The choice of host organism is critical. Escherichia coli is a common choice due to its well-characterized genetics and rapid growth.[6][8] However, yeasts like Saccharomyces cerevisiae and Pichia pastoris offer advantages such as higher tolerance to acidic conditions, which can simplify downstream processing of 3-HP.[1][7][9] Some organisms, like Klebsiella pneumoniae, naturally produce coenzyme B12, which is a cofactor for certain enzymes in alternative 3-HP production pathways.[8]
Q4: What is the role of co-substrates in improving 3-HP production during fermentation?
A4: The addition of co-substrates like glucose or acetic acid during glycerol (B35011) fermentation can significantly improve 3-HP production. Glucose can enhance cell growth and provide additional ATP and reducing equivalents. Acetic acid can be readily converted to acetyl-CoA, a key precursor for the 3-HP cycle, thereby boosting the overall pathway flux.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low 3-HP Titer | 1. Suboptimal enzyme expression or activity: Insufficient levels of one or more key enzymes in the pathway. 2. Precursor limitation: Inadequate supply of acetyl-CoA or malonyl-CoA. 3. Cofactor (NADPH) limitation: Insufficient regeneration of NADPH to support reductive steps. 4. Toxicity of intermediates or final product: Accumulation of 3-HP or pathway intermediates may inhibit cell growth or enzyme activity. | 1. Verify protein expression: Use SDS-PAGE or Western blotting to confirm the expression of all pathway enzymes. Optimize codon usage of heterologous genes for the expression host.[10][11] 2. Enhance precursor supply: Overexpress upstream enzymes like acetyl-CoA synthetase (ACS).[5] Consider co-feeding with acetate. 3. Boost NADPH regeneration: Overexpress NADP-dependent dehydrogenases (e.g., in the pentose (B10789219) phosphate (B84403) pathway).[4] 4. Optimize fermentation conditions: Control pH and consider in-situ product removal strategies to alleviate toxicity.[8] |
| Low 3-HP Yield | 1. Flux to competing pathways: Significant carbon flow is being diverted to byproduct formation (e.g., acetate, ethanol, biomass). 2. Inefficient carbon source utilization: The primary carbon source is not being efficiently channeled into the 3-HP cycle. | 1. Block competing pathways: Create knockout mutations in genes responsible for byproduct synthesis (e.g., pta-ackA for acetate formation in E. coli).[12] 2. Optimize carbon source and feeding strategy: For glycerol-based processes, co-feeding with glucose can improve overall carbon conversion to 3-HP. Implement a fed-batch strategy to control substrate concentration.[5][13][14] |
| Poor Cell Growth | 1. Metabolic burden: High-level expression of heterologous proteins can stress the cell and slow down growth. 2. Toxicity of pathway intermediates: Accumulation of certain intermediates in the 3-HP cycle can be toxic to the host cells. | 1. Modulate protein expression: Use inducible promoters with varying strengths to balance pathway flux and cell growth.[15] 2. Identify and alleviate bottlenecks: Analyze intracellular metabolite concentrations to identify accumulating intermediates. Balance the expression levels of upstream and downstream enzymes to prevent accumulation. |
| Inconsistent Fermentation Results | 1. Plasmid instability: Loss of expression plasmids during prolonged fermentation. 2. Variability in inoculum preparation: Inconsistent seed cultures can lead to variable fermentation performance. | 1. Genomic integration: Integrate the expression cassettes of the pathway genes into the host chromosome for stable expression. 2. Standardize inoculum protocol: Implement a strict protocol for inoculum age, cell density, and media composition.[16] |
Quantitative Data Summary
Table 1: Comparison of 3-HP Production in Engineered Microorganisms
| Microorganism | Pathway | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Escherichia coli | Malonyl-CoA | Glucose | 56.5 | 0.31 g/g | - | [17] |
| Escherichia coli | Malonyl-CoA & β-alanine hybrid | Glucose | 42.8 | 0.4 mol/mol | 0.6 | |
| Escherichia coli | β-alanine | Glucose & Xylose | 29.1 | - | - | [12] |
| Pichia pastoris | Malonyl-CoA | Glycerol | 37.05 | - | - | |
| Yarrowia lipolytica | Malonyl-CoA | Glucose | 71.09 | 0.23 g/g | 0.71 | |
| Klebsiella pneumoniae | Glycerol | Glycerol & Glucose | 71.9 | - | - | [8] |
| Saccharomyces cerevisiae | β-alanine | Glucose | 13.7 | - | - | [1] |
Table 2: Kinetic Parameters of Key Enzymes in the 3-HP Cycle
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Malonyl-CoA Reductase | Chloroflexus aurantiacus | Malonyl-CoA | 40 | - | [18] |
| Malonyl-CoA Reductase | Sulfolobus tokodaii | Malonyl-CoA | 40 | - | [18] |
| Malonyl-CoA Reductase | Roseiflexus castenholzii | Malonyl-CoA | - | - | [19] |
| 3-Hydroxypropionyl-CoA Synthetase | Metallosphaera sedula | 3-Hydroxypropionate | 180 | 18 | [20] |
| 3-Hydroxypropionyl-CoA Dehydratase | Metallosphaera sedula | 3-Hydroxypropionyl-CoA | 25.1 | 272 | [20] |
Experimental Protocols
Protocol 1: Quantification of 3-Hydroxypropionate by HPLC
This protocol is adapted for the analysis of 3-HP in fermentation broth.
1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 13,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. c. If necessary, dilute the sample with ultrapure water to bring the 3-HP concentration within the standard curve range.
2. HPLC Conditions:
-
Column: A suitable C18 reverse-phase column (e.g., Agilent Zorbax SB-Aq, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 5 mM H₂SO₄ or a gradient with a suitable organic modifier like acetonitrile (B52724) if needed for separation from other components.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at 210 nm or a refractive index (RI) detector.
-
Injection Volume: 10 µL.
3. Quantification: a. Prepare a series of 3-HP standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 g/L) in the same medium as the samples or in ultrapure water. b. Generate a standard curve by plotting the peak area against the concentration of the 3-HP standards. c. Determine the concentration of 3-HP in the samples by interpolating their peak areas from the standard curve.
Protocol 2: Enzyme Assay for Malonyl-CoA Reductase (MCR)
This spectrophotometric assay measures the activity of MCR by monitoring the oxidation of NADPH.
1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 5 mM MgCl₂ and 5 mM 1,4-dithioerythritol (DTE).
-
NADPH solution: 10 mM in assay buffer.
-
Malonyl-CoA solution: 10 mM in assay buffer.
-
Enzyme sample: Cell-free extract or purified MCR.
2. Assay Procedure: a. In a 1 mL cuvette, combine 950 µL of pre-warmed (e.g., 37°C) assay buffer, 20 µL of 10 mM NADPH solution (final concentration 0.2 mM). b. Add an appropriate amount of the enzyme sample to the cuvette and mix gently. c. Start the reaction by adding 30 µL of 10 mM malonyl-CoA solution (final concentration 0.3 mM). d. Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) for 5 minutes using a spectrophotometer.
3. Calculation of Activity: a. Determine the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the absorbance curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) where ε (extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹. c. One unit of MCR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 3: Fed-Batch Fermentation of E. coli for 3-HP Production
This is a general protocol that should be optimized for the specific strain and process.
1. Media and Solutions:
-
Batch Medium: A defined mineral medium containing a limiting amount of the primary carbon source (e.g., 10 g/L glucose), nitrogen source (e.g., (NH₄)₂SO₄), phosphate source (e.g., KH₂PO₄ and K₂HPO₄), and trace elements.
-
Feed Medium: A highly concentrated solution of the carbon source (e.g., 500 g/L glucose or glycerol), and potentially a nitrogen source to maintain a constant carbon-to-nitrogen ratio.
-
Inducer Solution: e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for lac-based promoters.
2. Fermentation Procedure: a. Inoculum Preparation: Grow a seed culture in a suitable medium overnight. Inoculate a larger pre-culture and grow to mid-exponential phase. b. Batch Phase: Inoculate the bioreactor containing the batch medium with the pre-culture. Maintain desired temperature (e.g., 37°C), pH (e.g., 7.0, controlled with NH₄OH or H₃PO₄), and dissolved oxygen (DO) level (e.g., >20%, controlled by agitation and aeration). c. Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp rise in DO), start the feed of the concentrated carbon source solution. The feeding rate can be controlled to maintain a desired specific growth rate (exponential feed) or can be a constant feed. d. Induction: When the culture reaches a desired cell density (e.g., OD₆₀₀ of 20-50), add the inducer to initiate the expression of the 3-HP pathway genes. The temperature may be lowered (e.g., to 30°C) post-induction to enhance protein solubility and reduce metabolic stress. e. Production Phase: Continue the fed-batch fermentation, monitoring cell growth, substrate consumption, and 3-HP production by taking samples periodically for analysis. f. Harvest: Terminate the fermentation when 3-HP production plateaus or declines.
Visualizations
Caption: Metabolic engineering strategies to enhance 3-HP production.
Caption: A typical experimental workflow for developing and optimizing a 3-HP producing strain.
References
- 1. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reaction kinetic analysis of the 3-hydroxypropionate/4-hydroxybutyrate CO2 fixation cycle in extremely thermoacidophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 9. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 12. Improving 3-hydroxypropionic acid production in E. coli by in silico prediction of new metabolic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eppendorf.com [eppendorf.com]
- 15. researchgate.net [researchgate.net]
- 16. ijbiotech.com [ijbiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. Malonyl-Coenzyme A Reductase in the Modified 3-Hydroxypropionate Cycle for Autotrophic Carbon Fixation in Archaeal Metallosphaera and Sulfolobus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Metabolic Flux Models for Mesaconyl-CoA Production
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental and computational refinement of metabolic flux models for mesaconyl-CoA production.
Frequently Asked Questions (FAQs)
???+ question "What is Metabolic Flux Analysis (MFA)?"
???+ question "What are the different types of MFA and how do they relate to each other?"
???+ question "Why is MFA important for studying this compound production?"
???+ question "What are the key metabolic pathways involving this compound?"
Troubleshooting Guide
This section provides solutions to common problems encountered during the refinement of metabolic flux models for this compound production.
Section 1: 13C-MFA Model Refinement
???+ question "Problem: My 13C-MFA results show a poor fit between the simulated and measured labeling data."
???+ question "Problem: The confidence intervals for my estimated fluxes are very wide."
Section 2: Experimental Procedures
???+ question "Problem: I am having difficulty accurately quantifying this compound and other acyl-CoAs."
???+ question "Problem: My enzyme assays for the this compound pathway are not working or giving inconsistent results."
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for enzymes involved in this compound metabolism.
Table 1: Kinetic Properties of this compound Pathway Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1 s-1) | Reference |
| This compound Hydratase | C. aurantiacus | erythro-β-methylmalyl-CoA | - | 1,300 | - | - | [1][2] |
| This compound Hydratase | R. sphaeroides | erythro-β-methylmalyl-CoA | - | 1,300 | - | - | [1][2] |
| Intra-molecular CoA Transferase (Mct) | C. aurantiacus | Mesaconyl-C1-CoA | 0.16 | 495 | 370 | 2.3 x 106 | [3] |
| Intra-molecular CoA Transferase (Mct) | C. aurantiacus | Mesaconyl-C4-CoA | 0.20 | 430 | 320 | 1.6 x 106 | [3] |
Note: Data for Km and kcat were not available in the provided search results for the hydratase enzymes.
Table 2: Specific Enzyme Activities in Cell Extracts
| Enzyme System | Organism | Growth Condition | Specific Activity (nmol min-1 mg protein-1) | Temperature (°C) | Reference |
| This compound production from Propionyl-CoA | C. aurantiacus | Autotrophic | 20 - 30 | 55 | [4] |
| This compound production from Propionyl-CoA | C. aurantiacus | Heterotrophic | ~2 | 55 | [4] |
| This compound conversion to Propionyl-CoA + Glyoxylate (B1226380) | H. marismortui | Acetate-grown | 14 ± 3 | - | [5] |
Experimental Protocols
Protocol 1: General Workflow for a 13C-MFA Experiment
This protocol outlines the key steps for performing a 13C-Metabolic Flux Analysis experiment.[6]
-
Experimental Design:
-
Tracer Experiment:
-
Isotopic Labeling Measurement:
-
Hydrolyze the biomass to release protein-bound amino acids.
-
Derivatize amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Measure the mass isotopomer distributions of the derivatized amino acids and other relevant metabolites.[8]
-
-
Data Analysis and Flux Estimation:
-
Measure extracellular rates, such as substrate uptake and product secretion, to constrain the model.[9][8]
-
Correct the raw MS data for the natural abundance of 13C.[7]
-
Use a computational flux analysis software to estimate the intracellular fluxes by minimizing the difference between the experimentally measured and model-simulated labeling patterns.[8]
-
-
Statistical Analysis:
Protocol 2: Coupled Spectrophotometric Assay for this compound Hydratase
This protocol describes a method to measure the activity of this compound hydratase by monitoring the formation of this compound, which absorbs light at specific wavelengths.[4]
-
Principle: The substrate for this compound hydratase, β-methylmalyl-CoA, is generated in situ from propionyl-CoA and glyoxylate by the coupling enzyme l-malyl-CoA/β-methylmalyl-CoA lyase. The formation of this compound from β-methylmalyl-CoA is then monitored by the increase in absorbance, typically around 284-290 nm.[4]
-
Reagents:
-
MOPS-K+ buffer (e.g., 100 mM, pH 7.5)
-
MgCl2 (e.g., 4 mM)
-
Propionyl-CoA (e.g., 2.5 mM)
-
Glyoxylate (e.g., 7.5-15 mM)
-
Recombinant l-malyl-CoA/β-methylmalyl-CoA lyase (in excess)
-
Cell extract or purified this compound hydratase
-
-
Procedure:
-
In a quartz cuvette, combine the buffer, MgCl2, propionyl-CoA, and the coupling enzyme.
-
Pre-incubate the mixture for approximately 15 minutes at the optimal temperature for the coupling enzyme (e.g., 55°C for the C. aurantiacus enzyme) to generate β-methylmalyl-CoA.[4]
-
Initiate the primary reaction by adding the cell extract or purified this compound hydratase.
-
Immediately begin monitoring the change in absorbance at 290 nm using a spectrophotometer.
-
Calculate the rate of this compound formation using the differential molar extinction coefficient (Δε290) between this compound and β-methylmalyl-CoA, which is estimated to be 2,150 M-1 cm-1.[4]
-
Protocol 3: Quantification of this compound by HPLC
This protocol is for the analysis and quantification of this compound from reaction mixtures.[4][5]
-
Sample Preparation:
-
Prepare a reaction mixture containing the necessary substrates and enzymes. For example, to generate this compound, incubate propionyl-CoA and glyoxylate with l-malyl-CoA/β-methylmalyl-CoA lyase and this compound hydratase.[4]
-
Stop the reaction at desired time points by adding a quenching agent, such as formic acid (e.g., to a final concentration of ~2.5%), and placing the sample on ice.[4]
-
Remove precipitated protein by centrifugation.
-
Use the supernatant directly for HPLC analysis.[4]
-
-
HPLC Analysis:
-
Detection: Monitor the elution of CoA esters by UV absorbance at 260 nm.[4][1]
-
Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to a known standard, if available. If radiolabeled substrates (e.g., [1-14C]propionyl-CoA) are used, fractions can be collected and analyzed by scintillation counting for more sensitive detection.[4][1]
References
- 1. researchgate.net [researchgate.net]
- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
dealing with insoluble protein expression of mesaconyl-CoA enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the expression of insoluble mesaconyl-CoA enzymes. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guides
Issue: Low or No Soluble Expression of this compound Enzymes in E. coli
The formation of insoluble inclusion bodies is a common challenge when expressing eukaryotic or archaeal proteins, such as certain this compound enzymes, in Escherichia coli.[1] This guide provides a systematic approach to troubleshoot and optimize the soluble expression of your target enzyme.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting insoluble protein expression.
1. Optimization of Expression Conditions
High-level expression driven by strong promoters can lead to protein aggregation before proper folding can occur.[2] Modifying expression conditions can help to facilitate correct folding and improve solubility.
-
Temperature: Lowering the cultivation temperature after induction (e.g., to 15-25°C) can slow down cellular processes like transcription and translation, which can reduce the rate of protein aggregation and degradation.[2]
-
Inducer Concentration: Reducing the concentration of the inducing agent, such as IPTG, can decrease the rate of transcription, thereby improving the solubility and activity of the recombinant protein.[2]
-
Media Choice: The composition of the growth media can influence protein solubility. Experimenting with different media formulations may be beneficial.[3]
Quantitative Comparison of Expression Parameters (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | 37°C | 25°C | 18°C | Lower temperatures often increase the proportion of soluble protein, although total protein yield might decrease. |
| IPTG Concentration | 1.0 mM | 0.5 mM | 0.1 mM | Lower IPTG concentrations can lead to higher solubility by reducing the speed of protein synthesis.[4][5] |
| Induction Time | 4 hours | 8 hours | Overnight | Longer induction times at lower temperatures can increase the yield of soluble protein.[6] |
2. Selection of an Appropriate Expression Host
If optimizing expression conditions in a standard E. coli strain like BL21(DE3) is unsuccessful, consider using a different host.
-
Alternative E. coli Strains: Some strains are engineered to better handle proteins that are prone to misfolding.
-
Alternative Expression Systems: For complex eukaryotic proteins, bacterial systems may lack the necessary machinery for proper folding and post-translational modifications.[1] In cases where this compound hydratase and mesaconate CoA-transferase from Haloarcula hispanica were found to be insoluble in E. coli, they were successfully expressed in a soluble form using the haloarchaeon Haloferax volcanii as an expression host.[5][7] Eukaryotic systems, such as insect or mammalian cells, can also be a solution for achieving native folding and solubility.[1]
3. Utilization of Solubility-Enhancing Tags
Fusing a highly soluble protein or peptide tag to your target protein can significantly improve its solubility.[8]
-
Common Solubility Tags:
-
Maltose-Binding Protein (MBP): A large tag (~42 kDa) known to enhance the solubility of its fusion partners.[9]
-
Glutathione S-Transferase (GST): Another widely used tag (~26 kDa) that can improve solubility and provides a convenient purification method.[9]
-
Small Ubiquitin-like Modifier (SUMO): This tag has been shown to have a strong solubilizing effect.[9]
-
-
Tag Placement: The location of the tag (N-terminus vs. C-terminus) can impact expression and solubility. N-terminal fusions are more common and often more successful at enhancing soluble expression.[2]
-
Tag Cleavage: If the tag interferes with the protein's biological activity, it can often be removed by enzymatic cleavage after purification.[10]
Comparison of Common Solubility-Enhancing Tags
| Tag | Size (approx.) | Mechanism of Action |
| MBP | 42.5 kDa | Acts as a chaperone, assisting in proper folding.[9] |
| GST | 26 kDa | Increases the overall solubility of the fusion protein.[9] |
| SUMO | 11 kDa | Has a strong solubilizing effect and can aid in proper folding.[9] |
| Thioredoxin (Trx) | 11.7 kDa | A thermally stable protein that can be overexpressed while retaining solubility.[9] |
4. In Vitro Refolding of Inclusion Bodies
If the above strategies do not yield sufficient soluble protein, you can purify the protein from inclusion bodies under denaturing conditions and then refold it into its active conformation.[10]
-
Solubilization: Inclusion bodies are typically solubilized using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.[11]
-
Refolding Methods:
-
Dilution: The denatured protein solution is rapidly or slowly diluted into a refolding buffer, which reduces the denaturant concentration and allows the protein to refold.[12]
-
Dialysis: The denatured protein is placed in a dialysis bag and the denaturant is gradually removed by exchanging the external buffer with a refolding buffer.[12]
-
On-Column Refolding: The solubilized protein is bound to a chromatography column (e.g., Ni-NTA for His-tagged proteins), and the denaturant is gradually washed away with a refolding buffer gradient before elution.[13]
-
Comparison of Protein Refolding Methods
| Method | Advantages | Disadvantages |
| Dilution | Simple and fast.[12] | Can lead to low final protein concentration and aggregation if not optimized.[4] |
| Dialysis | Gentle removal of denaturant. | Can be slow, and prolonged exposure to intermediate denaturant concentrations may cause aggregation.[12] |
| On-Column | Combines purification and refolding, can be efficient.[13] | May require more optimization of buffer conditions. |
Frequently Asked Questions (FAQs)
Q1: My this compound hydratase is completely insoluble in E. coli. What is the first thing I should try?
A1: The first and often most effective step is to lower the expression temperature.[14] After inducing your culture at 37°C to an appropriate cell density (e.g., OD600 of 0.6-0.8), move the culture to a lower temperature, such as 18°C or 25°C, for overnight expression.[15] This slows down protein synthesis, giving the polypeptide chain more time to fold correctly.
Q2: I've tried lowering the temperature and IPTG concentration, but my this compound transferase is still mostly in inclusion bodies. What's next?
A2: If optimizing expression conditions is not sufficient, consider changing your expression vector to include a solubility-enhancing tag like MBP or SUMO.[8][9] These tags can significantly improve the solubility of your protein. Alternatively, if you have access to other expression systems, expressing the protein in a different host, such as Haloferax volcanii, has been shown to be successful for this class of enzymes.[5][7]
Q3: Is it better to optimize for soluble expression or to refold the protein from inclusion bodies?
A3: It is generally preferable to obtain the protein in a soluble form directly from the expression host.[13] Refolding from inclusion bodies can be a time-consuming and inefficient process, with no guarantee of recovering a high yield of active protein. However, for some proteins, expression in inclusion bodies followed by refolding is the only viable option.
Q4: Are there any specific expression protocols for this compound enzymes that have been shown to work in E. coli?
A4: Yes, for example, a this compound transferase from Roseiflexus castenholzii was successfully expressed in E. coli BL21 (DE3). The cells were grown in Luria-Bertani broth at 37°C to an OD600 of 0.6-0.8, and then gene expression was induced with 0.1 mM IPTG overnight at 25°C.[15] This suggests that a combination of low inducer concentration and reduced temperature can be effective.
Q5: What are the key metabolic pathways involving this compound enzymes?
A5: this compound enzymes are key components of at least two important metabolic pathways:
-
The Methylaspartate Cycle: This pathway is used by some haloarchaea for the assimilation of acetate.[16] In this cycle, succinyl-CoA:mesaconate CoA-transferase and this compound hydratase are involved in the conversion of mesaconate to β-methylmalyl-CoA.[16]
-
The 3-Hydroxypropionate (3-HP) Bicycle: This is a carbon fixation pathway found in some phototrophic bacteria like Chloroflexus aurantiacus.[17] It involves the interconversion of this compound and β-methylmalyl-CoA, catalyzed by this compound hydratase.[18]
Experimental Protocols
Protocol 1: Expression of this compound Transferase in E. coli
This protocol is adapted from the successful expression of a this compound transferase from Roseiflexus castenholzii.[15]
-
Transformation: Transform E. coli BL21 (DE3) cells with the expression vector containing the gene for this compound transferase.
-
Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Expression: Continue to incubate the culture overnight at 25°C with shaking.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
-
Analysis: To check for soluble expression, lyse a small aliquot of cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE.
Protocol 2: On-Column Refolding of a His-tagged Insoluble Protein
This is a general protocol for refolding a His-tagged protein purified from inclusion bodies.
-
Inclusion Body Preparation:
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication.
-
Centrifuge to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants, followed by a high-salt wash and a final wash with buffer without detergent.
-
-
Solubilization: Solubilize the washed inclusion bodies in a binding buffer containing 6 M Guanidine-HCl or 8 M Urea, and a high concentration of imidazole (B134444) (e.g., 20 mM) to prevent non-specific binding to the Ni-NTA resin.
-
Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material.
-
Binding: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with the solubilization buffer.
-
On-Column Refolding:
-
Wash the column with the solubilization buffer to remove unbound proteins.
-
Gradually exchange the denaturing buffer with a refolding buffer (without denaturant) by applying a linear gradient. The refolding buffer should contain additives that can aid in refolding, such as L-arginine.
-
-
Elution: Elute the refolded protein from the column using a refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: Analyze the eluted fractions for protein concentration and activity.
Visualizations
Methylaspartate Cycle
Caption: Key steps of the Methylaspartate Cycle involving this compound enzymes.[6]
3-Hydroxypropionate (3-HP) Bicycle
Caption: Simplified overview of the 3-Hydroxypropionate Bicycle.[2]
References
- 1. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 15. jabonline.in [jabonline.in]
- 16. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving Mesaconyl-CoA Pathway Enzyme Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered when optimizing enzymes of the mesaconyl-CoA pathway.
Understanding the this compound Pathway
The reactions involving this compound are central to several bacterial metabolic routes, including the 3-hydroxypropionate (B73278) (3-HP) bi-cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation[1][2][3]. Key enzymatic steps include the reversible hydration of this compound to β-methylmalyl-CoA by this compound hydratase (Mch) and the activation of mesaconate via CoA transferases (Mct)[1][4]. Enhancing the efficiency of these enzymes is critical for applications in metabolic engineering and synthetic biology.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the this compound pathway?
The primary enzymes of interest are:
-
This compound Hydratase (Mch): A member of the (R)-specific enoyl-CoA hydratase family that catalyzes the reversible dehydration of erythro-β-methylmalyl-CoA to this compound[1][4][5].
-
Succinyl-CoA:Mesaconate CoA-Transferase (Mct): A Class III CoA-transferase that activates mesaconate by transferring a CoA group from a donor like succinyl-CoA[4][6]. Some variants, crucial to the 3-HP bi-cycle, catalyze a highly efficient intramolecular CoA transfer from the C1 to the C4 position of mesaconate[7].
-
β-Methylmalyl-CoA Lyase: Condenses propionyl-CoA and glyoxylate to form β-methylmalyl-CoA, a precursor to the Mch reaction[1].
Q2: What are the typical catalytic efficiencies of these enzymes?
The native enzymes are often highly active, presenting a high bar for improvement. The efficiency can also be direction-dependent. For example, the equilibrium for this compound Hydratase (Mch) favors the hydration of this compound to β-methylmalyl-CoA[4][5].
Table 1: Reported Kinetic Parameters for Wild-Type this compound Pathway Enzymes
| Enzyme | Organism | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Specific Activity (µmol·min⁻¹·mg⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| This compound Transferase (Mct) | Chloroflexus aurantiacus | Mesaconyl-C1-CoA | 370 | 0.16 | 2.3 x 10⁶ | 495 | [7] |
| This compound Transferase (Mct) | Chloroflexus aurantiacus | Mesaconyl-C4-CoA | 320 | 0.20 | 1.6 x 10⁶ | 430 | [7] |
| This compound Hydratase (Mch) | C. aurantiacus / R. sphaeroides | erythro-β-Methylmalyl-CoA (dehydration) | N/A | N/A | N/A | ~1,300 | [1][3] |
| This compound Hydratase (Mch) | Haloarcula hispanica | Mesaconyl-C1-CoA (hydration) | 210 | 0.04 | 5.3 x 10⁶ | N/A | [4][5] |
| this compound Hydratase (Mch) | Haloarcula hispanica | Mesaconyl-C4-CoA (hydration) | 65 | 0.04 | 1.6 x 10⁶ | N/A |[4][5] |
N/A: Not available in the cited literature.
Q3: What are the primary strategies for improving the catalytic efficiency of these enzymes?
Improving overall pathway flux often involves a combination of protein engineering and metabolic engineering:
-
Protein Engineering:
-
Directed Evolution: This involves creating libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) or recombination, followed by high-throughput screening or selection for improved activity[8].
-
Site-Directed Mutagenesis: Based on structural data or sequence alignments, specific residues in the active site or substrate-binding pocket can be targeted for mutation to enhance catalysis or alter substrate specificity.
-
Machine Learning-Guided Engineering: Computational algorithms can be used to predict beneficial mutations, reducing the experimental screening effort required to find improved variants[8].
-
-
Metabolic Engineering:
-
Increase Precursor Supply: Overexpression of upstream pathway enzymes can boost the concentration of substrates like acetyl-CoA or propionyl-CoA[9][10].
-
Disrupt Competing Pathways: Deleting genes for pathways that drain key precursors can redirect metabolic flux towards your pathway of interest. For example, disrupting the TCA cycle can increase acetyl-CoA availability[9].
-
Optimize Cofactor Availability: Ensure a sufficient intracellular pool of Coenzyme A, as its regeneration can become a bottleneck[9].
-
Troubleshooting Guide
Problem: My purified recombinant enzyme shows low or no activity.
Low catalytic activity is a common issue. Follow this decision tree to diagnose the potential cause.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 6. Frontiers | Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mesaconyl-CoA Production in Recombinant Strains
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of mesaconyl-CoA in recombinant strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for producing this compound?
A1: this compound is a key intermediate in several central carbon metabolic pathways in bacteria.[1][2] The main pathways leveraged for its production are:
-
The Ethylmalonyl-CoA Pathway: This pathway is involved in acetate (B1210297) assimilation in various bacteria like Rhodobacter sphaeroides and Methylobacterium extorquens.[1][2][3] It converts acetyl-CoA and CO2 into glyoxylate (B1226380) and propionyl-CoA, with this compound as a central intermediate.[1]
-
The 3-Hydroxypropionate (3-HP) Cycle: This is an autotrophic CO2 fixation pathway found in organisms like Chloroflexus aurantiacus.[1][2][3] In this cycle, β-methylmalyl-CoA is dehydrated to form this compound.[1]
-
The Methylaspartate Cycle: Found in haloarchaea, this cycle is an anaplerotic pathway for growth on acetate.[4][5][6] It involves the activation of mesaconate to this compound.[4][5]
Q2: Which enzymes are critical for establishing a this compound production pathway in a recombinant host?
A2: The specific enzymes depend on the chosen pathway. For the ethylmalonyl-CoA pathway, a key enzyme is This compound hydratase , which catalyzes the reversible conversion of β-methylmalyl-CoA to this compound.[1][2][3] Other important enzymes include crotonyl-CoA carboxylase/reductase, ethylmalonyl-CoA mutase, and methylsuccinyl-CoA dehydrogenase.[3] If starting from propionate (B1217596), propionyl-CoA carboxylase (PCC) is crucial for converting propionyl-CoA to methylmalonyl-CoA, a precursor in some routes.[7][8][9][10]
Q3: What are the common host organisms used for recombinant production of this compound and related compounds?
A3: Escherichia coli is a commonly used host for the heterologous expression of genes from this compound pathways due to its well-understood genetics and rapid growth.[1][2] Genes from organisms like Chloroflexus aurantiacus and Rhodobacter sphaeroides have been successfully expressed in E. coli to produce functional enzymes for the pathway.[1][2] Other hosts like Saccharomyces cerevisiae are also engineered for the production of malonyl-CoA derived products and could be adapted.[11]
Q4: How can I quantify the production of this compound in my cultures?
A4: The standard method for quantifying this compound and other CoA thioesters is High-Performance Liquid Chromatography (HPLC) or more advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][12][13][14]
-
HPLC: Samples are typically analyzed on a reversed-phase C18 column. CoA thioesters are detected by their UV absorbance at 260 nm.[1][15] Retention times are compared to known standards for identification.
-
LC-MS/MS: This method offers higher sensitivity and selectivity, allowing for the quantification of low-abundance CoA thioesters and the separation of isobaric compounds like succinyl-CoA and methylmalonyl-CoA.[13][14]
Q5: What are the major metabolic bottlenecks that can limit this compound yield?
A5: Common bottlenecks include:
-
Limited Precursor Supply: The availability of precursors like acetyl-CoA and propionyl-CoA is often a limiting factor.[16][17][18] Cellular metabolism is tightly regulated to direct these molecules to essential pathways like the TCA cycle and fatty acid synthesis.[18]
-
Enzyme Activity and Expression: Low expression levels or poor specific activity of heterologously expressed enzymes can create bottlenecks within the pathway.
-
Toxicity of Intermediates: The accumulation of certain intermediates, such as propionyl-CoA, can be toxic to the host cells, impairing growth and productivity.[19]
-
Competing Pathways: Native metabolic pathways in the host organism can divert precursors and intermediates away from the desired production pathway.[17]
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Production
| Possible Cause | Suggested Solution & Verification |
| Inefficient Gene Expression or Translation | Solution: Verify the expression of your heterologous enzymes. Verification: • Perform SDS-PAGE on total cell protein to look for overexpressed protein bands of the expected molecular weight. • Use Western blotting with His-tags or other affinity tags for more specific detection. • Optimize codon usage of your genes for the specific recombinant host. |
| Enzymes are Insoluble (Inclusion Bodies) | Solution: Optimize protein folding and solubility. Verification: • After cell lysis, separate soluble and insoluble fractions by centrifugation. Run both on an SDS-PAGE gel to determine if your protein is in the pellet (insoluble). • Lower the induction temperature (e.g., from 37°C to 18-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein synthesis and promote proper folding.[20][21] • Co-express molecular chaperones. |
| Insufficient Precursor Supply (e.g., Propionyl-CoA, Acetyl-CoA) | Solution: Increase the intracellular pool of necessary precursors. Verification: • Use LC-MS/MS to quantify intracellular pools of key precursors like acetyl-CoA and propionyl-CoA.[14] • Supplement the growth medium with precursors like propionate or acetate. • Engineer the host strain by overexpressing genes that lead to precursor synthesis (e.g., acetyl-CoA synthetase) or knocking out competing pathways that consume the precursor.[17][18] |
| Poor Enzyme Activity | Solution: Confirm that the purified enzymes are active. Verification: • Purify the heterologously expressed enzymes. • Perform an in vitro enzyme assay using known substrates and quantify product formation via HPLC or a coupled spectrophotometric assay. For example, the activity of this compound hydratase can be measured by monitoring the conversion of β-methylmalyl-CoA to this compound.[1] |
Issue 2: Recombinant Strain Shows Poor Growth or Instability
| Possible Cause | Suggested Solution & Verification |
| Toxicity of a Pathway Intermediate | Solution: Reduce the accumulation of the toxic compound during the growth phase. Verification: • Use an inducible promoter system (e.g., T7, araBAD) to separate the cell growth phase from the production phase. Induce gene expression only after the culture has reached a sufficient cell density.[16] • Analyze culture supernatant and cell extracts at different time points using HPLC or LC-MS/MS to identify any accumulating intermediates. Excessive propionyl-CoA, for instance, is known to be toxic.[19] |
| High Metabolic Burden | Solution: Balance the expression of pathway genes to avoid overwhelming the host's resources. Verification: • Use promoters of varying strengths to tune the expression level of each enzyme in the pathway. • Integrate the expression cassettes into the host chromosome instead of using high-copy-number plasmids to ensure stable, moderate expression. |
Quantitative Data Summary
Table 1: Specific Activity of Recombinant this compound Hydratase
This table summarizes the reported activity of this compound hydratase from different bacterial sources when heterologously expressed in E. coli. This data is useful for selecting a highly active enzyme for your pathway.
| Source Organism | Reaction Catalyzed | Specific Activity (μmol min⁻¹ mg⁻¹ protein) | Reference |
| Chloroflexus aurantiacus | β-methylmalyl-CoA dehydration | ~1,300 | [1][2][3] |
| Rhodobacter sphaeroides | β-methylmalyl-CoA dehydration | ~1,300 | [1][2][3] |
| Haloarcula hispanica | Mesaconyl-C1-CoA hydration | Lower efficiency than bacterial counterparts | [4] |
Table 2: Intracellular Concentrations of Key CoA Thioesters in Engineered Microbes
This table provides examples of intracellular CoA concentrations, highlighting the relative abundance of precursors and intermediates.
| Microorganism | Condition | Acetyl-CoA (nmol g⁻¹) | Malonyl-CoA (nmol g⁻¹) | Succinyl-CoA (nmol g⁻¹) | Reference |
| Streptomyces albus | Mid-growth phase | Up to 230 | Present | Present | [14] |
| Corynebacterium glutamicum | Lysine production | - | - | Unaffected in ΔsucCD mutant | [14] |
| S. cerevisiae | Mutant with high 3-HP production | - | Higher than control | - | [11] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of this compound Hydratase
This protocol is adapted from methods used for expressing C. aurantiacus and R. sphaeroides genes in E. coli.[1]
-
Cloning: Amplify the this compound hydratase (mch) gene from the source organism's gDNA. Clone it into an expression vector (e.g., pET series) with an N-terminal or C-terminal His6-tag.
-
Transformation: Transform the resulting plasmid into an expression host strain like E. coli BL21(DE3).
-
Cultivation: Grow the recombinant E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 20-30°C and continue cultivation for 4-16 hours.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using a sonicator or French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris.
-
Purification: Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) and elute the protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Verification: Confirm the purity and size of the protein using SDS-PAGE.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for analyzing CoA thioesters from cell extracts.[1]
-
Sample Preparation (Quenching and Extraction):
-
Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold extraction solvent (e.g., 60% methanol (B129727) at -40°C).
-
Centrifuge to pellet the cell debris.
-
Lyse the cells (e.g., via sonication or bead beating) in the cold solvent.
-
Centrifuge again to remove precipitated proteins and debris.
-
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column (e.g., 125 x 4 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient of acetonitrile (B52724) in an aqueous buffer. For example, a 30-minute gradient from 1% to 10% acetonitrile in 40 mM K2HPO4/50 mM formic acid buffer (pH 4.2).[1]
-
Flow Rate: 1 ml min⁻¹.
-
Detection: Monitor the eluate at 260 nm using a UV detector.
-
Identification and Quantification: Identify this compound by comparing its retention time to a purified standard. Quantify by integrating the peak area and comparing it to a standard curve. Expected retention times: β-methylmalyl-CoA (~16 min), this compound (~19 min), propionyl-CoA (~28 min) under the specified conditions.[1]
-
Visualizations
Metabolic Pathway Diagram
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 5. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 15. researchgate.net [researchgate.net]
- 16. Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. banglajol.info [banglajol.info]
- 21. Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid [mdpi.com]
Validation & Comparative
A Researcher's Guide to the Validation of Mesaconyl-CoA Measurements Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mesaconyl-Coenzyme A (mesaconyl-CoA), a key intermediate in several metabolic pathways, is crucial for advancing our understanding of cellular metabolism and its role in various disease states. This guide provides a comparative overview of analytical methodologies, focusing on the validation of this compound measurements through the use of internal standards, supported by established experimental protocols.
Comparison of Analytical Methods for Acyl-CoA Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of acyl-CoA species due to its high sensitivity and specificity.[1][2] While other methods exist, they often lack the performance required for detailed metabolic studies.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | Low fmol range[3] | pmol to nmol range (with derivatization)[2] | ~50 fmol[2] |
| Limit of Quantification (LOQ) | 5-50 fmol[2] | ~1.3 nmol (LC/MS-based)[2] | ~100 fmol[2] |
| Linearity (R²) | >0.99[2] | >0.99 | Variable |
| Precision (RSD%) | < 5%[2] | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio and fragmentation)[1] | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Application to this compound | Yes | Yes (Primarily for separation and detection, not robust quantification) | Limited |
The Critical Role of Internal Standards
The use of an internal standard (IS) is paramount for accurate and precise quantification in LC-MS/MS analysis. An ideal IS is a stable isotope-labeled (SIL) version of the analyte of interest, as it shares near-identical physicochemical properties, co-elutes chromatographically, and experiences similar ionization effects, thus effectively correcting for variations in sample preparation and analysis.[4]
For this compound, a dedicated SIL internal standard is not readily commercially available. In such cases, a pragmatic approach is the use of a structurally similar, non-isotopic internal standard, such as an odd-chain dicarboxylic acyl-CoA (e.g., heptadecanoyl-CoA), which is not naturally abundant in most biological systems.[5] However, it's crucial to acknowledge that this approach may not perfectly mimic the behavior of this compound, and thorough validation is required.
Experimental Protocol: UPLC-MS/MS Quantification of this compound
This protocol is adapted from established methods for short-chain acyl-CoA analysis.[3][6]
Sample Preparation (from Tissue)
-
Homogenization: Rapidly homogenize 30-40 mg of frozen tissue powder in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 10% trichloroacetic acid).[1][7]
-
Internal Standard Spiking: Add a known concentration of the chosen internal standard (e.g., heptadecanoyl-CoA) to the homogenization buffer.[5]
-
Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins.[8]
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[2]
UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[8]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic acyl-CoAs.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion for acyl-CoAs is the [M+H]⁺ ion.
-
A common and specific product ion for all acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (-507 m/z).[9][10] Another characteristic fragment is the 428 m/z ion.[10]
-
Specific MRM transitions for this compound and the internal standard must be optimized by direct infusion of standards.
-
-
Collision Energy: Optimized for each specific analyte.[2]
-
Method Validation
A thorough method validation should be performed according to regulatory guidelines (e.g., FDA or ICH).[4][11] Key validation parameters include:
-
Specificity and Selectivity: Ensure no interference from matrix components at the retention time of this compound and the internal standard.[4]
-
Linearity and Range: Establish a linear response over a defined concentration range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: Assess the extraction efficiency of the method.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by co-eluting matrix components.[4]
-
Stability: Assess the stability of this compound in the biological matrix and in processed samples under various storage conditions.
Visualizing the Workflow and Metabolic Context
To aid in the understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: The Methylaspartate Cycle.
References
- 1. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
A Comparative Analysis of Mesaconyl-CoA Metabolism Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Mesaconyl-coenzyme A (mesaconyl-CoA) is a crucial intermediate in several central carbon metabolic pathways in diverse bacteria, playing a vital role in carbon fixation and assimilation. Understanding the nuances of this compound metabolism in different bacterial species is essential for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents. This guide provides a comparative analysis of this compound metabolism, focusing on the well-characterized pathways in Chloroflexus aurantiacus, Rhodobacter sphaeroides, and Haloarcula hispanica.
Core Metabolic Pathways Involving this compound
This compound is a key player in at least three distinct metabolic pathways in bacteria and archaea:
-
The 3-Hydroxypropionate Bicycle: An autotrophic carbon dioxide (CO2) fixation pathway found in some phototrophic bacteria like Chloroflexus aurantiacus. In this cycle, β-methylmalyl-CoA is dehydrated to this compound.[1][2]
-
The Ethylmalonyl-CoA Pathway: A pathway for the assimilation of acetate (B1210297) or other C2 compounds, operating in bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens that lack isocitrate lyase, a key enzyme of the glyoxylate (B1226380) cycle.[1][2][3][4] Here, this compound is hydrated to form β-methylmalyl-CoA.[1]
-
The Methylaspartate Cycle: A novel anaplerotic pathway for acetate assimilation discovered in haloarchaea like Haloarcula hispanica.[5][6] This pathway involves the conversion of mesaconate to mesaconyl-C1-CoA, which is then hydrated.[5][6]
Comparative Enzyme Analysis: this compound Hydratase
A pivotal enzyme in these pathways is this compound hydratase, which catalyzes the reversible hydration of this compound to β-methylmalyl-CoA. The kinetic properties of this enzyme have been characterized in several organisms, revealing interesting differences.
| Feature | Chloroflexus aurantiacus | Rhodobacter sphaeroides | Haloarcula hispanica |
| Pathway | 3-Hydroxypropionate Bicycle | Ethylmalonyl-CoA Pathway | Methylaspartate Cycle |
| Physiological Direction | Dehydration (β-methylmalyl-CoA to this compound) | Hydration (this compound to β-methylmalyl-CoA) | Hydration (Mesaconyl-C1-CoA to β-methylmalyl-CoA) |
| Enzyme Structure | Homodimer (~80 kDa) | Homodimer (~80 kDa) | Dimeric |
| Specific Activity | 1,300 µmol min⁻¹ mg⁻¹ (at 55°C)[1] | 1,400 µmol min⁻¹ mg⁻¹ (at 30°C)[1] | Not reported in the same units |
| Enzyme Turnover (kcat) | 1,700 s⁻¹ (per dimeric enzyme) | 1,900 s⁻¹ (per dimeric enzyme) | 89 s⁻¹ (per dimeric enzyme)[5] |
| Optimal pH | 7.5[1] | 7.5[1] | 7.8 (for in vitro assay)[5][6] |
| Subunit Molecular Mass | ~40 kDa[1] | ~40 kDa[1] | Not explicitly stated |
Experimental Protocols
Cloning and Expression of this compound Hydratase
Organisms: Chloroflexus aurantiacus and Rhodobacter sphaeroides
Methodology:
-
The putative genes for this compound hydratase were amplified from the genomic DNA of C. aurantiacus and R. sphaeroides.[1][2]
-
The amplified PCR products were cloned into the pET16b expression vector, which adds an N-terminal His10-tag to the recombinant proteins.[1]
-
The resulting plasmids were transformed into Escherichia coli DH5α for plasmid propagation and subsequently into E. coli BL-21(DE3) for protein expression.[1]
-
Expression of the recombinant proteins was induced in E. coli BL-21(DE3) cultures.[1]
Purification of Recombinant this compound Hydratase
Methodology:
-
E. coli cells expressing the recombinant protein were harvested and lysed.[1]
-
The cell extract (100,000 x g supernatant) was subjected to heat precipitation.[1]
-
The heat-stable fraction was then purified using affinity chromatography, taking advantage of the His10-tag.[1]
-
The purity of the enzyme was assessed by SDS-PAGE.[1]
This compound Hydratase Enzyme Assay
Organisms: Chloroflexus aurantiacus and Rhodobacter sphaeroides
Principle: The assay measures the hydration of this compound to β-methylmalyl-CoA by monitoring the decrease in absorbance at 268 nm, which corresponds to the consumption of the enoyl-CoA thioester.
Reaction Mixture:
-
100 mM MOPS-K+ buffer (pH 7.5)
-
Substrate: this compound
-
Purified this compound hydratase
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The change in absorbance is monitored spectrophotometrically at 268 nm.
-
The specific activity is calculated based on the rate of substrate conversion.
For Haloarcula hispanica
Principle: The formation of β-methylmalyl-CoA from mesaconyl-C1-CoA (forward direction) or the formation of mesaconyl-C1-CoA from β-methylmalyl-CoA (reverse direction) is measured.[5][6]
Reaction Mixture (Forward Direction):
-
100 mM Tris/HCl (pH 7.8)
-
3 M KCl
-
5 mM MgCl₂
-
1 mM mesaconyl-C1-CoA
Procedure:
-
The reaction is started by the addition of the CoA-ester.[5][6]
-
The reaction is stopped at specific time points.
Metabolic Pathway Diagrams
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylmalonyl-CoA pathway | biochemistry | Britannica [britannica.com]
- 5. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 6. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mesaconyl-CoA Pathway in Archaea and Bacteria
For Researchers, Scientists, and Drug Development Professionals
The mesaconyl-CoA pathway represents a key metabolic route in both archaea and bacteria, yet its physiological role and enzymatic machinery exhibit distinct differences between these two domains of life. This guide provides an objective comparison of the this compound pathway in archaea and bacteria, supported by experimental data, detailed methodologies, and visual pathway representations to aid in research and drug development endeavors.
Core Distinctions at a Glance
In bacteria , this compound is a critical intermediate in two primary metabolic pathways: the 3-hydroxypropionate (B73278) (3-HP) bi-cycle for autotrophic carbon dioxide fixation, and the ethylmalonyl-CoA (EMC) pathway for the assimilation of acetate (B1210297) and other C2 compounds.[1][2][3] Both pathways are central to the carbon metabolism of various phototrophic and chemotrophic bacteria.
Conversely, in archaea , specifically within the haloarchaea, this compound is an integral component of the methylaspartate cycle , an anaplerotic pathway for acetate assimilation.[4][5][6] This cycle is a unique adaptation for carbon metabolism in hypersaline environments.[4][6]
Visualizing the Pathways
To illustrate the divergent roles of this compound, the following diagrams depict the core reactions in the bacterial 3-hydroxypropionate bi-cycle and the archaeal methylaspartate cycle.
Bacterial 3-Hydroxypropionate Bi-Cycle
References
- 1. Malate Synthase and β-Methylmalyl Coenzyme A Lyase Reactions in the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteolytic Activity Assays in Haloarchaea | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, characterization and exploring biotechnological potential of halophilic archaea from salterns of western India - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Mesaconyl-CoA Transferase Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic properties of mesaconyl-CoA transferase homologs, key enzymes in diverse metabolic pathways. Understanding the catalytic efficiencies and substrate specificities of these enzymes is crucial for applications in metabolic engineering and drug development. This document summarizes quantitative data, outlines experimental methodologies, and visualizes the underlying biochemical processes.
Executive Summary
This compound transferases are a fascinating group of enzymes that catalyze the transfer of a CoA moiety, playing critical roles in carbon fixation and acetate (B1210297) assimilation pathways. This guide focuses on the comparative kinetics of two well-characterized homologs: the intramolecular this compound transferase from the thermophilic bacterium Chloroflexus aurantiacus and the intermolecular succinyl-CoA:mesaconate CoA-transferase from the archaeon Haloarcula hispanica. While both are classified as Family III CoA-transferases, they exhibit distinct catalytic strategies and efficiencies. The C. aurantiacus enzyme demonstrates exceptionally high efficiency in catalyzing an intramolecular CoA transfer, a key step in the 3-hydroxypropionate (B73278) bi-cycle. In contrast, the H. hispanica enzyme facilitates an intermolecular CoA transfer as part of the methylaspartate cycle.
Comparative Kinetic Data
The kinetic parameters for the this compound transferase from Chloroflexus aurantiacus and the succinyl-CoA:mesaconate CoA-transferase from Haloarcula hispanica are presented below. These data highlight the significant differences in their catalytic efficiencies and substrate affinities.
| Enzyme | Organism | Substrate(s) | Km (mM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1 s-1) |
| This compound Transferase | Chloroflexus aurantiacus | Mesaconyl-C1-CoA | 0.16[1] | 495[1] | 370[1] | 2.3 x 106[1] |
| Mesaconyl-C4-CoA | 0.2[1] | 430[1] | 320[1] | 1.6 x 106[1] | ||
| Succinyl-CoA:Mesaconate CoA-Transferase | Haloarcula hispanica | Succinyl-CoA | 2.8[2] | 69.2[2] | N/A | N/A |
| Mesaconate (with 1 mM Succinyl-CoA) | 1.3[2] | 17[2] | N/A | N/A | ||
| Mesaconate (with 5 mM Succinyl-CoA) | 7.1[2] | 45[2] | N/A | N/A |
N/A: Not available in the cited literature.
Discussion of Kinetic Data
The data clearly illustrate the high efficiency of the intramolecular this compound transferase from C. aurantiacus. With kcat/Km values in the range of 106 M-1 s-1, it operates near the diffusion-controlled limit, showcasing a highly evolved catalytic mechanism for its specific role in the 3-hydroxypropionate bi-cycle.[1] The enzyme's ability to handle both mesaconyl-C1-CoA and mesaconyl-C4-CoA with similar high efficiencies underscores its reversible nature within this cyclic pathway.
In contrast, the succinyl-CoA:mesaconate CoA-transferase from H. hispanica displays a significantly higher Km for its CoA donor, succinyl-CoA, indicating a lower affinity compared to the C. aurantiacus enzyme for its substrate. This intermolecular transferase is adapted to the metabolic flux of the methylaspartate cycle, where it activates mesaconate for subsequent reactions.[3] The variation in Km and Vmax for mesaconate at different succinyl-CoA concentrations suggests a more complex kinetic behavior, likely following a bi-substrate reaction mechanism.
While the crystal structure of a homolog from Roseiflexus castenholzii has been solved, providing insights into the intramolecular transfer mechanism, specific kinetic parameters for this enzyme are not yet available.[4] Structural analyses suggest a "cork-up" mechanism where the active site is sealed, favoring the intramolecular reaction.[1]
Experimental Protocols
Kinetic Assay for this compound Transferase (Chloroflexus aurantiacus)
The kinetic characterization of the C. aurantiacus this compound transferase was performed using a continuous spectrophotometric assay.[1]
-
Reaction Mixture: The assay was conducted in a 150 μL volume containing 200 mM HEPES/KOH buffer (pH 8.0 at 25°C) and 22 nM of the purified enzyme.[1]
-
Substrate Concentrations: Varying concentrations of mesaconyl-C1-CoA (50 to 1600 μM) or mesaconyl-C4-CoA (40 to 1300 μM) were used to determine the kinetic parameters.[1]
-
Temperature: The reaction was incubated at 55°C, the optimal growth temperature for C. aurantiacus.[1]
-
Detection: The conversion between mesaconyl-C1-CoA and mesaconyl-C4-CoA was monitored by the change in absorbance at 290 nm (Δε290 nm = 2900 M-1 cm-1) in a quartz cuvette with a 3 mm path length.[1]
-
Data Analysis: The initial rates were plotted against substrate concentrations, and the data were fitted to the Michaelis-Menten equation to determine Km and Vmax values.
Kinetic Assay for Succinyl-CoA:Mesaconate CoA-Transferase (Haloarcula hispanica)
The activity of the H. hispanica succinyl-CoA:mesaconate CoA-transferase was measured using ultra-performance liquid chromatography (UPLC).[5]
-
Reaction Mixture: The reaction mixture for determining the Km for succinyl-CoA contained 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, 10 mM mesaconate, and varying concentrations of succinyl-CoA (0.02–5 mM).[3][5]
-
Temperature: All enzyme assays were performed at 37°C.[5]
-
Assay Procedure: The reaction was initiated by the addition of mesaconate. At appropriate time intervals, aliquots (25 μl) were taken and the reaction was stopped by the addition of 10 μl of 2 M HCl in 10% acetonitrile.[5]
-
Detection: The formation of this compound was quantified by UPLC analysis.[5]
-
Data Analysis: Kinetic parameters were determined from the substrate-dependent formation of the product.
Visualizations
Catalytic Mechanism of Family III CoA-Transferases
Family III CoA-transferases, to which both this compound transferase homologs belong, generally operate via a ping-pong mechanism involving a covalent enzyme-CoA intermediate.[4][6][7][8][9]
Caption: Generalized ping-pong mechanism for Family III CoA-transferases.
Experimental Workflow for Kinetic Analysis
The general workflow for determining the kinetic parameters of CoA-transferases involves several key steps, from enzyme purification to data analysis.
Caption: General experimental workflow for kinetic analysis of CoA-transferases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uniprot.org [uniprot.org]
- 3. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii [frontiersin.org]
- 5. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Reinvestigation of the catalytic mechanism of formyl-CoA transferase, a class III CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new family of CoA-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CoA-transferase family III [metadb.riken.jp]
A Comparative Guide to the Quantification of Mesaconyl-CoA: Cross-Validation of HPLC-UV and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of central metabolic intermediates is crucial for understanding cellular physiology and the development of novel therapeutics. Mesaconyl-coenzyme A (mesaconyl-CoA) is a key intermediate in bacterial carbon metabolism, notably in the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2][3] The robust measurement of this compound is therefore essential for research in these areas. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document presents a cross-validation framework, offering objective comparisons of the performance of these methods and providing supporting experimental data based on established methodologies for acyl-CoA compounds.
Data Presentation: Performance Comparison
The following table summarizes the typical quantitative performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound and related acyl-CoA compounds. While specific performance can vary based on instrumentation and experimental conditions, this table provides a general comparison to guide methodology selection.
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Moderate; relies on chromatographic retention time. Co-elution can be a challenge. | High; relies on retention time and specific mass-to-charge (m/z) transitions of precursor and product ions. |
| Sensitivity (LOD) | pmol range | fmol to amol range[4] |
| Linearity | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude[5][6] |
| Precision (%RSD) | < 5% | < 15% (highly dependent on concentration) |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Throughput | Lower; longer run times may be required for resolution. | Higher; shorter run times are often achievable with high specificity. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Robustness | Generally considered very robust and reproducible. | Can be more susceptible to matrix effects and ion suppression. |
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol is based on established methods for the separation and quantification of acyl-CoA species by reverse-phase HPLC.[7][8][9]
1. Sample Preparation (from bacterial cell culture):
-
Harvest bacterial cells by centrifugation at 4°C.
-
Quench metabolism by immediately resuspending the cell pellet in a cold extraction solution (e.g., 10% trichloroacetic acid or a methanol/acetonitrile/water mixture).
-
Lyse cells by sonication or bead beating on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
The sample can be further purified using solid-phase extraction (SPE) if high matrix complexity is expected.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm, the characteristic absorbance maximum for the adenine (B156593) ring of coenzyme A.[7]
-
Quantification: Based on a standard curve generated from pure this compound standard of known concentrations.
LC-MS/MS Method for this compound Quantification
This protocol is adapted from highly sensitive methods for the quantification of short-chain acyl-CoAs.[4][10]
1. Sample Preparation:
-
Sample preparation follows the same steps as for the HPLC-UV method. However, due to the higher sensitivity of LC-MS/MS, smaller sample amounts may be sufficient.
-
It is crucial to include an internal standard (e.g., a stable isotope-labeled version of this compound or another acyl-CoA not present in the sample) in the extraction solution to account for matrix effects and variations in sample processing and instrument response.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient, for example, from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode using electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the pure compounds. For a related compound like acetyl-CoA (m/z 810), a product ion of m/z 303 is often used.[11]
-
Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.
Mandatory Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the central role of this compound in the ethylmalonyl-CoA pathway, a key route for acetate assimilation in various bacteria.[1][3][12]
Caption: The Ethylmalonyl-CoA Pathway for Acetate Assimilation.
Experimental Workflow for Cross-Validation
The diagram below outlines the logical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification.
Caption: Workflow for HPLC-UV and LC-MS/MS Cross-Validation.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. HPLC-UV offers a cost-effective and robust method suitable for applications where high sensitivity is not paramount. In contrast, LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for detecting low-abundance species and for complex biological matrices where interferences are a concern.[4] The selection of the appropriate technique should be guided by the specific analytical requirements, including the expected concentration of this compound, the complexity of the sample matrix, and the available instrumentation. For rigorous quantitative studies, a cross-validation approach as outlined ensures data accuracy and reliability.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating Gene Function in Mesaconyl-CoA Synthesis: A Comparison of Gene Knockout and Alternative Approaches
A definitive guide for researchers, scientists, and drug development professionals on validating the role of genes in mesaconyl-CoA synthesis. This guide objectively compares the performance of gene knockout strategies with alternative methods, supported by experimental data and detailed protocols.
The validation of a gene's function is a cornerstone of molecular biology and metabolic engineering. In the intricate network of cellular metabolism, the synthesis of this compound is a critical step in pathways like the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation. This guide provides a comprehensive comparison of gene knockout techniques and alternative approaches for validating the function of genes involved in this process, with a focus on the this compound hydratase (mch) gene in Rhodobacter sphaeroides as a case study.
Gene Knockout: The Gold Standard for Functional Validation
Gene knockout, the complete inactivation or removal of a gene, provides the most direct evidence of its function. The resulting phenotype, when compared to the wild-type organism, offers a clear indication of the gene's role in a specific biological process.
Supporting Experimental Data: The Case of mch Knockout in Rhodobacter sphaeroides
In Rhodobacter sphaeroides, the ethylmalonyl-CoA pathway is essential for growth on acetate as the sole carbon source. A key enzyme in this pathway is this compound hydratase, encoded by the mch gene, which catalyzes the conversion of β-methylmalyl-CoA to this compound. Transposon mutagenesis was used to create an mch knockout mutant, leading to a clear and definitive phenotype.
| Strain | Carbon Source | Growth | Implication |
| R. sphaeroides (Wild-Type) | Acetate | Normal | The ethylmalonyl-CoA pathway is functional. |
| R. sphaeroides (mch Knockout) | Acetate | No Growth | The mch gene is essential for acetate assimilation.[1] |
| R. sphaeroides (mch Knockout) | Acetate + Glyoxylate | Growth Restored | The metabolic block is bypassed by providing a downstream product.[1] |
This data unequivocally demonstrates the essential function of the mch gene in the ethylmalonyl-CoA pathway for acetate utilization. The inability of the knockout strain to grow on acetate directly validates the role of this compound hydratase in this metabolic route.[1]
Comparison with Alternative Methods
While gene knockout is a powerful tool, other techniques can also be employed to study gene function. These alternatives, primarily focused on reducing gene expression rather than complete removal, offer different advantages and disadvantages.
| Feature | Gene Knockout (e.g., CRISPR/Cas9, Homologous Recombination) | Gene Knockdown (e.g., RNAi, CRISPRi) |
| Mechanism | Complete and permanent disruption of the target gene at the DNA level. | Transient or stable reduction of gene expression at the mRNA or transcriptional level. |
| Effect on Gene Function | Complete loss of function. | Partial loss of function (hypomorphic). |
| Phenotypic Outcome | Often results in a clear, unambiguous phenotype. | Phenotype may be less severe or variable depending on knockdown efficiency. |
| Lethality | Can be lethal if the gene is essential for viability. | Can be used to study essential genes by titrating the level of knockdown. |
| Off-target Effects | Potential for off-target DNA cleavage with CRISPR/Cas9, though specificity is generally high. | Off-target effects due to miRNA-like binding of siRNAs can be a significant concern. CRISPRi generally has higher specificity. |
| Experimental Complexity | Can be technically demanding and time-consuming, especially for non-model organisms. | Generally faster and technically simpler to implement, particularly for transient knockdown. |
| Reversibility | Generally irreversible. | Can be reversible, allowing for temporal studies of gene function. |
Experimental Protocols
Gene Knockout via Transposon Mutagenesis in Rhodobacter sphaeroides
This protocol provides a general framework for creating a gene knockout in R. sphaeroides using transposon mutagenesis, a method successfully employed to inactivate the mch gene.
Materials:
-
R. sphaeroides wild-type strain
-
E. coli donor strain carrying a suicide plasmid with a transposon (e.g., a Tn5 derivative)
-
Appropriate growth media (e.g., Sistrom's minimal medium, LB medium)
-
Antibiotics for selection
Procedure:
-
Preparation of Donor and Recipient Strains:
-
Grow the E. coli donor strain and the R. sphaeroides recipient strain to mid-log phase in their respective media.
-
-
Conjugation:
-
Mix the donor and recipient cultures.
-
Plate the mixture onto a non-selective medium and incubate to allow for plasmid transfer.
-
-
Selection of Mutants:
-
Resuspend the cells from the conjugation plate and plate onto a selective medium that inhibits the growth of the donor strain and selects for R. sphaeroides cells that have incorporated the transposon (e.g., containing an antibiotic for which the transposon carries a resistance gene).
-
-
Screening for the Desired Phenotype:
-
Screen the resulting colonies for the phenotype of interest. For an mch knockout, this would involve replica plating onto minimal medium with acetate as the sole carbon source. Colonies that fail to grow on acetate but grow on a non-selective carbon source are potential mch mutants.
-
-
Verification of the Knockout:
-
Confirm the location of the transposon insertion in the target gene using PCR and DNA sequencing.
-
Quantitative Analysis of this compound by HPLC
This protocol outlines the methodology for extracting and quantifying CoA esters, including this compound, from bacterial cells.
Materials:
-
Bacterial cell culture (wild-type and knockout strains)
-
Perchloric acid
-
Potassium carbonate
-
HPLC system with a C18 reverse-phase column
-
Potassium phosphate (B84403) buffer
-
Formic acid
Procedure:
-
Cell Harvesting and Metabolite Extraction:
-
Rapidly harvest cells from the culture by centrifugation at a low temperature.
-
Immediately resuspend the cell pellet in cold perchloric acid to quench metabolic activity and extract CoA esters.
-
Neutralize the extract with potassium carbonate and remove the precipitate by centrifugation.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the CoA esters using a gradient of acetonitrile in a potassium phosphate buffer (pH 4.2) containing formic acid.
-
Detect the CoA esters by their absorbance at 260 nm.
-
Identify and quantify this compound by comparing its retention time and peak area to a known standard.
-
Visualizing the Pathways and Processes
This compound Synthesis via the Ethylmalonyl-CoA Pathway
Caption: The Ethylmalonyl-CoA pathway for acetate assimilation.
Experimental Workflow for Gene Knockout Validation
Caption: Workflow for validating gene function via knockout.
Logical Comparison of Gene Inactivation Methods
Caption: Comparison of gene knockout and knockdown approaches.
References
A Comparative Analysis of Two Carbon Fixation Pathways: The 3-Hydroxypropionate Cycle and the Ethylmalonyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the 3-hydroxypropionate (B73278) (3-HP) cycle and the ethylmalonyl-CoA (EMC) pathway, two distinct metabolic routes for carbon fixation and acetyl-CoA assimilation in microorganisms. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of the pathways to facilitate a comprehensive understanding.
Introduction
The 3-hydroxypropionate cycle and the ethylmalonyl-CoA pathway are crucial metabolic routes in certain bacteria and archaea, enabling them to assimilate carbon from simple compounds. The 3-HP cycle is a carbon dioxide fixation pathway, while the EMC pathway is primarily involved in the assimilation of acetyl-CoA.[1][2] Understanding the intricacies of these pathways, their key enzymes, and their energetic efficiencies is vital for research in microbiology, metabolic engineering, and the development of novel therapeutics targeting microbial metabolism.
Pathway Overviews
The 3-Hydroxypropionate (3-HP) Bicycle
The 3-hydroxypropionate bicycle, also known as the 3-hydroxypropionate pathway, is a carbon fixation pathway found in some photosynthetic and chemotrophic bacteria, such as Chloroflexus aurantiacus.[1][3] This pathway is divided into two interconnected cycles. In the first part, two molecules of bicarbonate are fixed by acetyl-CoA carboxylase and propionyl-CoA carboxylase, leading to the formation of glyoxylate (B1226380).[3][4] The second part of the pathway involves the assimilation of glyoxylate to produce pyruvate, which can then be used for the synthesis of various cellular components.[4][5]
The Ethylmalonyl-CoA (EMC) Pathway
The ethylmalonyl-CoA pathway is an anaplerotic sequence that enables organisms lacking isocitrate lyase, such as Rhodobacter sphaeroides and Methylobacterium extorquens, to assimilate acetyl-CoA.[6][7] This pathway is crucial for growth on C2 compounds. The EMC pathway converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA.[7] The key enzyme of this pathway is crotonyl-CoA carboxylase/reductase, which catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA.[8][9]
Quantitative Comparison
The following tables summarize the key quantitative differences between the 3-hydroxypropionate cycle and the ethylmalonyl-CoA pathway.
| Feature | 3-Hydroxypropionate Bicycle | Ethylmalonyl-CoA Pathway | Reference(s) |
| Primary Function | Carbon dioxide fixation | Acetyl-CoA assimilation | [3][6] |
| Starting Substrate(s) | Acetyl-CoA, 3 HCO₃⁻ | 2 Acetyl-CoA, 2 HCO₃⁻ | [3][7] |
| Net Products | 1 Pyruvate | 1 Glyoxylate, 1 Succinyl-CoA | [3][7] |
| Overall Reaction | 3 HCO₃⁻ + 5 ATP + 6 NADPH + 1 quinone → 1 Pyruvate + 6 NADP⁺ + 1 quinoneH₂ + 3 ADP + 3 Pi + 2 AMP + 2 PPi | 2 Acetyl-CoA + 2 CO₂ + 2 ATP + 2 NADPH → Glyoxylate + Succinyl-CoA + 2 ADP + 2 Pi + 2 NADP⁺ | [3][7] |
| ATP Consumption | 5 ATP per pyruvate | 2 ATP per glyoxylate + succinyl-CoA | [3][7] |
| NAD(P)H Consumption | 6 NADPH per pyruvate | 2 NADPH per glyoxylate + succinyl-CoA | [3][7] |
| Key Carboxylating Enzymes | Acetyl-CoA carboxylase, Propionyl-CoA carboxylase | Crotonyl-CoA carboxylase/reductase, Propionyl-CoA carboxylase | [3][9] |
| Oxygen Sensitivity | Insensitive | Sensitive (some enzymes) | [3] |
| Example Organisms | Chloroflexus aurantiacus | Rhodobacter sphaeroides, Methylobacterium extorquens | [3][6] |
Table 1: General Comparison of the 3-HP Bicycle and EMC Pathway
| Enzyme | Organism | Substrate(s) | Km | Vmax or Specific Activity | Reference(s) |
| 3-Hydroxypropionate Bicycle | |||||
| Acetyl-CoA carboxylase | Chloroflexus aurantiacus | Acetyl-CoA | - | - | [6] |
| Malonyl-CoA reductase | Chloroflexus aurantiacus | Malonyl-CoA, NADPH | - | - | [8] |
| Propionyl-CoA carboxylase | Chloroflexus aurantiacus | Propionyl-CoA | - | - | [8] |
| Malyl-CoA lyase | Chloroflexus aurantiacus | (S)-Malyl-CoA | - | - | [8] |
| Ethylmalonyl-CoA Pathway | |||||
| Crotonyl-CoA carboxylase/reductase | Rhodobacter sphaeroides | Crotonyl-CoA, NADPH, HCO₃⁻ | 0.4 mM, 0.7 mM, 14 mM | 40 U/mg | [10] |
| Ethylmalonyl-CoA mutase | Methylobacterium extorquens | (2R)-Ethylmalonyl-CoA | - | - | [11] |
| β-Methylmalyl-CoA lyase | Methylobacterium extorquens | β-Methylmalyl-CoA | - | - | [11] |
Experimental Protocols
Assay for Key Enzyme Activity: Crotonyl-CoA Carboxylase/Reductase (EMC Pathway)
This spectrophotometric assay measures the activity of crotonyl-CoA carboxylase/reductase by monitoring the oxidation of NADPH.
Materials:
-
Assay buffer: 100 mM Tris-HCl (pH 7.8)
-
Crotonyl-CoA solution (10 mM)
-
NADPH solution (10 mM)
-
Sodium bicarbonate (NaHCO₃) solution (1 M)
-
Cell-free extract or purified enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of assay buffer
-
50 µL of NaHCO₃ solution
-
50 µL of NADPH solution
-
Cell-free extract or purified enzyme
-
-
Incubate the mixture for 2 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of crotonyl-CoA solution.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹).
-
Calculate the specific activity as µmol of NADPH oxidized per minute per mg of protein.[9]
Assay for Key Enzyme Activity: Acetyl-CoA Carboxylase (3-HP Bicycle)
This is a coupled spectrophotometric assay. The malonyl-CoA produced by acetyl-CoA carboxylase is immediately reduced by an excess of malonyl-CoA reductase, and the accompanying NADPH oxidation is monitored.
Materials:
-
Assay buffer: 100 mM MOPS-KOH (pH 7.5)
-
Acetyl-CoA solution (10 mM)
-
ATP solution (100 mM)
-
MgCl₂ solution (100 mM)
-
NADPH solution (10 mM)
-
Sodium bicarbonate (NaHCO₃) solution (1 M)
-
Purified malonyl-CoA reductase
-
Cell-free extract or purified acetyl-CoA carboxylase
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Assay buffer
-
MgCl₂
-
NaHCO₃
-
ATP
-
NADPH
-
An excess of purified malonyl-CoA reductase
-
Cell-free extract or purified enzyme
-
-
Incubate for 2 minutes at the desired temperature (e.g., 55°C for C. aurantiacus enzymes).
-
Start the reaction by adding acetyl-CoA.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the specific activity, noting that two molecules of NADPH are oxidized for each molecule of acetyl-CoA carboxylated.[8]
13C-Metabolic Flux Analysis (MFA)
This powerful technique is used to quantify the in vivo fluxes through metabolic pathways.
Workflow:
Detailed Steps:
-
Isotope Labeling Experiment: Cultivate the microorganism of interest in a chemically defined medium where a primary carbon source (e.g., glucose or acetate) is replaced with a 13C-labeled isotopomer. The culture should reach a metabolic and isotopic steady state.[12]
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., using cold methanol) to preserve the in vivo metabolic state. Extract intracellular metabolites.
-
Biomass Hydrolysis: Hydrolyze cellular macromolecules (e.g., proteins) to their constituent monomers (e.g., amino acids).
-
Analytical Measurement: Analyze the mass isotopomer distributions of the extracted metabolites and biomass monomers using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Computational Flux Analysis: Use specialized software to fit the measured labeling patterns to a metabolic model of the organism's central metabolism. This allows for the calculation of intracellular metabolic fluxes.[4]
Conclusion
The 3-hydroxypropionate bicycle and the ethylmalonyl-CoA pathway represent two elegant solutions evolved by microorganisms for carbon assimilation. The 3-HP bicycle is a dedicated carbon fixation pathway with a higher ATP cost, while the EMC pathway is a more energetically favorable route for assimilating acetyl-CoA. The choice between these pathways is dictated by the organism's genetic makeup and its ecological niche. The experimental protocols provided herein offer a starting point for researchers to investigate these fascinating metabolic networks further. A thorough understanding of these pathways is not only fundamental to microbial physiology but also holds significant potential for applications in metabolic engineering and the development of novel antimicrobial strategies.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. journals.asm.org [journals.asm.org]
- 3. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Chloroflexus aurantiacus acetyl-CoA carboxylase evolves fused biotin carboxylase and biotin carboxyl carrier protein to complete carboxylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Mesaconyl-CoA vs. Itaconyl-CoA: A Comparative Guide to Their Distinct Metabolic Roles
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, coenzyme A (CoA) thioesters play pivotal roles as key intermediates and regulators. Among these, mesaconyl-CoA and itaconyl-CoA have emerged as molecules of significant interest, each carving out distinct and crucial functions in different biological contexts. While structurally related as C5-dicarboxylic acyl-CoAs, their metabolic fates and physiological impacts are remarkably divergent. This compound is a central player in bacterial carbon metabolism, essential for autotrophic CO2 fixation and acetate (B1210297) assimilation. In stark contrast, itaconyl-CoA acts as a critical effector molecule in the mammalian innate immune response, wielding antimicrobial and anti-inflammatory properties.
This guide provides a comprehensive comparison of this compound and itaconyl-CoA, detailing their metabolic pathways, the enzymes that govern their transformations, and their physiological significance. We present quantitative data to support these comparisons, detailed experimental protocols for their study, and visual diagrams to elucidate the complex pathways in which they participate.
At a Glance: Key Distinctions
| Feature | This compound | Itaconyl-CoA |
| Primary Organism | Bacteria | Mammals (primarily immune cells) |
| Core Metabolic Role | Central carbon metabolism intermediate | Immune and inflammatory regulation |
| Key Associated Pathway(s) | 3-Hydroxypropionate cycle, Ethylmalonyl-CoA pathway, Methylaspartate cycle | Itaconate pathway (linked to TCA cycle) |
| Primary Function | Carbon fixation, Acetate assimilation | Antimicrobial, Anti-inflammatory |
| Key Associated Enzyme(s) | This compound hydratase | Itaconyl-CoA synthetase (e.g., SUGCT), Methylmalonyl-CoA mutase (as a target) |
Metabolic Pathways and Enzymatic Control
The metabolic significance of both this compound and itaconyl-CoA is defined by the specific pathways in which they operate and the enzymes that catalyze their formation and conversion.
This compound: A Hub in Bacterial Carbon Metabolism
This compound is a key intermediate in several bacterial metabolic pathways that are crucial for their survival and growth in diverse environments.[1][2] These pathways provide mechanisms for carbon fixation and the assimilation of simple carbon compounds.
Three major pathways involving this compound are:
-
3-Hydroxypropionate (3-HP) Bicycle: In some phototrophic bacteria like Chloroflexus aurantiacus, this cycle is a means of autotrophic CO2 fixation.[1][2] In this pathway, β-methylmalyl-CoA is dehydrated to this compound by This compound hydratase .
-
Ethylmalonyl-CoA Pathway: This pathway enables bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens to assimilate acetate.[1][2] Here, the hydration of this compound to β-methylmalyl-CoA, also catalyzed by This compound hydratase , is a key step.
-
Methylaspartate Cycle: This pathway is another route for acetate assimilation found in some haloarchaea. Mesaconate is activated to this compound, which is then hydrated to β-methylmalyl-CoA.
The enzyme This compound hydratase is central to these pathways, catalyzing the reversible hydration of this compound to β-methylmalyl-CoA.[1][2] The direction of this reaction is dependent on the specific metabolic needs of the organism.
Itaconyl-CoA: An Effector of Mammalian Innate Immunity
Itaconyl-CoA is synthesized in mammalian immune cells, particularly macrophages, upon activation by inflammatory stimuli. It is a derivative of itaconate, a metabolite produced from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (IRG1). Itaconate is then converted to itaconyl-CoA by enzymes such as succinyl-CoA:itaconate CoA-transferase (SUGCT).
The primary role of itaconyl-CoA is to exert antimicrobial and anti-inflammatory effects through the inhibition of key metabolic enzymes in both pathogens and the host cell.[3]
-
Antimicrobial Activity: Itaconyl-CoA is a potent inhibitor of methylmalonyl-CoA mutase (MCM) , a crucial enzyme in the propionate (B1217596) metabolism of bacteria like Mycobacterium tuberculosis.[3] By inhibiting MCM, itaconyl-CoA disrupts bacterial carbon metabolism and growth. Itaconate itself also inhibits isocitrate lyase , an enzyme of the glyoxylate (B1226380) shunt essential for the survival of many pathogenic bacteria on fatty acid and acetate carbon sources.[4]
-
Anti-inflammatory and Metabolic Reprogramming: Within the macrophage, itaconate inhibits succinate (B1194679) dehydrogenase (SDH) , leading to the accumulation of succinate and subsequent modulation of the inflammatory response. Itaconyl-CoA has also been shown to be a competitive inhibitor of the erythroid-specific 5-aminolevulinate synthase (ALAS2) , the rate-limiting enzyme in heme synthesis, providing a link between inflammation and anemia.[5]
Quantitative Comparison
The functional differences between this compound and itaconyl-CoA are reflected in the kinetic parameters of the enzymes that interact with them and their intracellular concentrations.
| Parameter | This compound Related | Itaconyl-CoA Related |
| Enzyme Specific Activity | This compound Hydratase (C. aurantiacus): ~1,300 µmol min⁻¹ mg⁻¹[6] | Not applicable (Itaconyl-CoA is primarily an inhibitor) |
| Inhibitory Constant (Ki) | Not applicable (this compound is a substrate) | Itaconyl-CoA vs. ALAS2: ~100 µM[5] |
| Intracellular Concentration | Varies depending on bacterial species and growth conditions. | Itaconate (precursor): Can reach low millimolar concentrations in activated macrophages.[7] |
Experimental Protocols
A key aspect of studying these molecules is their accurate quantification and the characterization of the enzymes that metabolize or are targeted by them.
Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.
Objective: To determine the intracellular concentrations of this compound or itaconyl-CoA in biological samples.
Materials:
-
Biological sample (bacterial pellet or mammalian cells)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
LC-MS/MS system with a C18 reversed-phase column
Protocol:
-
Extraction:
-
Rapidly quench metabolism by flash-freezing the cell pellet in liquid nitrogen.
-
Extract metabolites with a cold solvent mixture, typically acetonitrile/methanol/water (2:2:1, v/v/v), containing an internal standard.[8]
-
Vortex thoroughly and centrifuge at high speed to pellet cellular debris.
-
-
LC Separation:
-
Inject the supernatant onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
-
MS/MS Detection:
-
Perform mass spectrometry in positive ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect the precursor and product ions for each acyl-CoA of interest. The characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety is often monitored.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound or itaconyl-CoA standards.
-
Normalize the peak area of the analyte to the peak area of the internal standard and quantify using the standard curve.
-
Enzyme Assay for this compound Hydratase
Objective: To determine the activity of this compound hydratase.
Principle: The reversible hydration of this compound to β-methylmalyl-CoA can be monitored by HPLC. The assay can be performed in either direction.
Materials:
-
Purified this compound hydratase
-
This compound or β-methylmalyl-CoA substrate
-
Reaction buffer (e.g., Tris-HCl)
-
HPLC system with a C18 column and UV detector (260 nm)
Protocol (in the direction of β-methylmalyl-CoA formation):
-
Prepare a reaction mixture containing the reaction buffer and this compound.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 55°C for the C. aurantiacus enzyme).[9]
-
Stop the reaction at various time points by adding a quenching agent (e.g., formic acid).
-
Analyze the reaction mixture by HPLC to separate and quantify the substrate (this compound) and product (β-methylmalyl-CoA).
-
Calculate the enzyme activity based on the rate of product formation.
Enzyme Inhibition Assay for Itaconyl-CoA
Objective: To determine the inhibitory constant (Ki) of itaconyl-CoA for a target enzyme (e.g., ALAS2).
Principle: The effect of different concentrations of itaconyl-CoA on the initial reaction rate of the target enzyme is measured.
Materials:
-
Purified target enzyme (e.g., ALAS2)
-
Substrates for the target enzyme (e.g., succinyl-CoA and glycine (B1666218) for ALAS2)
-
Itaconyl-CoA
-
Reaction buffer
-
A method to detect the product of the enzymatic reaction (e.g., spectrophotometric assay for ALA formation).[5]
Protocol:
-
Set up a series of reaction mixtures, each containing the reaction buffer, substrates, and the target enzyme.
-
Add varying concentrations of itaconyl-CoA to these reaction mixtures. Include a control with no inhibitor.
-
Initiate the reactions and measure the initial velocity (rate of product formation) for each concentration of itaconyl-CoA.
-
Plot the data using a suitable method (e.g., Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.
Conclusion
This compound and itaconyl-CoA, despite their structural similarities, exemplify the remarkable functional diversity of metabolites. This compound is a cornerstone of central carbon metabolism in a wide range of bacteria, enabling them to utilize simple carbon sources for growth. In contrast, itaconyl-CoA has been co-opted by the mammalian immune system as a potent effector molecule that combats infection and modulates inflammation. Understanding the distinct roles of these two molecules provides valuable insights into bacterial physiology and host-pathogen interactions, opening avenues for the development of novel antimicrobial agents and immunomodulatory therapies. The experimental approaches detailed in this guide provide a framework for researchers to further explore the fascinating biology of these two important metabolites.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itaconyl-CoA forms a stable biradical in methylmalonyl-CoA mutase and derails its activity and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate, an isocitrate lyase-directed inhibitor in Pseudomonas indigofera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunometabolite itaconate inhibits heme synthesis and remodels cellular metabolism in erythroid precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Food Fight: Role of Itaconate and Other Metabolites in Anti-Microbial Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to Biomarkers in Propionate Metabolism Disorders
Mesaconyl-CoA, a metabolite primarily found in bacterial pathways, is not a recognized biomarker in human metabolic states. This guide pivots to address the critical need for robust biomarker validation in related, clinically significant human inborn errors of metabolism: Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA). Here, we provide a comprehensive comparison of established and emerging biomarkers for these conditions, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their vital work.
Introduction to Propionic and Methylmalonic Acidemia
Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) are rare, inherited metabolic disorders that disrupt the normal breakdown of certain amino acids and fatty acids.[1] These conditions are caused by deficiencies in the enzymes propionyl-CoA carboxylase and methylmalonyl-CoA mutase, respectively.[2][3] The resulting buildup of toxic metabolites can lead to severe neurological damage and life-threatening metabolic crises.[4][5] Accurate and timely diagnosis, along with ongoing monitoring of disease progression and therapeutic response, is heavily reliant on the precise measurement of specific biomarkers.[6][7]
Comparative Analysis of Key Biomarkers
The landscape of biomarkers for PA and MMA includes both primary metabolites that accumulate due to the enzymatic block and secondary markers that reflect downstream cellular stress and mitochondrial dysfunction. This section provides a comparative overview of their performance.
| Biomarker Category | Biomarker | Associated Disorder(s) | Sample Type | Analytical Method | Key Performance Characteristics |
| Primary Acylcarnitine | Propionylcarnitine (C3) | PA and MMA | Dried Blood Spot, Plasma | LC-MS/MS | High sensitivity for newborn screening; elevated in both conditions, requiring second-tier testing for differentiation.[2] |
| Primary Organic Acids | 3-Hydroxypropionic Acid (3-HPA) | Primarily PA | Urine, Plasma | GC-MS, LC-MS/MS | A major urinary metabolite in PA, reflecting the shunting of propionyl-CoA into alternative pathways.[8][9][10] |
| Methylcitric Acid (MCA) | PA and MMA | Urine, Plasma | GC-MS, LC-MS/MS | Elevated in both PA and MMA, often used in conjunction with other markers for differential diagnosis.[4][6] | |
| Methylmalonic Acid (MMA) | MMA | Urine, Plasma, CSF | GC-MS, LC-MS/MS | Pathognomonic for MMA; its levels are a direct indicator of the metabolic block.[11][12][13] | |
| Secondary/Emerging Biomarkers | Fibroblast Growth Factor 21 (FGF21) | PA and MMA | Plasma, Serum | ELISA | A marker of mitochondrial dysfunction; elevated levels correlate with disease severity.[14][15] |
| Growth Differentiation Factor 15 (GDF15) | PA and MMA | Plasma, Serum | ELISA | Another marker of mitochondrial stress; shows a significant response to therapeutic interventions like liver transplantation.[14][15] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reliable quantification of these biomarkers. Below are representative methodologies for the key analytical techniques employed.
Protocol 1: Quantification of Acylcarnitines and Organic Acids by LC-MS/MS
This method is suitable for the simultaneous or separate analysis of acylcarnitines (like C3) and organic acids (like 3-HPA, MCA, and MMA) in plasma, urine, or dried blood spots.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 400 µL of a cold extraction solution (e.g., 80% acetonitrile/20% water) containing a mixture of stable isotope-labeled internal standards for the analytes of interest.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 2% to 98% B over 10-15 minutes is typical.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) for acylcarnitines and negative electrospray ionization (ESI-) for organic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example:
-
Propionylcarnitine (C3): m/z 218.1 -> 85.1
-
Methylmalonic Acid: m/z 117.0 -> 73.0 (in negative mode)
-
-
Data Analysis: The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Protocol 2: Quantification of FGF21 and GDF15 by ELISA
1. Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Aliquot the resulting serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure (General Steps):
-
Use a commercially available, validated ELISA kit for human FGF21 or GDF15.
-
Bring all reagents and samples to room temperature before use.
-
Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Incubate for the time specified in the kit protocol (typically 1-2 hours).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and wash again.
-
Add the substrate solution, which will react with the enzyme to produce a color change.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of FGF21 or GDF15 in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Metabolic and Diagnostic Pathways
To further clarify the relationships between the metabolic pathways, experimental workflows, and diagnostic logic, the following diagrams are provided in Graphviz DOT language.
Caption: Propionate metabolism and sites of enzymatic defects in PA and MMA.
Caption: A generalized workflow for the validation of metabolic biomarkers.
Caption: A simplified decision tree for the differential diagnosis of PA and MMA.
Conclusion
While this compound does not serve as a biomarker in human metabolic diseases, the principles of biomarker validation are critical in the context of related disorders such as Propionic and Methylmalonic Acidemia. The established biomarkers—propionylcarnitine, 3-hydroxypropionic acid, methylcitric acid, and methylmalonic acid—remain the cornerstone of diagnosis and monitoring. Emerging biomarkers like FGF21 and GDF15 offer promising avenues for assessing disease severity and the impact of therapeutic interventions by providing a window into the downstream effects of mitochondrial dysfunction. Continued research and rigorous validation of both established and novel biomarkers are essential for improving outcomes for individuals affected by these serious metabolic disorders.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. floridanewbornscreening.com [floridanewbornscreening.com]
- 4. Propionic Acidemia, Methylmalonic Acidemia, and Cobalamin C Deficiency: Comparison of Untargeted Metabolomic Profiles [mdpi.com]
- 5. Methylmalonyl-CoA mutase deficiency - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Biomarkers for drug development in propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid | Rupa Health [rupahealth.com]
- 9. 3-Hydroxypropionic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. 3-Hydroxypropionic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Methylmalonic Acid (MMA) Biomarker Test | Superpower Health Intelligence [superpower.com]
- 12. intercoastalhealth.com [intercoastalhealth.com]
- 13. privatemdlabs.com [privatemdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative genomics of mesaconyl-CoA metabolic pathways
A Comparative Genomic Guide to Mesaconyl-CoA Metabolic Pathways for Researchers, Scientists, and Drug Development Professionals
The metabolism of mesaconyl-coenzyme A (CoA) is a critical juncture in several central carbon metabolic pathways, notably the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation. Recent advancements in comparative genomics have illuminated the diversity and evolutionary relationships of the enzymes and gene clusters governing these pathways across different microbial species. This guide provides a comparative overview of this compound metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and potential therapeutic development.
Data Presentation
The following tables summarize the kinetic properties of key enzymes involved in this compound metabolism from different organisms, providing a basis for comparative analysis.
Table 1: Kinetic Parameters of this compound Hydratase (Mch)
| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | V_max_ (µmol min⁻¹ mg⁻¹) | Reference |
| Haloarcula hispanica | β-methylmalyl-CoA | 0.13 ± 0.02 | 89 | 3.7 ± 0.1 | [1][2] |
| Mesaconyl-C1-CoA | 0.23 ± 0.04 | - | 1.1 ± 0.1 | [1][2] | |
| Mesaconyl-C4-CoA | 0.25 ± 0.03 | - | 0.31 ± 0.02 | [1][2] | |
| Chloroflexus aurantiacus | erythro-β-methylmalyl-CoA | - | 1700 | 1300 | [3] |
| Rhodobacter sphaeroides | erythro-β-methylmalyl-CoA | - | 1900 | 1300 | [3] |
Table 2: Kinetic Parameters of Succinyl-CoA:Mesaconate CoA-Transferase (Mct)
| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | V_max_ (µmol min⁻¹ mg⁻¹) | Reference |
| Haloarcula hispanica | Succinyl-CoA | 0.21 ± 0.02 | 12.2 | 0.51 ± 0.02 | [1][2] |
| Mesaconate | 0.45 ± 0.05 | 12.2 | 0.51 ± 0.02 | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of this compound metabolic pathways.
Heterologous Expression and Purification of this compound Pathway Enzymes
Objective: To produce and purify recombinant enzymes for biochemical characterization.
Protocol:
-
Gene Amplification and Cloning: The genes encoding the target enzymes (e.g., mch, mct) are amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR) with specific primers. The amplified DNA is then ligated into an appropriate expression vector (e.g., pET vectors for E. coli, pTA963 for haloarchaea) containing a suitable tag for purification (e.g., His-tag).[1][3]
-
Transformation and Expression: The recombinant plasmid is transformed into a suitable expression host (e.g., E. coli BL21(DE3) or Haloferax volcanii). Protein expression is induced under optimal conditions (e.g., addition of IPTG for E. coli, tryptophan for H. volcanii).[1][3]
-
Cell Lysis and Protein Purification: The cells are harvested by centrifugation and lysed by sonication or enzymatic digestion. The tagged recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.[3]
Enzyme Activity Assays
Objective: To determine the kinetic parameters of the purified enzymes.
a) this compound Hydratase (Mch) Assay:
-
Reaction Mixture: A typical reaction mixture contains 100 mM Tris-HCl buffer (pH 7.8), 3 M KCl (for haloarchaeal enzymes), 5 mM MgCl₂, and varying concentrations of the substrate (β-methylmalyl-CoA or this compound).[1][2]
-
Procedure: The reaction is initiated by the addition of the purified enzyme. The mixture is incubated at a specific temperature (e.g., 37°C). Aliquots are taken at different time points and the reaction is stopped by the addition of acid (e.g., HCl).[1][2]
-
Analysis: The formation or consumption of the substrate/product is monitored by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a C18 column, detecting the CoA esters at 260 nm.[1][2][3]
-
Kinetic Parameter Calculation: The initial reaction rates are determined at various substrate concentrations. The K_m_ and V_max_ values are then calculated by fitting the data to the Michaelis-Menten equation using software like GraphPad Prism.[1][2]
b) Succinyl-CoA:Mesaconate CoA-Transferase (Mct) Assay:
-
Reaction Mixture: The assay mixture typically contains 100 mM Tris-HCl buffer (pH 7.8), 3 M KCl, 5 mM MgCl₂, a fixed concentration of one substrate (e.g., 10 mM mesaconate), and varying concentrations of the other substrate (e.g., 0.02–5 mM succinyl-CoA).[1][2]
-
Procedure: The reaction is started by the addition of the purified Mct enzyme and incubated at 37°C. The reaction is stopped and analyzed as described for the Mch assay.[1][2]
-
Analysis and Calculation: The formation of this compound is quantified by UPLC. Kinetic parameters are determined as described above.[1][2]
Phylogenetic Analysis
Objective: To infer the evolutionary relationships of this compound pathway enzymes.
Protocol:
-
Sequence Retrieval: Homologous protein sequences of the target enzyme are retrieved from public databases like NCBI using BLASTp.
-
Multiple Sequence Alignment: The retrieved sequences are aligned using a multiple sequence alignment program such as ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple sequence alignment using methods like Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software packages like MEGA or PHYLIP are commonly used for this purpose.
-
Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized and annotated to show the evolutionary divergence and relationships between the different enzyme sequences.
Mandatory Visualization
The following diagrams illustrate the key this compound metabolic pathways and a typical experimental workflow for their comparative genomic analysis.
References
- 1. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 3. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereospecificity of Enzymes Acting on Mesaconyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereospecificity of key enzymes that metabolize mesaconyl-CoA, a central intermediate in various bacterial metabolic pathways. Understanding the stereochemical precision of these enzymes is crucial for pathway elucidation, synthetic biology applications, and the development of targeted therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes enzymatic pathways to facilitate a clear understanding of their distinct stereochemical preferences.
Overview of Key Enzymes and Pathways
This compound is a C5-dicarboxylic acid thioester that plays a pivotal role in pathways such as the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation.[1] The stereochemistry of the enzymatic reactions involving this compound is critical for the correct channeling of metabolites into downstream pathways. The primary enzymes discussed in this guide are:
-
This compound Hydratase: Catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.
-
This compound C1:C4 CoA Transferase: An intramolecular transferase that isomerizes mesaconyl-C1-CoA and mesaconyl-C4-CoA.
-
L-Malyl-CoA/β-Methylmalyl-CoA Lyase: A bifunctional enzyme that can cleave β-methylmalyl-CoA, a product of this compound hydratase.
Quantitative Comparison of Enzyme Stereospecificity
The stereospecificity of these enzymes has been characterized in several organisms. The following tables summarize the available quantitative data on their substrate preference and kinetic parameters.
Table 1: Kinetic Parameters of this compound Hydratase
| Organism | Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1 s-1) | Reference |
| Haloarcula hispanica | Mesaconyl-C1-CoA | 0.28 ± 0.04 | 5.9 ± 0.3 | 4.4 | 1.6 x 104 | [2] |
| Mesaconyl-C4-CoA | 0.17 ± 0.02 | 1.7 ± 0.1 | 1.3 | 7.6 x 103 | [2] | |
| β-Methylmalyl-CoA | 0.11 ± 0.01 | 15.6 ± 0.5 | 11.7 | 1.1 x 105 | [2] | |
| Chloroflexus aurantiacus | erythro-β-Methylmalyl-CoA | - | 1,300 | - | - | [1][3] |
| Rhodobacter sphaeroides | erythro-β-Methylmalyl-CoA | - | 1,300 | - | - | [1][3] |
Note: The data for C. aurantiacus and R. sphaeroides represent the rate of dehydration of erythro-β-methylmalyl-CoA.
Table 2: Kinetic Parameters of this compound C1:C4 CoA Transferase from Chloroflexus aurantiacus
| Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1 s-1) | Reference |
| Mesaconyl-C1-CoA | 0.16 | 495 | 370 | 2.3 x 106 | [4] |
| Mesaconyl-C4-CoA | 0.20 | 430 | 320 | 1.6 x 106 | [4] |
Table 3: Substrate Specificity of L-Malyl-CoA/β-Methylmalyl-CoA Lyase from Rhodobacter capsulatus
| Substrate | Relative Activity (%) |
| L-Malyl-CoA (cleavage) | 100 |
| β-Methylmalyl-CoA (cleavage) | 25 |
| Acetyl-CoA + Glyoxylate (B1226380) (condensation) | 100 |
| Propionyl-CoA + Glyoxylate (condensation) | 110 |
Note: Data from a study on the enzyme from Rhodobacter capsulatus, which is homologous to the enzyme in other bacteria where the ethylmalonyl-CoA pathway is active.[5] The enzyme from Rhodobacter sphaeroides also exhibits activity with both acetyl-CoA and propionyl-CoA for the condensation reaction.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context of these enzymes and a general workflow for determining their stereospecificity.
Experimental Protocols
Synthesis of Mesaconyl-C1-CoA and Mesaconyl-C4-CoA
A mixture of mesaconyl-C1-CoA and mesaconyl-C4-CoA can be synthesized chemically from mesaconic acid using the mixed anhydride (B1165640) method.[7] The individual isomers can then be purified by HPLC.[4][7]
Protocol:
-
Dissolve 0.5 M mesaconic acid in diethyl ether on ice.
-
Add water-free pyridine (B92270) and ice-cold ethyl chloroformate under constant stirring.
-
After 15 minutes, slowly add the supernatant containing mesaconic anhydride to a solution of Coenzyme A (2.5 mM CoA, 25 mM NaHCO3).
-
Stir on ice for 30 minutes and then adjust the pH to 3.0 with HCl.
-
Purify the resulting this compound isomers using reversed-phase HPLC.
This compound Hydratase Activity Assay
The activity of this compound hydratase can be measured in both the hydration and dehydration directions using UPLC or HPLC to monitor the conversion of substrates to products.[2][7]
Protocol (Hydration direction):
-
Prepare a reaction mixture containing 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, and 1 mM of the specific this compound isomer (C1 or C4).
-
Initiate the reaction by adding the purified enzyme or cell extract.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C for the enzyme from H. hispanica).
-
Stop the reaction at various time points by adding a quenching solution (e.g., 2 M HCl/10% acetonitrile).
-
Remove precipitated protein by centrifugation.
-
Analyze the supernatant by reversed-phase UPLC or HPLC to quantify the formation of β-methylmalyl-CoA.
Protocol (Dehydration direction):
-
The assay is performed similarly, but with β-methylmalyl-CoA (e.g., 0.5 mM) as the substrate.
-
Monitor the formation of this compound isomers over time.
Chiral Separation of Products
To confirm the stereospecificity of the reaction, the stereoisomers of the product (e.g., β-methylmalyl-CoA) need to be separated and quantified. This is typically achieved using chiral chromatography.
General Approach:
-
After the enzymatic reaction, the product is isolated, often by solid-phase extraction or preparative HPLC.
-
The isolated product is then analyzed on a chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase).
-
The mobile phase composition is optimized to achieve baseline separation of the enantiomers or diastereomers.
-
The separated stereoisomers are detected by UV/Vis or mass spectrometry, and their relative peak areas are used to determine the enantiomeric or diastereomeric excess.
Alternative Enzymes and Pathways
While this compound hydratase is a key player, other enzymes can also act on related metabolites, influencing the overall stereochemical outcome of a pathway.
-
(R)-specific Enoyl-CoA Hydratases: These enzymes, belonging to the MaoC-like hydratase family, are involved in pathways such as polyhydroxyalkanoate (PHA) biosynthesis. They exhibit a high degree of stereospecificity for the (R)-enantiomer of 3-hydroxyacyl-CoAs. For example, the (R)-specific enoyl-CoA hydratase from Aeromonas caviae shows high activity towards short-chain enoyl-CoAs, producing the corresponding (R)-3-hydroxyacyl-CoAs.[8][9] The stereoselectivity of enoyl-CoA hydratase from rat liver for the hydration of trans-2-crotonyl-CoA to 3(S)-hydroxybutyryl-CoA over the 3(R) isomer is extremely high, with a ratio of 400,000 to 1.[10][11][12]
-
L-Malyl-CoA/β-Methylmalyl-CoA Lyase: This bifunctional enzyme can act on the product of this compound hydratase, β-methylmalyl-CoA. In the ethylmalonyl-CoA pathway, it catalyzes the cleavage of erythro-β-methylmalyl-CoA to glyoxylate and propionyl-CoA.[5][6][13] In the 3-hydroxypropionate cycle, it works in the reverse direction, condensing propionyl-CoA and glyoxylate to form β-methylmalyl-CoA.[14][15] Its activity is crucial for connecting the metabolism of C2 and C3 compounds.
Structural Basis of Stereospecificity
The stereospecificity of the MaoC-like hydratase family, to which this compound hydratase belongs, is determined by the specific architecture of their active sites. These enzymes typically form a "hot-dog" fold.[16] The orientation of the substrate within the active site, dictated by specific amino acid residues, determines which face of the double bond is accessible for the addition of a water molecule, thus defining the stereochemistry of the resulting hydroxyl group.[17] For instance, in enoyl-CoA hydratase, the selective activation of one of two bound substrate conformers is responsible for the high stereoselectivity.[10][12] The unique heterotetrameric structure of some MaoC-like hydratases, such as one involved in cholesterol catabolism in Mycobacterium tuberculosis, creates an expanded binding site to accommodate bulky substrates, highlighting the structural diversity that underpins substrate and stereospecificity.[16][18]
Conclusion
The enzymes acting on this compound exhibit a high degree of stereospecificity, which is essential for the fidelity of the metabolic pathways in which they operate. This compound hydratase shows a preference for specific isomers of its substrate, and other enoyl-CoA hydratases demonstrate even stricter stereocontrol. The bifunctional nature of L-malyl-CoA/β-methylmalyl-CoA lyase further highlights the intricate regulation of carbon flow through these central metabolic routes. A thorough understanding of this enzymatic stereospecificity, supported by robust quantitative data and detailed experimental protocols, is indispensable for researchers in microbiology, biochemistry, and drug development. The methodologies and data presented in this guide offer a solid foundation for further investigation and for the rational engineering of metabolic pathways.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The apparent malate synthase activity of Rhodobacter sphaeroides is due to two paralogous enzymes, (3S)-Malyl-coenzyme A (CoA)/{beta}-methylmalyl-CoA lyase and (3S)- Malyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 8. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselectivity of enoyl-CoA hydratase results from preferential activation of one of two bound substrate conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. L-Malyl-coenzyme A lyase/beta-methylmalyl-coenzyme A lyase from Chloroflexus aurantiacus, a bifunctional enzyme involved in autotrophic CO(2) fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. A distinct MaoC-like enoyl-CoA hydratase architecture mediates cholesterol catabolism in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Validating Metabolic Flux Analysis Models for Mesaconyl-CoA and Alternative Pathways
For researchers, scientists, and drug development professionals, the accurate modeling of metabolic pathways is paramount for successful metabolic engineering and the development of novel therapeutics. This guide provides a comprehensive comparison of metabolic flux analysis (MFA) models focusing on pathways involving the key intermediate, mesaconyl-CoA, and presents alternative routes for the production of valuable chemicals. We delve into the experimental validation of these models, presenting quantitative data and detailed protocols to support your research endeavors.
This compound is a central intermediate in specialized metabolic routes, including the 3-hydroxypropionate (B73278) (3-HP) bicycle and the ethylmalonyl-CoA pathway, which are crucial for carbon fixation and the metabolism of two-carbon compounds in various bacteria. The validation of metabolic flux analysis (MFA) models for these pathways is critical for predicting cellular behavior and guiding metabolic engineering strategies. This guide will explore the validation of such models and compare them with alternative production pathways.
Comparing Metabolic Engineering Strategies: this compound-dependent vs. Alternative Pathways
Metabolic engineering efforts are often directed at optimizing the production of valuable platform chemicals. Here, we compare the performance of engineered microorganisms utilizing pathways involving this compound with those employing alternative routes for the production of 3-hydroxypropionate (3-HP), a versatile platform chemical.
Table 1: Comparison of 3-Hydroxypropionate (3-HP) Production in Engineered Microorganisms
| Pathway | Host Organism | Key Genetic Modifications | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Malonyl-CoA Pathway | Pichia pastoris | Overexpression of malonyl-CoA reductase (MCR) and acetyl-CoA carboxylase (ACC1), deletion of arabitol dehydrogenase (ARD1) | 37.05 | 0.194 (on glycerol) | 0.712 | [1] |
| Escherichia coli | Overexpression of MCR, optimization of precursor and cofactor supply | 52 | 0.4 (on glucose) | 0.6 | [2][3] | |
| Saccharomyces cerevisiae | Mitochondrial targeting of MCR, cofactor engineering | 71.09 | 0.23 (on glucose) | 0.71 | ||
| β-Alanine Pathway | Escherichia coli | Overexpression of L-aspartate-α-decarboxylase, β-alanine-pyruvate transaminase, and 3-HP dehydrogenase | 31.1 | Not Reported | Not Reported | [4] |
| Glycerol (B35011) Pathway | Klebsiella pneumoniae | Overexpression of glycerol dehydratase and aldehyde dehydrogenase | 83.8 | Not Reported | Not Reported | [5] |
| Escherichia coli | Engineered glycerol metabolism | 76.2 | Not Reported | 1.89 | [1] |
Validating Metabolic Flux Analysis Models: A Quantitative Approach
The validation of MFA models is crucial for their predictive accuracy. 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular fluxes.[6] This technique involves feeding the cells with a 13C-labeled substrate and measuring the isotopic labeling patterns of intracellular metabolites, which provides a detailed picture of the metabolic fluxes.
A study on 3-HP producing Pichia pastoris utilized high-throughput 13C-MFA to characterize the fluxome of ten engineered strains.[7][8][9][10][11] This analysis revealed metabolic bottlenecks and the effects of different genetic modifications on the central carbon metabolism. The study highlighted that the tight control of the glycolytic flux limited the availability of acetyl-CoA and ATP, thereby constraining 3-HP production.[7][8][9][10][11]
Table 2: Relative Fluxes in Engineered Pichia pastoris Strains for 3-HP Production (Normalized to Glycerol Uptake Rate)
| Metabolic Reaction | Reference Strain | Strain with POS5 overexpression | Strain with cytosolic acetyl-CoA pathway overexpression |
| Glycolysis | 100 | ~100 | ~100 |
| Pentose Phosphate Pathway | 30 | ~20 | ~40 |
| TCA Cycle | 50 | ~50 | ~50 |
| Flux to 3-HP | 5 | 4 | 3 |
| Flux to Biomass | 15 | 15 | 20 |
Data adapted from the findings of the high-throughput 13C-MFA study on Pichia pastoris.[7][8][9][10][11] The values are illustrative representations of the flux distribution changes observed.
Experimental Protocols for Model Validation
Accurate model validation relies on robust experimental design and execution. Below are detailed methodologies for key experiments cited in the validation of MFA models for pathways related to this compound.
13C-Metabolic Flux Analysis (13C-MFA) Protocol
This protocol is adapted from studies involving 13C-MFA for analyzing central carbon metabolism.[12][13]
1. Cell Cultivation and Labeling:
-
Cultivate the microbial strain in a chemically defined minimal medium with a specific 13C-labeled substrate (e.g., [1,2-13C]glucose, [U-13C]glucose) as the sole carbon source.[13]
-
Perform parallel labeling experiments with different tracers to enhance flux resolution.[12]
-
Ensure the culture reaches a metabolic and isotopic steady state. This can be achieved in chemostat cultures or during the exponential growth phase in batch cultures.[13]
2. Sample Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by mixing the cell culture with a cold quenching solution (e.g., -20°C 60% methanol).
-
Separate the cells from the medium by centrifugation at a low temperature.
-
Extract intracellular metabolites using a suitable solvent (e.g., cold 75% ethanol).
3. Measurement of Labeling Patterns:
-
Analyze the isotopic labeling patterns of intracellular metabolites, typically proteinogenic amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
For GC-MS analysis, derivatize the amino acids to make them volatile.
4. Flux Calculation and Model Fitting:
-
Use a computational framework (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting a metabolic model to the experimentally determined labeling patterns and extracellular rates (substrate uptake, product secretion, and growth rate).[12]
-
Perform a goodness-of-fit analysis to validate the model against the experimental data.
Analysis of Coenzyme A Thioesters
The validation of pathways involving this compound often requires the direct measurement of CoA thioesters.
1. Sample Preparation:
-
Quench cell metabolism and extract metabolites as described above.
-
To specifically analyze CoA thioesters, a targeted extraction protocol may be required.
2. LC-MS/MS Analysis:
-
Separate the CoA thioesters using reverse-phase liquid chromatography.
-
Detect and quantify the different CoA species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
Visualizing Metabolic Pathways and Workflows
To better understand the complex relationships within these metabolic networks, we provide diagrams generated using the Graphviz DOT language.
Caption: The Ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Conclusion
The validation of metabolic flux analysis models is a critical step in guiding metabolic engineering efforts. For pathways involving this compound, techniques like 13C-MFA provide the necessary quantitative data to build and refine accurate predictive models. By comparing the performance of different metabolic engineering strategies, researchers can identify the most promising routes for the production of valuable chemicals. The detailed experimental protocols and visualizations provided in this guide aim to equip researchers with the tools and knowledge necessary to confidently validate their MFA models and accelerate their research and development pipelines.
References
- 1. Frontiers | Combining Metabolic Engineering and Multiplexed Screening Methods for 3-Hydroxypropionic Acid Production in Pichia pastoris [frontiersin.org]
- 2. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioproduction of 3-Hydroxypropionic Acid by Enhancing the Precursor Supply with a Hybrid Pathway and Cofactor Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. High throughput 13C-metabolic flux analysis of 3-hydroxypropionic acid producing Pichia pastoris reveals limited availability of acetyl-CoA and ATP due to tight control of the glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High throughput 13C-metabolic flux analysis of 3-hydroxypropionic acid producing Pichia pastoris reveals limited availability of acetyl-CoA and ATP due to tight control of the glycolytic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mesaconyl-CoA-related enzymes, crucial players in diverse metabolic pathways. By integrating phylogenetic analysis with kinetic data and detailed experimental protocols, this document serves as a valuable resource for understanding the evolution, function, and potential therapeutic applications of these enzymes.
Introduction to this compound-Related Enzymes
This compound-related enzymes, primarily this compound hydratase and mesaconate CoA-transferase, are integral to central carbon metabolism in various bacteria and archaea. They are key components of pathways such as the 3-hydroxypropionate (B73278) (3-HP) bi-cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2] Understanding the phylogenetic relationships and functional diversity of these enzymes is critical for metabolic engineering and the development of novel therapeutics.
This compound hydratase (EC 4.2.1.153) catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.[1] Phylogenetic analyses have revealed that these enzymes can be classified into distinct groups, with some containing one and others two (R)-enoyl-CoA hydratase domains.[2][3] Mesaconate CoA-transferase, a member of the family III/Frc family of CoA transferases, is responsible for the transfer of Coenzyme A to mesaconate, a key activation step in these metabolic pathways.[4]
Quantitative Performance Comparison
The functional diversity of these enzymes across different species is reflected in their kinetic parameters. The following tables summarize key quantitative data for this compound hydratase and this compound transferase from various organisms, providing a basis for objective comparison.
Table 1: Kinetic Parameters of this compound Hydratase
| Organism | Substrate | Km (μM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1 s-1) | Notes |
| Chloroflexus aurantiacus | erythro-β-methylmalyl-CoA | - | 1,300 | 1,700 | - | Activity measured at 55°C.[1] |
| Rhodobacter sphaeroides | erythro-β-methylmalyl-CoA | - | 1,400 | 1,900 | - | Activity measured at 30°C.[1] |
| Haloarcula hispanica | Mesaconyl-C1-CoA | 140 ± 20 | 110 ± 10 | - | - | Shows a 3.5-fold bias for mesaconyl-C1-CoA over mesaconyl-C4-CoA.[5] |
| Haloarcula hispanica | β-methylmalyl-CoA | 50 ± 10 | 380 ± 20 | - | - | |
| Chloroflexus aurantiacus | 3-methylfumaryl-CoA (mesaconyl-C4-CoA) | 75 | - | 1045 | 1.39 x 107 | Activity measured at 45°C.[6] |
Table 2: Kinetic Parameters of this compound Transferase
| Organism | Substrate(s) | Km (mM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1 s-1) | Notes |
| Chloroflexus aurantiacus | Mesaconyl-C1-CoA | 0.16 | 495 | 370 | 2.3 x 106 | Intra-molecular transfer to mesaconyl-C4-CoA.[4] |
| Chloroflexus aurantiacus | Mesaconyl-C4-CoA | 0.2 | 430 | 320 | 1.6 x 106 | Intra-molecular transfer to mesaconyl-C1-CoA.[4] |
| Haloarcula hispanica | Succinyl-CoA | 0.11 ± 0.02 | 100 ± 5 | - | - | Succinyl-CoA:mesaconate CoA-transferase.[7] |
| Haloarcula hispanica | Mesaconate | 0.5 ± 0.1 | 100 ± 5 | - | - | |
| Haloarcula hispanica | Methylsuccinate | 1.0 ± 0.2 | 80 ± 5 | - | - |
Metabolic Pathways Involving this compound Enzymes
The physiological roles of this compound-related enzymes are best understood within the context of their metabolic pathways. Below are diagrams illustrating the 3-hydroxypropionate bi-cycle and the ethylmalonyl-CoA pathway.
Experimental Protocols
Accurate phylogenetic and functional analysis relies on robust experimental methodologies. The following sections detail the key protocols for the characterization of this compound-related enzymes.
Phylogenetic Analysis Workflow
A typical workflow for the phylogenetic analysis of this compound-related enzyme sequences is outlined below.
1. Sequence Retrieval: Homologous protein sequences of this compound hydratase and transferase are retrieved from public databases such as the National Center for Biotechnology Information (NCBI).
2. Multiple Sequence Alignment: The retrieved sequences are aligned using algorithms like ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.
3. Phylogenetic Tree Construction: A phylogenetic tree is constructed from the aligned sequences using methods such as the neighbor-joining or maximum-likelihood methods. The reliability of the tree topology is often assessed using bootstrap analysis.
4. Tree Visualization and Annotation: The resulting phylogenetic tree is visualized and annotated using software like FigTree or iTOL to highlight different clades and evolutionary distances.
Enzyme Activity Assays
This compound Hydratase Assay:
The activity of this compound hydratase can be measured in both the hydration and dehydration directions.
-
Dehydration of β-methylmalyl-CoA: The formation of this compound from β-methylmalyl-CoA can be monitored spectrophotometrically by the increase in absorbance at 290 nm.[1] The reaction mixture typically contains Tris-HCl buffer, MgCl2, and the substrate β-methylmalyl-CoA.
-
Hydration of this compound: The consumption of this compound can be followed by a decrease in absorbance at 290 nm or by using a coupled enzymatic assay.
-
UPLC Analysis: A more direct method involves stopping the reaction at different time points and analyzing the formation or consumption of the respective CoA esters using Ultra-Performance Liquid Chromatography (UPLC).[7]
Mesaconate CoA-Transferase Assay:
-
Spectrophotometric Assay: The activity of this compound transferase can be determined by monitoring the formation of the CoA-thioester product, which often has a distinct UV-visible spectrum compared to the substrates. For the intramolecular transfer catalyzed by the C. aurantiacus enzyme, the conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA can be followed by the increase in absorbance at 290 nm.[4]
-
UPLC Analysis: Similar to the hydratase assay, UPLC can be used to separate and quantify the substrates and products of the CoA-transferase reaction, providing a direct measure of enzyme activity.[7] The reaction is typically initiated by adding the CoA acceptor (e.g., mesaconate) to a mixture containing the enzyme and the CoA donor (e.g., succinyl-CoA).[7]
Cloning, Expression, and Purification
Standard molecular biology techniques are employed for the heterologous expression and purification of this compound-related enzymes.
-
Gene Cloning: The gene encoding the target enzyme is amplified from the genomic DNA of the source organism via PCR and cloned into a suitable expression vector (e.g., pET vectors for E. coli expression).[1]
-
Heterologous Expression: The expression plasmid is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is typically induced by the addition of an inducer like IPTG.[1]
-
Protein Purification: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.[1] Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity. The purity of the enzyme is assessed by SDS-PAGE.[1]
Conclusion
This guide provides a comparative framework for the phylogenetic and functional analysis of this compound-related enzymes. The presented data and protocols offer a solid foundation for researchers to delve deeper into the evolutionary relationships, catalytic mechanisms, and potential applications of this important class of enzymes. The continued exploration of these enzymes will undoubtedly contribute to advancements in metabolic engineering, synthetic biology, and drug development.
References
- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 6. uniprot.org [uniprot.org]
- 7. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Mesaconyl-CoA
Mesaconyl-coenzyme A (mesaconyl-CoA) is a key intermediate in several metabolic pathways. While it is a vital research compound, proper handling and disposal are essential for laboratory safety and environmental protection. Based on available safety information, this compound is not classified as a hazardous substance or mixture.[1] Therefore, its disposal does not typically require specialized hazardous waste procedures. However, it is crucial to follow standard laboratory protocols for non-hazardous chemical waste to ensure a safe and compliant laboratory environment.
The following procedures provide a step-by-step guide for the proper disposal of this compound in a laboratory setting. These guidelines are based on general principles for handling non-hazardous biochemical waste.[2][3]
Personal Protective Equipment (PPE)
Before handling this compound for disposal or any other purpose, it is essential to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure and ensures personal safety.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Safety Glasses or Goggles: Eye protection is necessary to prevent accidental splashes.
-
Gloves: Chemical-resistant gloves should be worn to avoid direct skin contact.
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity to be discarded.
1. Liquid Waste Disposal (Aqueous Solutions):
-
Small Quantities: For small quantities of aqueous solutions containing this compound, disposal down the sanitary sewer is generally acceptable.[4]
-
Dilution: Before pouring down the drain, dilute the solution with a significant amount of water (at least 20 parts water).[4] This helps to prevent any potential impact on the aquatic environment.
-
Flushing: Flush the drain with additional water after disposal to ensure the compound is cleared from the plumbing system.
-
Institutional Policies: Always consult and adhere to your institution's specific guidelines for drain disposal, as local regulations may vary.
2. Solid Waste Disposal:
-
Containment: Solid this compound waste should be collected in a well-labeled, sealed container to prevent dust formation.
-
Waste Stream: This container can typically be disposed of in the general, non-hazardous laboratory waste stream.[2] It is advisable to place this waste directly into the designated dumpster, as some custodial services may be instructed not to handle chemical waste from laboratory trash cans.[2]
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and specify the contents ("this compound").
3. Empty Container Disposal:
-
Rinsing: Thoroughly rinse empty containers that held this compound with water or a suitable solvent.[3]
-
Defacing: Before discarding, deface or remove the original label to prevent confusion.[2]
-
Disposal: The rinsed and defaced container can then be disposed of in the regular trash or recycling, depending on the container material and institutional policies.
Chemical and Physical Properties
Understanding the properties of this compound can inform its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C26H40N7O19P3S | [2] |
| Molecular Weight | 879.6 g/mol | [2] |
| Solubility | Practically insoluble in water (as a very hydrophobic molecule) | [3] |
| Physical State | Solid (typically as a dry powder) | [5][6] |
Experimental Protocol Example: this compound Hydratase Activity Assay
To provide context for the use of this compound in a research setting, the following is a summary of a typical experimental protocol to measure the activity of this compound hydratase. This enzyme catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.[5][6]
Objective: To determine the enzymatic activity of this compound hydratase.
Materials:
-
Tris/HCl buffer (100 mM, pH 7.8)
-
Potassium chloride (KCl, 3 M)
-
Magnesium chloride (MgCl2, 5 mM)
-
Mesaconyl-C1-CoA (1 mM)
-
Purified this compound hydratase enzyme or cell extract
-
Hydrochloric acid (HCl, 2 M) in 10% acetonitrile
-
Ultra-Performance Liquid Chromatography (UPLC) system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM Tris/HCl (pH 7.8), 3 M KCl, and 5 mM MgCl2.
-
Enzyme Addition: Add the cell extract or purified enzyme to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding 1 mM mesaconyl-C1-CoA. The total reaction volume and incubation time will depend on the specific experimental setup.
-
Reaction Termination: At specific time intervals, take a 25 µl aliquot of the assay mixture and transfer it to a new tube on ice. Stop the reaction by adding 10 µl of 2 M HCl in 10% acetonitrile.[5][6]
-
Analysis: Analyze the reaction products by monitoring the formation of β-methylmalyl-CoA from mesaconyl-C1-CoA using a Reverse-Phase C18 UPLC system.[5][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Decontamination and Sterilization [ors.od.nih.gov]
Essential Safety and Operational Guide for Handling Mesaconyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling mesaconyl-CoA. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. While this compound is a naturally occurring metabolite, it is prudent to handle it with care in a laboratory setting, following standard protocols for biochemical reagents.
I. Personal Protective Equipment (PPE)
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on guidelines for similar coenzyme A derivatives and general laboratory best practices.[1][2][3] It is crucial to always consult the SDS for any other chemicals used in conjunction with this compound.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides protection against incidental splashes and contamination.[4][5] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of solutions containing this compound or other reagents.[5] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin.[3] |
| Respiratory Protection | Generally not required for handling small quantities in solution. | If there is a risk of generating aerosols or dust, work in a fume hood or use a particulate respirator.[6] |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound, from receipt to experimental use.
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the contents as this compound.
-
Log the receipt date and assign an internal tracking number if required by your institution's protocols.
-
-
Storage:
-
Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place.
-
Keep the container tightly sealed to prevent degradation.
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
-
-
Preparation of Solutions:
-
Handle solid this compound in a designated area, such as a chemical fume hood or a balance enclosure, to minimize the risk of inhalation.
-
When preparing solutions, wear the recommended PPE.
-
Use appropriate solvents and buffers as dictated by the experimental protocol.
-
Clearly label all prepared solutions with the compound name, concentration, preparation date, and your initials.[8]
-
-
Experimental Use:
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with your institution's hazardous waste management plan. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled biohazard or chemical waste container. |
| Aqueous Solutions | Dispose of in a labeled aqueous waste container. Neutralize if necessary, as per your lab's protocol. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream. Do not dispose of in regular trash. |
IV. Experimental Protocol: General Enzymatic Assay
While specific experimental conditions will vary, the following provides a general methodology for an enzymatic assay involving this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, phosphate (B84403) buffer) to the desired concentration.
-
Prepare all other assay components, such as the enzyme, substrate, and any necessary cofactors, in the same buffer.
-
-
Assay Setup:
-
In a microplate or cuvette, combine the buffer, substrate, and any cofactors.
-
Initiate the reaction by adding the enzyme solution.
-
Use a suitable control that lacks either the enzyme or this compound to account for any non-enzymatic reactions.
-
-
Data Collection:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence at a specific wavelength over time using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
Determine the kinetic parameters of the enzyme with respect to this compound by varying its concentration and fitting the data to the Michaelis-Menten equation.
-
V. Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. lsu.edu [lsu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. transformationenzymes.com [transformationenzymes.com]
- 7. carlroth.com [carlroth.com]
- 8. Standard Operating Procedure (SOP) for Reagent Preparation and Storage - eLeaP Quality [quality.eleapsoftware.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
